Methanide
Descripción
Structure
3D Structure
Propiedades
Número CAS |
15194-58-8 |
|---|---|
Fórmula molecular |
CH3- |
Peso molecular |
15.035 g/mol |
Nombre IUPAC |
carbanide |
InChI |
InChI=1S/CH3/h1H3/q-1 |
Clave InChI |
LGRLWUINFJPLSH-UHFFFAOYSA-N |
SMILES |
[CH3-] |
SMILES canónico |
[CH3-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Methanide Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanide compounds, a unique class of carbides, are distinguished by their reaction with water to produce methane gas. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of two key methanides: aluminum carbide (Al₄C₃) and beryllium carbide (Be₂C). It details the pioneering work of Henri Moissan and Paul Lebeau, presents key physicochemical data in tabular format for easy comparison, and outlines detailed experimental protocols for their synthesis and hydrolysis. The guide also includes visualizations of chemical pathways and classifications to facilitate a deeper understanding of these historically significant compounds.
Introduction
This compound compounds belong to the broader category of ionic carbides, which are characterized by the presence of discrete carbon anions in their crystal lattices.[1] What specifically defines a this compound is its hydrolysis reaction, which yields methane (CH₄).[1] This property suggests the existence of isolated carbon atoms (C⁴⁻ ions) within the ionic lattice, which act as a strong Brønsted base, readily abstracting protons from water. The two most prominent examples of this compound compounds are aluminum carbide (Al₄C₃) and beryllium carbide (Be₂C).[1] Their discovery and synthesis were intrinsically linked to the development of high-temperature electric arc furnaces in the late 19th century, a technology pioneered by French chemist Henri Moissan.
Historical Discovery
The history of this compound compounds is a direct result of the advancements in electrochemistry and high-temperature chemistry at the end of the 19th century.
Henri Moissan and the Electric Arc Furnace
Henri Moissan's invention of the electric arc furnace in 1892 was a watershed moment in inorganic chemistry.[2] This apparatus, capable of reaching temperatures up to 3500 °C, allowed for the synthesis of a plethora of new materials, including many metal carbides that were previously inaccessible.[2] Moissan's work was foundational to the discovery and characterization of methanides.
Discovery of Aluminum Carbide (Al₄C₃)
In 1894, Henri Moissan reported the synthesis of aluminum carbide. By heating a mixture of aluminum and carbon in his electric arc furnace, he produced a crystalline compound.[3][4] He correctly identified its composition as Al₄C₃ and, crucially, observed its reaction with water to produce methane, thereby identifying it as a this compound.[5]
Discovery of Beryllium Carbide (Be₂C)
Following Moissan's work, his student Paul Lebeau successfully synthesized beryllium carbide in 1895. Lebeau adapted Moissan's electric furnace method to react beryllium oxide with carbon at high temperatures, producing beryllium carbide.[6] He reported his findings in the journal Comptes Rendus, noting that this new carbide also reacted with water to produce methane, solidifying its classification as a this compound.[7]
Classification of Carbides
To understand the context of methanides, it is useful to see their place within the broader classification of inorganic carbides. Carbides are generally categorized based on the nature of their chemical bonding.
Physicochemical Properties
The distinct properties of aluminum carbide and beryllium carbide are summarized below. These tables compile data from various sources to provide a comparative overview.
Aluminum Carbide (Al₄C₃)
| Property | Value | References |
| Molar Mass | 143.96 g/mol | [8] |
| Appearance | Pale yellow to brown hexagonal crystals | [8] |
| Density | 2.36 g/cm³ | [9] |
| Melting Point | ~2100 °C (decomposes >1400 °C) | [9] |
| Crystal Structure | Rhombohedral | [10] |
| Space Group | R-3m (No. 166) | [10] |
| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -209 kJ/mol | [9] |
| Std. Molar Entropy (S⦵₂₉₈) | 88.95 J/(mol·K) | [9] |
| Molar Heat Capacity (Cp) | 116.8 J/(mol·K) | [9] |
Beryllium Carbide (Be₂C)
| Property | Value | References |
| Molar Mass | 30.035 g/mol | [11] |
| Appearance | Yellow to red crystals | [11] |
| Density | 1.90 g/cm³ | [11] |
| Melting Point | ~2100 °C (decomposes) | [11] |
| Crystal Structure | Cubic (Antifluorite) | [11] |
| Space Group | Fm-3m (No. 225) | [12] |
| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -56.48 kJ/mol (gas phase) | [7] |
| Std. Molar Entropy (S⦵₂₉₈) | 242.62 J/(mol·K) (gas phase) | [7] |
| Molar Heat Capacity (Cp) | 29.63 J/(mol·K) (gas phase) | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of aluminum carbide and beryllium carbide based on historical accounts and modern laboratory practices. Extreme caution must be exercised, particularly when working with beryllium compounds, which are highly toxic and carcinogenic. [13]
Synthesis of Methanides via Electric Arc Furnace
This protocol describes the general method pioneered by Henri Moissan for the synthesis of metal carbides.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. fischer-tropsch.org [fischer-tropsch.org]
- 3. shop.nanografi.com [shop.nanografi.com]
- 4. Carbides [unacademy.com]
- 5. Hydrolysis of aluminum carbide – equation and nature of the reaction | MEL Chemistry [melscience.com]
- 6. metal carbides | Total Materia [totalmateria.com]
- 7. Beryllium carbide [webbook.nist.gov]
- 8. aluminum carbide [chemister.ru]
- 9. Aluminium carbide - Wikipedia [en.wikipedia.org]
- 10. webqc.org [webqc.org]
- 11. Beryllium carbide - Wikipedia [en.wikipedia.org]
- 12. info.ornl.gov [info.ornl.gov]
- 13. Beryllium carbide | CBe2 | CID 68173 - PubChem [pubchem.ncbi.nlm.nih.gov]
theoretical studies of methanide ion stability
An In-depth Technical Guide on the Theoretical Studies of Methanide Ion Stability
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The this compound ion (CH₃⁻), the conjugate base of methane, represents the simplest carbanion. Its extreme reactivity and basicity make experimental characterization challenging, positioning theoretical and computational chemistry as indispensable tools for understanding its intrinsic properties. This guide provides a comprehensive overview of the theoretical methodologies used to study the stability, structure, and electronic features of the this compound ion. We present key quantitative data, detail the computational protocols for its determination, and illustrate the fundamental thermodynamic relationships governing its stability.
Introduction
Carbanions are fundamental reactive intermediates in organic chemistry and are central to the function of many organometallic reagents.[1][2] The this compound ion, CH₃⁻, is the parent compound for alkyl anions. Due to its high concentration of negative charge on a single carbon atom with no stabilizing substituents, it is one of the most basic and nucleophilic species known.[3] Methane is an exceptionally weak acid, with an estimated pKa of 56, highlighting the extreme instability and reactivity of its conjugate base.[4]
Direct experimental investigation of the free this compound ion is difficult. Therefore, gas-phase studies and high-level quantum chemical calculations are the primary sources of reliable data on its intrinsic stability and structure.[5][6] This guide synthesizes the findings from theoretical studies, providing a framework for understanding and predicting the behavior of this fundamental chemical entity.
Theoretical Framework for Stability Analysis
The thermodynamic stability of the this compound ion is quantified through several key energetic parameters. These parameters are interconnected through a thermochemical cycle.
-
Proton Affinity (PA): The proton affinity of the this compound ion is the negative of the enthalpy change (ΔH) for its protonation to form methane in the gas phase. It is a direct measure of the ion's basicity.
-
Reaction: CH₃⁻(g) + H⁺(g) → CH₄(g)
-
-
Gas-Phase Acidity (ΔH°acid): The gas-phase acidity of methane is the enthalpy change for its deprotonation to form the this compound ion. It is numerically equal to the proton affinity of CH₃⁻.
-
Electron Affinity (EA): The electron affinity of the methyl radical (CH₃•) is the energy released when the radical accepts an electron to form the this compound ion. A positive EA indicates that the resulting anion is stable relative to the neutral radical and an electron.[7][8]
-
Reaction: CH₃•(g) + e⁻ → CH₃⁻(g)
-
-
Bond Dissociation Energy (BDE): The homolytic bond dissociation energy of a C-H bond in methane is the enthalpy change required to break the bond, forming a methyl radical and a hydrogen atom.[9][10]
-
Reaction: CH₄(g) → CH₃•(g) + H•(g)
-
These quantities are linked through a well-defined thermochemical cycle, which allows for the determination of one value if the others are known.
Computational Methodologies
High-level ab initio and density functional theory (DFT) methods are the primary tools for studying the this compound ion. The choice of method and basis set is critical for obtaining accurate results.
Key Experimental and Computational Protocols
Computational Protocol: Calculating Thermochemical Data
-
Geometry Optimization: The three-dimensional structures of all species in the relevant reaction (e.g., CH₄, CH₃⁻, CH₃•) are optimized to find their lowest energy conformation. A common approach is to use DFT methods, such as B3LYP, with a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ) to account for diffuse electron density in the anion.[5]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory.[5] This step confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy Calculation: To achieve higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more computationally expensive, high-level method, such as Møller-Plesset perturbation theory (MP2, MP4) or Coupled Cluster theory (e.g., CCSD(T)).[11][12]
-
Enthalpy Calculation: The proton affinity, electron affinity, or bond dissociation energy is then calculated as the difference in the total energies (including ZPVE and thermal corrections) between the products and reactants at a standard temperature (typically 298.15 K).
Experimental Protocol: Gas-Phase Acidity Measurement
Gas-phase acidities are often determined using Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry.[5]
-
Ion Generation: The this compound ion is generated in the high-vacuum chamber of the FT-ICR instrument, often through proton abstraction from a suitable precursor.
-
Bracketing Reactions: The ion is allowed to react with a series of reference acids (HA) with known gas-phase acidities. By observing whether proton transfer occurs, the acidity of methane can be "bracketed" between two reference compounds.
-
If CH₃⁻ + HA → CH₄ + A⁻ occurs, HA is a stronger acid than CH₄.
-
If the reverse reaction occurs, HA is a weaker acid.
-
-
Equilibrium Measurement: For reactions where the acidities are very close, the equilibrium constant can be measured to determine the precise difference in acidity.
Quantitative Data and Structural Properties
Theoretical calculations provide detailed insights into the geometry and stability of the this compound ion.
Structural Parameters
Unlike the planar methyl radical (D₃h symmetry), the this compound ion adopts a pyramidal geometry (C₃v symmetry) due to the electrostatic repulsion of the lone pair of electrons.[2][7][8]
| Parameter | CH₃⁻ (this compound Ion) | CH₃• (Methyl Radical) |
| Symmetry | C₃v (Pyramidal) | D₃h (Trigonal Planar) |
| C-H Bond Length | ~1.11 Å | ~1.08 Å |
| H-C-H Angle | ~100-105° | 120° |
| Inversion Barrier | ~2 kcal/mol[2] | Not Applicable |
Thermochemical Data
The following table summarizes representative theoretical and experimental values for the key stability parameters of the this compound ion. Values can vary based on the level of theory and basis set used.
| Parameter | Theoretical Value (kJ/mol) | Experimental Value (kJ/mol) | Method/Reference |
| Proton Affinity of CH₃⁻ | ~1744 | 1743.6 ± 2.9 | D-EA[13] |
| Gas-Phase Acidity of CH₄ | ~1744 | 1743.6 ± 2.9 | D-EA[13] |
| Electron Affinity of CH₃• | 7.7 ± 3.4 | 7.4 ± 0.5 | Photoelectron Spectroscopy |
| C-H Bond Dissociation Energy of CH₄ | ~439 | 439.3 ± 0.4[9] | Various |
Visualizing Relationships and Workflows
Diagrams generated using Graphviz help to visualize the complex relationships and processes involved in the theoretical study of this compound ion stability.
Conclusion
Theoretical studies provide a robust and essential framework for quantifying the stability and understanding the structural characteristics of the highly reactive this compound ion. Computational methods, ranging from DFT to high-level coupled-cluster theory, consistently show that CH₃⁻ is a pyramidal species with a very high proton affinity, confirming its status as a superbase. The quantitative data derived from these calculations are in excellent agreement with available gas-phase experimental results, validating the power of modern computational chemistry. This guide provides researchers with the foundational knowledge of the theoretical principles, computational protocols, and key data points necessary to understand the intrinsic properties of this fundamental carbanion.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. siue.edu [siue.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methane - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Electron affinity of the methyl radical: Structures of CH3 and CH3- - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron affinity of the methyl radical: Structures of CH(3) and CH(3)- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Comparison of the Performances of Different Computational Methods to Calculate the Electrochemical Stability of Selected Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methane [webbook.nist.gov]
The Electronic Architecture of the Methanide Carbanion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methanide carbanion (CH₃⁻), the simplest alkyl anion, represents a fundamental species in organic chemistry. Its electronic structure, characterized by a pyramidal geometry and a lone pair of electrons on the carbon atom, dictates its high reactivity and nucleophilicity. Understanding the nuanced details of its molecular geometry, hybridization, and orbital energies is paramount for predicting its behavior in chemical reactions and for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the electronic structure of the this compound carbanion, supported by quantitative data from experimental and computational studies, detailed experimental protocols, and visualizations of key concepts.
Introduction
The this compound carbanion is the conjugate base of methane, formed by the removal of a proton.[1] For a long time, the existence of simple alkyl anions as free species was debated, with many theoretical studies predicting that even the this compound anion should be an unbound species.[2] However, in 1978, the this compound anion was unambiguously synthesized, and its electron affinity was determined, confirming it as a bound, albeit barely stable, species. This discovery opened the door to a deeper understanding of the structure and reactivity of one of the most fundamental reactive intermediates in organic chemistry.
This guide will delve into the core aspects of the this compound carbanion's electronic structure, providing a comprehensive resource for researchers in various fields, including organic synthesis, computational chemistry, and drug development, where the manipulation of carbanionic intermediates is often a key strategy.
Molecular Geometry and Hybridization
Unlike its planar radical counterpart (CH₃•), the this compound carbanion adopts a pyramidal geometry with C₃ᵥ symmetry.[3] This structure is isoelectronic with ammonia (NH₃).[4] The central carbon atom in the this compound anion is sp³ hybridized, with three of the hybrid orbitals forming sigma bonds with the hydrogen atoms and the fourth orbital accommodating the lone pair of electrons.[5][6] This sp³ hybridization and the presence of the lone pair are responsible for the pyramidal shape, as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory.[2]
The H-C-H bond angle in the this compound carbanion has been experimentally determined to be approximately 108° . This is slightly smaller than the ideal tetrahedral angle of 109.5°, a deviation attributed to the greater repulsion exerted by the lone pair of electrons compared to the bonding pairs. The molecule undergoes rapid inversion, similar to the nitrogen inversion in ammonia, with a measured inversion barrier of about 1.3 kcal/mol.[5]
Quantitative Data
The following tables summarize key quantitative data on the electronic and structural properties of the this compound carbanion, compiled from experimental and computational studies.
| Parameter | Experimental Value | Computational Value | Reference(s) |
| Electron Affinity (CH₃) | 1.84 ± 0.69 kcal/mol[7] | 1.64 ± 0.3 kcal/mol[7] | [7] |
| +1.8 kcal/mol | -8.3 kcal/mol (CISD)[7] | [7] | |
| Molecular Geometry | Pyramidal (C₃ᵥ) | Pyramidal (C₃ᵥ)[3][8] | [3][8] |
| H-C-H Bond Angle | ~108° | ~110°[9] | [9] |
| Inversion Barrier | 1.3 kcal/mol | ~2 kcal/mol[5] | [5] |
| Symmetry | C₃ᵥ | C₃ᵥ[3][8] | [3][8] |
| Isotope | Umbrella Vibrational Frequency (cm⁻¹) | Inversion Splitting (cm⁻¹) | Reference |
| CH₃⁻ | 444(13) | 21(5) | [10] |
| CD₃⁻ | 373(12) | 6(4) | [10] |
Experimental Protocols
Synthesis of Gas-Phase this compound Anion
The first unambiguous synthesis of the this compound anion in the gas phase was achieved by subjecting ketene (CH₂CO) to an electric discharge.[2]
Detailed Methodology:
-
Precursor Preparation: Ketene is synthesized by the pyrolysis of acetone. Commercial acetone is vaporized and passed through a heated glass tube filled with broken porcelain at a temperature of 695–705°C. The resulting gas mixture, containing ketene, methane, carbon monoxide, and ethylene, is then cooled.
-
Anion Generation: The gas mixture containing ketene is introduced into a flowing afterglow apparatus. An electric discharge is initiated within this gas stream.
-
Ion Formation: The electric discharge leads to the fragmentation of ketene and subsequent electron attachment processes, resulting in the formation of the this compound anion (CH₃⁻). The exact mechanism is complex but is believed to involve dissociative electron attachment to ketene or its fragments.
-
Mass Selection: The resulting ions are then extracted and mass-selected using a mass spectrometer to isolate the CH₃⁻ ions for further study.
Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) is a key technique used to determine the electron affinity of the methyl radical and to probe the vibrational structure of the this compound anion.
Detailed Methodology:
-
Ion Beam Generation: A beam of mass-selected this compound anions is generated using the method described above.
-
Photodetachment: The anion beam is intersected by a high-intensity monochromatic laser beam. In a typical setup, a Nd:YAG laser is used, often at its fundamental wavelength (1064 nm) or other specific wavelengths.
-
Electron Ejection: The photons from the laser cause photodetachment of an electron from the this compound anion, leaving behind a neutral methyl radical (CH₃•).
-
Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using an electron spectrometer, such as a "magnetic bottle" type spectrometer.
-
Data Analysis: The photoelectron spectrum, a plot of the number of electrons versus their kinetic energy, is obtained. The electron affinity is determined from the energy difference between the ground vibrational states of the anion and the neutral radical. The spectrum also reveals vibrational progressions, which provide information about the geometry change upon photodetachment and the vibrational frequencies of the anion.[10] The raw data from velocity-mapped imaging detectors is often processed using an inverse Abel transformation to obtain the kinetic energy distribution.[7]
Computational Methods
Ab initio molecular orbital theory and density functional theory (DFT) are powerful tools for investigating the electronic structure of the this compound carbanion.[3][8]
Typical Computational Protocol:
-
Method Selection: A high level of theory is chosen to accurately capture the electronic structure of this small anion. Coupled-cluster methods, such as CCSD(T), are often considered the "gold standard" for accuracy. Møller-Plesset perturbation theory (e.g., MP2, MP3, MP4) and various DFT functionals (e.g., B3LYP, M06-2X) are also commonly employed.
-
Basis Set Selection: A flexible and diffuse basis set is crucial for describing the loosely bound electron of the anion. Augmented correlation-consistent basis sets, such as aug-cc-pVTZ or aug-cc-pVQZ, are typically used.
-
Geometry Optimization: The molecular geometry of the this compound anion is optimized to find the minimum energy structure. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.
-
Frequency Calculation: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculations confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide theoretical values for the vibrational modes, which can be compared with experimental data.
-
Property Calculation: Other properties, such as the electron affinity of the methyl radical and the inversion barrier of the this compound anion, can be calculated from the energies of the relevant species (CH₃⁻, CH₃•, and the transition state for inversion).
Visualizations
Formation of this compound Carbanion from Methane
Caption: Deprotonation of methane by a strong base to form the this compound carbanion.
Experimental Workflow for Photoelectron Spectroscopy
Caption: Workflow for the photoelectron spectroscopy of the this compound carbanion.
Conclusion
The this compound carbanion, despite its simple composition, exhibits a rich and complex electronic structure that has been elucidated through a combination of sophisticated experimental techniques and high-level computational methods. Its pyramidal geometry, sp³ hybridization, and low-lying inversion barrier are defining features that govern its high reactivity. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers seeking to understand and utilize the fundamental properties of this important reactive intermediate. A thorough grasp of the electronic architecture of the this compound carbanion is essential for advancing our knowledge in areas ranging from fundamental organic reaction mechanisms to the design of novel chemical entities with therapeutic potential.
References
- 1. Photoelectron spectroscopy of low valent organophosphorus compounds, P–CH3, H–P [[double bond, length as m-dash]] CH2 and P [[double bond, length as m-dash]] CH2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iupac.org [publications.iupac.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Item - Photoelectron Spectroscopy of the Methide Anion: Electron Affinities of â¢CH3 and â¢CD3 and Inversion Splittings of CH3â and CD3â - American Chemical Society - Figshare [acs.figshare.com]
- 10. Photoelectron Spectroscopy of the Methide Anion: Electron Affinities of •CH₃ and •CD₃ and Inversion Splittings of CH₃‾ and CD₃‾ - White Rose Research Online [eprints.whiterose.ac.uk]
An In-depth Technical Guide to Methanide, Methyl Radical, and Methyl Cation: Core Concepts for Researchers and Drug Development Professionals
Abstract
The seemingly subtle variation in the number of electrons associated with a methyl group gives rise to three highly reactive and fundamentally distinct chemical entities: the methanide anion (CH₃⁻), the methyl radical (CH₃•), and the methyl cation (CH₃⁺). Understanding the nuanced differences in their structure, stability, and reactivity is paramount for professionals in chemical research and drug development. While these species are too transient to act as signaling molecules themselves, their properties underpin the strategic use of methylation in medicinal chemistry to modulate the pharmacological profiles of drug candidates. This technical guide provides a comparative analysis of these three species, including their key physicochemical properties, experimental generation and characterization methods, and their conceptual relevance to the design and optimization of therapeutics.
Introduction
The methyl group is a ubiquitous moiety in organic chemistry and medicinal chemistry. Its small size and lipophilic character make it a powerful tool for probing and modifying molecular interactions. The removal or addition of electrons to a methyl group generates the this compound anion, methyl radical, and methyl cation, each with unique electronic configurations and chemical behaviors. While these species are often fleeting intermediates in chemical reactions, a thorough understanding of their intrinsic properties provides a rational basis for designing stable, effective, and safe pharmaceuticals. This guide will delve into the core characteristics of each of these reactive methyl species, offering a comparative perspective for researchers and drug development professionals.
Comparative Analysis of this compound, Methyl Radical, and Methyl Cation
The fundamental differences between the this compound anion, methyl radical, and methyl cation stem from the number of valence electrons around the central carbon atom, which dictates their geometry, stability, and mode of reaction.
Electronic Structure and Geometry
The electronic configuration of the central carbon atom in each species determines its hybridization and three-dimensional structure.
-
This compound Anion (CH₃⁻): With eight valence electrons, the carbon in the this compound anion is sp³ hybridized. The four sp³ hybrid orbitals are arranged in a trigonal pyramidal geometry, with three orbitals forming covalent bonds with hydrogen atoms and the fourth holding a lone pair of electrons.[1] This lone pair is responsible for the anion's strong nucleophilic and basic character.
-
Methyl Radical (CH₃•): The methyl radical possesses seven valence electrons. Experimental evidence from Electron Paramagnetic Resonance (EPR) spectroscopy indicates a trigonal planar geometry.[2] The carbon atom is considered to be sp² hybridized, with the three sp² orbitals forming bonds with the hydrogen atoms at 120° angles to each other.[3] The unpaired electron resides in the unhybridized p orbital, perpendicular to the molecular plane.[2][4]
-
Methyl Cation (CH₃⁺): The methyl cation is electron-deficient with only six valence electrons. It adopts a trigonal planar geometry with the carbon atom being sp² hybridized.[2] The three sp² hybrid orbitals form bonds with the hydrogen atoms, and the unhybridized p orbital is empty. This empty p orbital makes the methyl cation a potent electrophile.
Diagram: Hybridization and Geometry
Caption: A diagram illustrating the hybridization and geometry of the this compound anion, methyl radical, and methyl cation.
Stability
The stability of these reactive intermediates is influenced by electronic effects such as hyperconjugation and inductive effects. The general order of stability for simple alkyl radicals and carbocations is tertiary > secondary > primary > methyl.[5][6][7]
-
This compound Anion: As a carbanion, the this compound anion is destabilized by electron-donating alkyl groups. Therefore, the methyl anion is the most stable among primary, secondary, and tertiary carbanions. Its stability can be increased by the presence of electron-withdrawing groups that can delocalize the negative charge through resonance or inductive effects.[1]
-
Methyl Radical: The methyl radical is the least stable of the alkyl radicals.[5][6] It is an electron-deficient species and is stabilized by electron-donating groups through hyperconjugation.[5][6]
-
Methyl Cation: The methyl cation is the least stable of all carbocations.[7][8] Like the methyl radical, it is electron-deficient and is stabilized by electron-donating groups that can delocalize the positive charge.[7]
Diagram: Relative Stability
Caption: A diagram showing the relative stability trends for carbanions, carbon radicals, and carbocations.
Reactivity
The distinct electronic nature of each species dictates its characteristic reactivity.
-
This compound Anion: As a strong base and nucleophile, the this compound anion readily reacts with electrophiles and proton donors. In organic synthesis, sources of this compound, such as methyllithium, are used to form new carbon-carbon bonds.[8]
-
Methyl Radical: The methyl radical is highly reactive and participates in radical chain reactions, including abstraction of atoms (e.g., hydrogen) and addition to double bonds.[7] It can also dimerize to form ethane.[3]
-
Methyl Cation: As a powerful electrophile, the methyl cation readily reacts with nucleophiles. In many organic reactions, molecules that can deliver a methyl group to a nucleophile are considered "methyl cation equivalents".[9]
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound anion, methyl radical, and methyl cation, providing a basis for direct comparison.
Table 1: Structural and Energetic Properties
| Property | This compound (CH₃⁻) | Methyl Radical (CH₃•) | Methyl Cation (CH₃⁺) |
| Hybridization | sp³ | sp² | sp² |
| Geometry | Trigonal Pyramidal | Trigonal Planar | Trigonal Planar |
| H-C-H Bond Angle | <109.5° | ~120°[3] | ~120° |
| C-H Bond Length (Å) | ~1.11 | ~1.08 | ~1.09 |
| Ionization Potential (eV) | - | 9.84[3] | - |
| Electron Affinity (kcal/mol) | ~1.8 | - | - |
| C-H Bond Dissociation Energy (kcal/mol) of Methane | - | 104.9 (to form CH₃• + H•)[10] | 314 (to form CH₃⁺ + H⁻) |
Note: Bond lengths and angles can vary slightly depending on the experimental or computational method used.
Experimental Protocols: Generation and Characterization
The high reactivity of these species necessitates specialized techniques for their generation and characterization, often under vacuum or in inert matrices at low temperatures.
This compound Anion (CH₃⁻)
Generation: The this compound anion is typically not handled in its free form but is generated and used in the form of organometallic reagents, most commonly methyllithium (CH₃Li) .
-
Protocol: Synthesis of Methyllithium
-
Reactants: Lithium metal and methyl bromide (or methyl chloride) in an anhydrous ether solvent (e.g., diethyl ether).[10][11]
-
Procedure: A suspension of lithium metal in diethyl ether is treated with methyl bromide. The reaction is exothermic and needs to be controlled by cooling. 2 Li + CH₃Br → CH₃Li + LiBr
-
Purification: Commercially available methyllithium often contains lithium bromide as a complex. "Halide-free" methyllithium can be prepared using methyl chloride, as lithium chloride precipitates from the ether solution.[10][11]
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ⁷Li NMR are powerful tools for characterizing organolithium compounds like methyllithium.[12][13] NMR can provide information about the aggregation state of the organometallic species in solution.[12]
-
X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the solid-state structure of methyllithium and its aggregates.[14]
Methyl Radical (CH₃•)
Generation: Methyl radicals are typically generated through homolytic cleavage of a weak bond using heat or light.
-
Protocol 1: Pyrolysis
-
Precursor: Dimethyl mercury or methyl iodide.[10]
-
Procedure: The precursor is passed through a heated tube (pyrolysis) in a high-vacuum system. The high temperature causes the homolytic cleavage of the C-Hg or C-I bond, respectively, to generate methyl radicals.
-
-
Protocol 2: Photolysis
Characterization:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the most direct method for detecting and characterizing radical species.[2] The EPR spectrum of the methyl radical shows a characteristic 1:3:3:1 quartet due to the hyperfine coupling of the unpaired electron with the three equivalent protons.[7][15]
-
Matrix Isolation Spectroscopy: This technique involves trapping the generated radicals in an inert gas matrix (e.g., argon) at very low temperatures.[10] This allows for the spectroscopic study (e.g., infrared spectroscopy) of the otherwise short-lived radical.
Methyl Cation (CH₃⁺)
Generation: The methyl cation is highly unstable and is typically generated in the gas phase or in superacidic media.
-
Protocol: Femtosecond Pump-Probe Mass Spectrometry
-
Precursor: Methyl halides (e.g., methyl iodide) adsorbed on a surface.[11]
-
Procedure: The adsorbed molecules are irradiated with a femtosecond laser pulse (pump pulse) to induce photodissociation. A second, time-delayed laser pulse (probe pulse) ionizes the fragments, which are then detected by a time-of-flight mass spectrometer.[16]
-
Characterization:
-
Mass Spectrometry: The mass-to-charge ratio of the methyl cation can be readily determined using mass spectrometry.
-
NMR Spectroscopy in Superacids: The methyl cation can be stabilized and observed in superacid media, allowing for its characterization by NMR spectroscopy.
Diagram: Experimental Workflow for Methyl Radical Generation and Detection
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. US6861011B1 - Process for preparing methyllithium - Google Patents [patents.google.com]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical SAM-Mediated Methylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. X-ray Structures of Some Organometallic Compounds - Google 圖書 [books.google.com.hk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methyllithium - Wikipedia [en.wikipedia.org]
- 11. Methyllithium [chemeurope.com]
- 12. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
The Methanide Ion: A Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methanide ion (CH₃⁻), the simplest carbanion, represents a cornerstone of organometallic chemistry and a species of profound reactivity. Though fleeting in its free state, its character as a potent nucleophile and an exceptionally strong base underpins a vast array of synthetic transformations. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of the this compound ion. It delves into its structure, bonding, and thermochemical properties, offering a quantitative basis for understanding its behavior. Detailed experimental protocols for the generation of its practical equivalents, methyllithium and methyl Grignard reagents, are provided, alongside an examination of its core reactivity patterns. The presented data, summarized in clear tabular formats, and visualized through reaction pathways and logical diagrams, offer a comprehensive resource for professionals leveraging the power of this fundamental reactive intermediate.
Introduction
The this compound ion, CH₃⁻, is the conjugate base of methane and is characterized by a lone pair of electrons on a trivalent carbon atom, bestowing upon it a formal negative charge.[1] Its extreme basicity and nucleophilicity make it a highly reactive and unstable species that is typically not observed in isolation.[2][3] In practical organic synthesis, the reactivity of the this compound ion is harnessed through the use of organometallic reagents such as methyllithium (CH₃Li) and methylmagnesium halides (CH₃MgX), where the carbon-metal bond is highly polarized, imparting significant carbanionic character to the methyl group.[3] Understanding the intrinsic properties and reactivity of the this compound ion is crucial for predicting and controlling the outcomes of a wide range of chemical reactions, from simple acid-base chemistry to the formation of complex carbon-carbon bonds.
Structure and Bonding
The this compound ion, in its localized state, possesses a trigonal pyramidal geometry, a consequence of the sp³ hybridization of the carbon atom, with the lone pair occupying one of the hybrid orbitals. This geometry is predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory. The structure of its conjugate acid, methane, provides a useful reference point for understanding the bonding in the this compound ion's precursors.
Physicochemical Properties
The fundamental properties of the this compound ion and its conjugate acid, methane, are summarized below. These values highlight the extreme basicity of the this compound ion and the strength of the C-H bonds in methane.
| Property | Value |
| Methane (CH₄) | |
| C-H Bond Length | 1.087 Å |
| H-C-H Bond Angle | 109.471° |
| pKa | ~50-60[4][5] |
| This compound Ion (CH₃⁻) | |
| Gas-Phase Proton Affinity | 1743 kJ/mol |
Thermodynamic Data
The reactivity of the this compound ion is fundamentally governed by thermodynamic principles. Key data, including bond dissociation energies and pKa values of related hydrocarbons, provide a quantitative framework for understanding its behavior as a strong base and nucleophile.
Bond Dissociation Energies of Methane
The successive bond dissociation energies (BDEs) for methane illustrate the energy required to homolytically cleave the C-H bonds. These values are crucial for understanding radical reactions involving methane and its fragments.
| Bond Dissociation | ΔH (kJ/mol) | ΔH (kcal/mol) |
| D(CH₃−H) | 439[6][7] | 105[6][8] |
| D(CH₂−H) | 460[6] | 110[6][8] |
| D(CH−H) | 423[6] | 101[6][8] |
| D(C−H) | 339[6] | 81[6][8] |
| Average C-H Bond Energy | 414 [6] | 99 [6] |
Acidity of Hydrocarbons
The pKa values of simple hydrocarbons underscore the extremely low acidity of alkanes, and consequently, the immense basicity of their conjugate bases. The this compound ion, as the conjugate base of methane, is one of the strongest bases in organic chemistry.
| Hydrocarbon | pKa |
| Methane (CH₄) | ~50-60[4][5] |
| Ethane (C₂H₆) | ~50 |
| Ethylene (C₂H₄) | 44[5] |
| Acetylene (C₂H₂) | 25[5] |
| Toluene (C₆H₅CH₃) | ~43 |
| Cyclopentadiene | 16[5] |
Fundamental Reactivity
The high electron density on the carbon atom of the this compound ion dictates its two primary modes of reactivity: as a strong base and as a potent nucleophile.
Basicity
As the conjugate base of a very weak acid (methane, pKa ~50-60), the this compound ion is an exceptionally strong base.[4][5] It will readily deprotonate a wide range of compounds containing acidic protons, including water, alcohols, amines, and terminal alkynes. This high basicity necessitates the use of anhydrous and aprotic solvents when using this compound equivalents like methyllithium or Grignard reagents.
Nucleophilicity
The this compound ion is a powerful nucleophile, readily attacking electrophilic centers to form new carbon-carbon bonds.[3] This reactivity is most commonly exploited in reactions with carbonyl compounds, epoxides, and alkyl halides.
This compound equivalents, such as methyllithium and methyl Grignard reagents, undergo nucleophilic addition to aldehydes and ketones, forming secondary and tertiary alcohols, respectively, after an acidic workup.[9][10]
Experimental Protocols
The generation and handling of this compound equivalents require stringent anhydrous and anaerobic conditions due to their high reactivity towards water and oxygen.
Preparation of Methyllithium
Methyllithium is typically prepared by the reaction of a methyl halide with lithium metal in an ethereal solvent.
Materials:
-
Dry, three-necked, round-bottomed flask with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet.
-
Lithium metal (dispersion or wire).
-
Methyl bromide or methyl iodide.
-
Anhydrous diethyl ether or tetrahydrofuran (THF).
Procedure:
-
The apparatus is flame-dried or oven-dried and assembled under a positive pressure of an inert gas (argon or nitrogen).[11]
-
Lithium metal is added to the flask containing anhydrous diethyl ether.
-
A solution of methyl halide in anhydrous diethyl ether is added dropwise to the stirred suspension of lithium.
-
The reaction is often initiated by gentle warming or the addition of an iodine crystal. An exothermic reaction will ensue, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for a specified period to ensure complete reaction.
-
The resulting solution of methyllithium is then standardized by titration (e.g., Gilman titration) before use.[12]
Preparation of Methylmagnesium Halide (Grignard Reagent)
Methyl Grignard reagents are prepared by the reaction of a methyl halide with magnesium turnings.
Materials:
-
Dry, three-necked, round-bottomed flask with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet.
-
Magnesium turnings.
-
Methyl bromide or methyl iodide.
-
Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Iodine crystal (as an initiator).
Procedure:
-
The glassware is rigorously dried and assembled under an inert atmosphere.
-
Magnesium turnings are placed in the flask.
-
A small crystal of iodine is often added to activate the magnesium surface.
-
A small amount of the methyl halide solution in anhydrous ether is added to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once the reaction has started, the remaining methyl halide solution is added at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is typically refluxed for a period to ensure all the magnesium has reacted.
-
The resulting Grignard reagent solution is a cloudy, grey to brown mixture and should be used directly or standardized.
Conclusion
The this compound ion, while an ephemeral species, is a central concept in understanding the reactivity of some of the most powerful reagents in organic synthesis. Its extreme basicity and nucleophilicity, quantified by its high proton affinity and the low pKa of its conjugate acid, drive a wide array of chemical transformations. By utilizing its practical equivalents, methyllithium and methyl Grignard reagents, chemists can harness the synthetic power of the this compound synthon to construct complex molecular architectures. A thorough understanding of the principles and experimental considerations outlined in this guide is essential for the safe and effective application of these invaluable synthetic tools in research and development.
References
- 1. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ochemtutor.com [ochemtutor.com]
- 6. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.in [brainly.in]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Pivotal Role of Methanide in Organometallic Chemistry: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the role of the methanide ligand (CH₃⁻) in organometallic chemistry. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, structure, reactivity, and catalytic applications of this compound-containing organometallic complexes. This document summarizes key quantitative data, details experimental protocols for significant reactions, and visualizes complex pathways and workflows to facilitate a deeper understanding of this fundamental chemical entity.
Introduction to this compound in Organometallic Chemistry
The this compound anion (CH₃⁻), the simplest alkyl anion, serves as a fundamental building block in organometallic chemistry.[1] Its role extends from being a simple spectator ligand to actively participating in crucial bond-forming and bond-breaking steps in catalytic cycles. Organometallic compounds featuring metal-carbon bonds are integral to a vast array of chemical transformations, and this compound complexes are key players in many of these processes.[2] The reactivity of organometallic reagents often mirrors that of carbanions, making them potent nucleophiles in various reactions.[3]
This guide will explore the multifaceted nature of this compound ligands, focusing on their involvement in the synthesis of novel complexes, their structural characteristics, and their participation in significant organometallic reactions such as C-H activation and catalysis.
Synthesis of this compound Complexes
The synthesis of organometallic compounds, including this compound complexes, typically involves one of several key M-C bond-forming reactions.[4] Common methods include the reaction of a metal halide with an organolithium or Grignard reagent, or through sigma-bond metathesis.[4][5]
General Synthetic Routes
-
Salt Metathesis: This is a widely employed method for the synthesis of yttrium methanediide silanide complexes, for example.[6][7][8][9][10] The reaction involves the exchange of ligands between two metal centers, typically a metal halide and an alkali metal salt of the desired ligand.
-
Sigma-Bond Metathesis: This reaction involves the exchange of a metal-ligand sigma bond with a sigma bond from another reagent, such as a C-H bond in a hydrocarbon.[5] This process is particularly relevant for d⁰ metal complexes and f-block elements.[5]
Detailed Experimental Protocols
Protocol 1: Synthesis of a Yttrium Methanediide Silanide Complex [6][8][10]
This protocol describes the synthesis of [Y(BIPM)(SiᵗBu₂Me)(THF)] (BIPM = {C(PPh₂NSiMe₃)₂}), a representative yttrium methanediide silanide complex, via a salt metathesis reaction.[6][8][10]
-
Materials:
-
[Y(BIPM)(I)(THF)₂]
-
NaSiᵗBu₂Me
-
Toluene (anhydrous)
-
THF (anhydrous)
-
-
Procedure:
-
In a nitrogen-filled glovebox, combine [Y(BIPM)(I)(THF)₂] and a stoichiometric equivalent of NaSiᵗBu₂Me in a Schlenk flask.
-
Add anhydrous toluene to the flask and stir the resulting suspension at room temperature.
-
Monitor the reaction progress by ¹H and ³¹P{¹H} NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the precipitated sodium iodide.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the solid product from a concentrated toluene solution at low temperature to obtain colorless crystals of [Y(BIPM)(SiᵗBu₂Me)(THF)].
-
-
Characterization: The product is characterized by multinuclear NMR spectroscopy (¹H, ¹³C{¹H}, ²⁹Si{¹H}, ³¹P{¹H}, ⁸⁹Y), ATR-IR spectroscopy, and single-crystal X-ray diffraction.
Protocol 2: Synthesis of a Thorium(IV) Chloride Adduct [11]
This protocol details a method for producing anhydrous thorium(IV) tetrahalide complexes, which can serve as precursors for organometallic thorium compounds.[11]
-
Materials:
-
Th(NO₃)₄(H₂O)ₓ (x ≥ 4)
-
Concentrated Hydrochloric Acid
-
Me₃SiCl
-
Dimethoxyethane (DME)
-
-
Procedure:
-
React Th(NO₃)₄(H₂O)ₓ with concentrated hydrochloric acid to produce ThCl₄(H₂O)₄.
-
Dry the resulting ThCl₄(H₂O)₄ with Me₃SiCl in DME to produce the ThCl₄(DME)₂ complex.
-
The anhydrous ThCl₄(DME)₂ can then be used as a precursor in subsequent reactions with this compound sources to form thorium this compound complexes.
-
Structural Characterization and Data
The structural elucidation of this compound complexes is crucial for understanding their reactivity. Techniques such as single-crystal X-ray diffraction, multinuclear NMR spectroscopy, and IR spectroscopy are routinely employed for this purpose.[5][12]
Spectroscopic Characterization
-
NMR Spectroscopy: ¹³C NMR spectroscopy is particularly informative for characterizing this compound complexes, with the chemical shift of the this compound carbon providing insight into the electronic environment of the M-C bond.[13][14] Paramagnetic lanthanide and actinide complexes often exhibit large chemical shift ranges in their NMR spectra.[10]
-
IR Spectroscopy: The vibrational frequencies observed in IR spectra can provide information about the strength and nature of the metal-carbon bond.
Quantitative Structural Data
The following tables summarize key bond lengths and angles for a selection of lanthanide and actinide this compound and related complexes, derived from single-crystal X-ray diffraction studies.
| Complex | Metal | M-C (Å) | P-C-P (°) | Reference |
| [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)] | Y | 2.357(3) | 135.46(7) | |
| [Y{C(PPh₂NSiMe₃)₂}(CpᵗBu)(THF)] | Y | 2.36 (avg) | 136.421(8) | |
| [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)] | Y | 2.37 (avg) | 131.43(10) | |
| [Dy{C(PPh₂NSiMe₃)₂}(Cp)(THF)] | Dy | 2.36 (avg) | 131.4 (avg) | |
| [La{CH(PPh₂NMes)₂}(I)₂(THF)₂] | La | 2.64 (avg) | - | [4] |
| [La{C(PPh₂NMes)₂}(I)(THF)₃] | La | 2.45 (avg) | 132.8 (avg) | [4] |
Table 1: Selected Bond Lengths and Angles for Lanthanide this compound and Methanediide Complexes.
| Complex | Metal | M-C (Å) | M-C-Si (°) | Reference |
| [U(C₅Me₅)₂{CH(SiMe₃)}] | U | 2.45 (avg) | 118.5 (avg) | |
| [Th(C₅Me₅)₂{CH(SiMe₃)}] | Th | 2.52 (avg) | 117.9 (avg) | |
| [U{C(PPh₂NSiMe₃)₂}(I)(THF)₂] | U | 2.38 (avg) | - | |
| [Th{C(PPh₂NSiMe₃)₂}(I)(THF)₂] | Th | 2.45 (avg) | - |
Table 2: Selected Bond Lengths and Angles for Actinide this compound and Methanediide Complexes.
Role of this compound in Catalysis and C-H Activation
This compound ligands are not merely structural components; they are often intimately involved in the mechanisms of important catalytic reactions, particularly those involving C-H bond activation.
C-H Bond Activation
The activation of C-H bonds, which are typically inert, is a significant challenge in chemistry.[12] Organometallic complexes, including those with this compound ligands, can facilitate this process through various mechanisms, such as sigma-bond metathesis.[5][12] In this reaction, a metal-alkyl (such as a metal-methyl) bond reacts with a C-H bond, leading to the formation of a new metal-alkyl bond and the release of methane.[5] This process is particularly relevant for early transition metals and f-block elements that are not well-suited for oxidative addition/reductive elimination pathways.[5]
Catalytic Cycles
While direct observation of this compound intermediates in many catalytic cycles is challenging, their involvement is often inferred from mechanistic studies and computational modeling.
Sigma-Bond Metathesis Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for C-H activation and functionalization via sigma-bond metathesis, a process where a metal-methyl complex can act as the active catalyst.
In this cycle, a metal-methanide complex activates a C-H bond of a substrate (R-H) via sigma-bond metathesis, releasing methane and forming a new metal-alkyl ([M]-R) species. This intermediate then reacts with a functionalizing agent (Y-X) to yield the desired product (R-Y) and a metal species ([M]-X) that can be converted back to the active this compound catalyst.
Applications in Drug Development and Discovery
Organometallic compounds are increasingly being explored for their therapeutic potential, with applications ranging from anticancer agents to antimicrobial drugs.[15] The unique properties of metal centers, such as their variable oxidation states and coordination geometries, offer opportunities for designing novel drugs with unique mechanisms of action.[15] While specific applications of this compound complexes in drug development are still emerging, the principles of organometallic drug design and discovery are highly relevant.
Workflow for Organometallic Catalyst Discovery and Screening
The discovery of new and efficient organometallic catalysts, including those based on this compound complexes, is often accelerated through high-throughput screening (HTS) methodologies. The following workflow outlines a typical process for the synthesis and screening of organometallic catalysts.
This workflow begins with the rational design and synthesis of ligands, followed by the preparation of the organometallic (e.g., this compound) complexes. After thorough characterization, these complexes are subjected to high-throughput screening to evaluate their catalytic performance in a target reaction. Data analysis identifies promising "hits," which then undergo further optimization and scale-up for practical applications.
Conclusion
The this compound ligand, in its simplicity, plays a complex and vital role in organometallic chemistry. From facilitating the synthesis of novel f-block element complexes to participating in the intricate dance of catalytic C-H activation, its influence is far-reaching. This guide has provided a technical overview of the synthesis, structure, and reactivity of this compound-containing compounds, highlighting their importance in both fundamental research and applied chemistry. As our understanding of organometallic reaction mechanisms continues to deepen, the strategic use of the this compound ligand will undoubtedly lead to the development of more efficient catalysts and novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sigma-bond metathesis - Wikipedia [en.wikipedia.org]
- 4. schrodinger.com [schrodinger.com]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. Activation of alkanes with organotransition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds. | Semantic Scholar [semanticscholar.org]
- 12. Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ia801300.us.archive.org [ia801300.us.archive.org]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
Spectroscopic Signature of the Methanide Anion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methanide anion (CH₃⁻), the simplest carbanion, represents a cornerstone in understanding the principles of organic chemistry and reaction mechanisms. Despite its fundamental importance, its high reactivity and transient nature make direct spectroscopic characterization challenging. This technical guide provides a comprehensive overview of the spectroscopic signature of the this compound anion, focusing on experimentally determined properties and theoretical calculations. This document summarizes key quantitative data, details experimental methodologies, and provides visualizations of the underlying principles and experimental workflows.
Core Spectroscopic Data
The primary experimental technique for probing the spectroscopic properties of the this compound anion has been gas-phase photoelectron spectroscopy. This method provides crucial information about the electron affinity of the methyl radical (CH₃•) and the vibrational structure of the this compound anion.
Table 1: Electronic and Vibrational Properties of this compound (CH₃⁻) and its Isotopologue (CD₃⁻)
| Property | Species | Experimental Value | Theoretical Value | Reference |
| Electron Affinity (EA) | CH₃• | 0.093 ± 0.003 eV | 0.08 eV | [1][2] |
| CD₃• | 0.082 ± 0.004 eV | - | [1][2] | |
| Umbrella Mode Vibrational Frequency (ν₂) | CH₃⁻ | 444 ± 13 cm⁻¹ | - | [1][2] |
| CD₃⁻ | 373 ± 12 cm⁻¹ | - | [1][2] | |
| Inversion Splitting | CH₃⁻ | 21 ± 5 cm⁻¹ | - | [1][2] |
| CD₃⁻ | 6 ± 4 cm⁻¹ | - | [1][2] |
Theoretical Vibrational Frequencies
Experimental Protocols
The primary method for generating and characterizing the this compound anion in the gas phase is through photoelectron spectroscopy. The general workflow involves the creation of the anion, mass selection, and subsequent photodetachment and analysis of the ejected electrons.
Generation of Gas-Phase this compound Anions
This compound anions are typically generated in a pulsed discharge source. A precursor gas mixture, often containing methane or a related organic compound, is subjected to an electrical discharge. This process creates a plasma containing a variety of ions and radicals. The this compound anions are formed within this plasma and are then extracted into a high-vacuum chamber.
Photoelectron Spectroscopy of this compound Anions
The experimental setup for anion photoelectron spectroscopy typically consists of the following components:
-
Ion Source: A pulsed discharge nozzle or a similar source to generate the this compound anions.
-
Time-of-Flight (TOF) Mass Spectrometer: The generated ions are accelerated into a flight tube where they separate based on their mass-to-charge ratio. This allows for the specific selection of the this compound anion (m/z = 15) for analysis.
-
Interaction Region: The mass-selected this compound anions are intersected by a monochromatic laser beam. The energy of the laser photons is sufficient to detach an electron from the anion.
-
Electron Energy Analyzer: The kinetic energy of the photodetached electrons is measured. A common type of analyzer is a "magnetic bottle" spectrometer, which uses a strong magnetic field to collect and guide the electrons towards a detector.
-
Detector: The number of electrons at each kinetic energy is recorded, generating a photoelectron spectrum.
The binding energy of the electron is then determined by the equation:
Binding Energy = Photon Energy - Electron Kinetic Energy
The photoelectron spectrum reveals the electron affinity of the corresponding neutral radical and provides information about the vibrational energy levels of the anion.
Visualizations
Experimental Workflow for Photoelectron Spectroscopy of this compound Anion
Structural Relationship between this compound Anion and Methyl Radical
The photoelectron spectrum of the this compound anion provides direct evidence for the structural change upon electron detachment. The long vibrational progression observed in the umbrella mode (ν₂) indicates a significant change in geometry from the pyramidal this compound anion to the planar methyl radical.
Conclusion
The spectroscopic signature of the this compound anion is primarily defined by its electron affinity and the vibrational frequency of its umbrella mode, as determined by photoelectron spectroscopy. These experimental findings, supported by theoretical calculations, confirm its pyramidal geometry and provide valuable insights into its electronic structure and bonding. Further research, particularly in the area of gas-phase infrared spectroscopy, would be beneficial to fully characterize all vibrational modes of this fundamental chemical species. The data and methodologies presented in this guide serve as a critical resource for researchers in various scientific disciplines, from fundamental chemistry to drug development, where the behavior of carbanions plays a crucial role.
References
An In-depth Technical Guide to Methanide Salt Chemistry for Researchers and Drug Development Professionals
An Introduction to the Core Principles, Synthesis, and Application of Methanide Salts
This compound salts, a class of organometallic compounds characterized by a carbanionic center, are pivotal reagents and intermediates in modern organic synthesis. Their inherent nucleophilicity and reactivity have established them as indispensable tools for the construction of complex molecular architectures, including those found in medicinally relevant compounds. This technical guide provides a comprehensive overview of the fundamental chemistry of this compound salts, with a focus on their synthesis, structural characterization, and reactivity. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this versatile class of molecules.
Core Concepts in this compound Salt Chemistry
This compound salts are ionic compounds containing a negatively charged carbon atom, a carbanion. The simplest this compound is the methyl anion (CH₃⁻), the conjugate base of methane.[1] However, the term "this compound" in synthetic chemistry often refers to more complex structures where the carbanionic character is stabilized by adjacent electron-withdrawing groups or heteroatoms. These stabilizing groups delocalize the negative charge, rendering the this compound salt more stable and manageable.
Common classes of this compound salts include those stabilized by phosphorus (phosphonium ylides), sulfur (sulfonium ylides), and cyano groups. The nature of the stabilizing group profoundly influences the reactivity and stereochemical outcome of their reactions.
Phosphonium Ylides: These are neutral, dipolar molecules containing a negatively charged carbon adjacent to a positively charged phosphorus atom. They are most renowned for their central role in the Wittig reaction. Phosphonium ylides can be categorized as stabilized or non-stabilized. Stabilized ylides contain an electron-withdrawing group (e.g., a carbonyl group) on the carbanionic carbon, which delocalizes the negative charge through resonance. Non-stabilized ylides lack such groups and are generally more reactive.
Sulfonium Ylides: Analogous to phosphonium ylides, sulfonium ylides feature a carbanion adjacent to a positively charged sulfur atom. They are also valuable reagents in organic synthesis, particularly for the formation of epoxides and cyclopropanes.
Cyanomethanides: The presence of one or more cyano groups can effectively stabilize a carbanion. Tricyanothis compound, [C(CN)₃]⁻, is a well-known example of a highly stabilized this compound.[2]
Synthesis of this compound Salts
The synthesis of this compound salts typically involves the deprotonation of a suitable precursor using a strong base. The choice of base and reaction conditions is critical and depends on the acidity of the precursor.
Synthesis of Phosphonium Ylides (Wittig Reagents)
Phosphonium ylides are generally prepared in a two-step sequence starting from an alkyl halide and triphenylphosphine.
Step 1: Formation of the Phosphonium Salt The first step is the quaternization of triphenylphosphine via an SN2 reaction with an alkyl halide.[2] This reaction is typically performed by heating the reactants in a non-polar solvent like toluene or benzene. The resulting phosphonium salt precipitates out of the solution upon cooling and can be isolated by filtration.[2]
Step 2: Deprotonation to Form the Ylide The phosphonium salt is then deprotonated using a strong base to generate the ylide. The choice of base depends on the acidity of the α-proton of the phosphonium salt. For non-stabilized ylides, strong bases such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are required.[3] For stabilized ylides, weaker bases like sodium ethoxide or sodium hydroxide are often sufficient.
Synthesis of a Cyapho(dicyano)this compound Salt
A specific example is the synthesis of the cyapho(dicyano)this compound salt, [K(18-crown-6)][C(CN)₂(CP)], which proceeds through a Michael addition-elimination pathway.[2]
Experimental Protocol: Synthesis of [K(18-crown-6)][C(CN)₂(CP)] [2]
-
Reaction Setup: All manipulations are performed under an inert atmosphere using standard Schlenk techniques or in a glovebox. Tetrahydrofuran (THF) is dried and degassed prior to use.
-
Formation of the Intermediate: A solution of [Na(18-crown-6)][PH₂] in THF is added to a solution of 1,1-diethoxy-2,2-dicyanoethylene in THF at -78 °C.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The formation of the intermediate, [Na(18-crown-6)][HP{C(OEt)=C(CN)₂}], can be monitored by ³¹P NMR spectroscopy.
-
Deprotonation: The solution containing the intermediate is cooled to -78 °C, and a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF is added.
-
Isolation: The reaction mixture is allowed to warm to 0 °C and stirred for 2 days. The solvent is removed under vacuum, and the resulting solid is washed with diethyl ether and dried to yield the product, [K(18-crown-6)][C(CN)₂(CP)].
Structural Characterization of this compound Salts
A combination of spectroscopic and crystallographic techniques is employed to elucidate the structure and bonding in this compound salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing this compound salts in solution.
-
¹H NMR: Provides information about the proton environment in the molecule. The chemical shift of the proton on the carbanionic carbon is particularly informative.
-
¹³C NMR: Allows for the direct observation of the carbanionic carbon. The chemical shift of this carbon is highly dependent on the nature of the substituents and the degree of charge delocalization. Coupling between the carbanionic carbon and adjacent heteroatoms (e.g., ³¹P in phosphonium ylides) provides valuable structural information.[4]
-
³¹P NMR: For phosphonium ylides and their precursor salts, ³¹P NMR is essential for confirming the identity and purity of the compounds.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound salt. The stretching frequencies of the groups attached to the carbanionic center can provide insight into the electronic structure. For example, in cyanomethanides, the C≡N stretching frequency can indicate the degree of charge delocalization. In sulfonyl-stabilized methanides, the S=O stretching frequencies are characteristic.[5]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of this compound salts, including bond lengths, bond angles, and the overall molecular geometry.[6] This technique is particularly important for understanding the nature of the bonding between the carbanionic carbon and the adjacent heteroatom. For air- and moisture-sensitive compounds, special handling techniques are required, such as mounting the crystals in an inert oil under a protective atmosphere.[6]
Quantitative Data
The following tables summarize key quantitative data for representative this compound salts.
Table 1: Selected Bond Lengths and Angles for this compound Salts
| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |
| [K(18-crown-6)][C(CN)₂(CP)] | C-P | 1.553(2) | P-C-C | 120.79(18) | [2] |
| C-C | 1.390(3) | C-C-C | 117.98(18) | [2] | |
| [H₂C(PPh₂=NSiMe₃)(SO₂Ph)] | C-S | 1.781(2) | S-C-P | 117.2(1) | [7] |
| C-P | 1.844(2) | [7] | |||
| Bis(triphenylphosphine)iminium chloride | P-N | 1.58 | P-N-P | 130-180 | [8] |
Table 2: Selected NMR Spectroscopic Data for Phosphonium Ylides
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| Dimethyl-2-[4-bromophenyl phenylcarbamate-N-yl]-3-(triphenylphosphoranylidene)butanedioate (Major isomer) | CDCl₃ | ¹H | 5.00 (d) | ³JPH = 19.6 | [4] |
| ¹³C | 41.07 (d) | ¹JPC = 135.8 | [4] | ||
| ³¹P | 24.81 | [4] | |||
| 1-hydroxypropyltriphenylphosphonium triflate | CDCl₃ | ¹H | 5.76-5.67 (m) | [9] | |
| ¹³C | 69.7 (d) | J = 60.4 | [9] | ||
| ³¹P | 21.0 | [9] |
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity | Reference |
| C≡N (in cyanomethanides) | Stretch | 2260 - 2200 | Medium to Strong | [10] |
| S=O (in sulfonium ylides) | Asymmetric Stretch | 1200 - 1100 | Strong | [5][11] |
| Symmetric Stretch | 1070 - 1030 | Strong | [5][11] | |
| P=C (in phosphonium ylides) | Stretch | ~900 | Variable | [12] |
Reactivity and Applications
This compound salts are highly versatile reagents in organic synthesis. Their utility stems from the nucleophilicity of the carbanionic center.
The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into alkenes. The reaction proceeds through the nucleophilic attack of a phosphonium ylide on the carbonyl carbon, followed by a series of steps leading to the formation of an alkene and triphenylphosphine oxide.[13] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[14]
Applications in Drug Development
The ability to form carbon-carbon bonds with high stereocontrol makes this compound salt chemistry, particularly the Wittig reaction, a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[15] Ylides serve as key intermediates in the synthesis of various natural products and their analogs, many of which possess significant biological activity.[16] The formation of specific salt forms of a drug molecule is a critical step in drug development to optimize properties such as solubility, stability, and bioavailability.[8] While this compound salts themselves are not typically the final drug form, their role as reactive intermediates in the synthesis of APIs is crucial.[15]
Visualizations
Reaction Pathway: The Wittig Reaction
References
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. azooptics.com [azooptics.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 15. mlunias.com [mlunias.com]
- 16. Ylide - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Lanthanide Methanide Complexes: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of lanthanide methanide and related complexes, which are of significant interest in fields ranging from single-molecule magnetism to catalysis. The protocols outlined herein are based on established literature procedures and are intended to be a comprehensive resource for researchers in both academic and industrial settings.
I. Overview of Synthetic Strategies
The synthesis of lanthanide this compound complexes typically involves the reaction of a lanthanide precursor, most commonly a halide salt, with a salt of the desired this compound or methanediide ligand. These reactions are performed under strictly anhydrous and anaerobic conditions to prevent the formation of oxo-bridged or hydrolyzed byproducts. The choice of solvent and reaction temperature is crucial for achieving good yields and crystalline products.
II. Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of representative lanthanide bis(phosphinimino)this compound and methanediide complexes, providing a comparative overview of different synthetic approaches.
| Product | Lanthanide Precursor | Ligand Salt | Solvent | Reaction Conditions | Yield (%) | Reference |
| [Dy{CH(PPh₂NSiMe₃)₂}(I)₂(THF)] | "[Dy(Bn)₂(I)(THF)₃]" (in situ) | H₂C(PPh₂NSiMe₃)₂ | Toluene | -78 °C to RT | Not Reported | [1] |
| [La{CH(PPh₂NMes)₂}(I)₂(THF)₂] | [La(I)₃(THF)₄] | [K{CH(PPh₂NMes)₂}] | THF | Not Specified | Not Reported | [1] |
| [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)] | [Y{C(PPh₂NSiMe₃)₂}(I)(THF)₂] | NaCp·0.25THF | THF | Room Temperature, overnight | 43 | [2] |
| [Y{C(PPh₂NSiMe₃)₂}(CpᵗBu)(THF)] | [Y{C(PPh₂NSiMe₃)₂}(I)(THF)₂] | KCpᵗBu | THF | RT for 2h, then 50°C for 2h | 46 | [2] |
| [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)] | [Y{C(PPh₂NSiMe₃)₂}(I)(THF)₂] | KCp | THF | RT for 2h, then 75°C for 8h | 28 | [2] |
III. Detailed Experimental Protocol: Synthesis of a Yttrium Bis(phosphinimino)this compound Cyclopentadienyl Complex
This protocol describes the synthesis of [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)] as a representative example of a salt metathesis reaction for the formation of a lanthanide this compound complex.[2]
Materials:
-
[Y{C(PPh₂NSiMe₃)₂}(I)(THF)₂] (274 mg, 0.30 mmol)
-
NaCp·0.25THF (32 mg, 0.30 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Anhydrous Toluene
-
All manipulations should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.
Procedure:
-
Reaction Setup: In a glovebox, combine [Y{C(PPh₂NSiMe₃)₂}(I)(THF)₂] (274 mg, 0.30 mmol) and NaCp·0.25THF (32 mg, 0.30 mmol) in a vial.
-
Solvent Addition: Add 5 mL of anhydrous THF to the vial.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: a. Separate the precipitate by centrifugation. b. Remove all volatile components from the supernatant under vacuum.
-
Purification: a. Recrystallize the resulting solid from toluene.
-
Product: Obtain [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)] as yellow crystals (Yield: 106 mg, 43%).[2]
IV. Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis of lanthanide this compound complexes via a salt metathesis route.
Caption: General workflow for lanthanide this compound complex synthesis.
References
Application Notes and Protocols for the In Situ Generation of Methanide in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a methyl group is a fundamental transformation in organic synthesis, crucial for modifying the steric and electronic properties of molecules, thereby influencing their biological activity and physical characteristics. While pre-formed methanide reagents like methyllithium and methylmagnesium halides are potent nucleophiles, their high reactivity, instability, and sensitivity to air and moisture often necessitate stringent anhydrous and inert atmosphere conditions. The in situ generation of this compound equivalents provides a safer, more convenient, and often more efficient alternative, minimizing the handling of hazardous reagents and allowing for immediate reaction with the substrate.
These application notes provide a comprehensive overview of the common methods for the in situ generation of this compound for organic reactions, with a focus on practical experimental protocols and comparative data. The primary methods covered include the Barbier-type reaction for the synthesis of methyl Grignard-like species, as well as emerging techniques such as continuous flow and mechanochemical approaches.
Methods for In Situ this compound Generation
The most prevalent and practical approach for the in situ generation of a this compound equivalent is the Barbier reaction. This one-pot procedure involves the reaction of an alkyl halide (in this case, a methyl halide) with a metal in the presence of an electrophilic substrate.[1][2] Unlike the traditional Grignard reaction, the organometallic species is formed in situ and reacts immediately with the substrate, avoiding the need for separate preparation and storage of the reactive intermediate.[2]
Magnesium is the most commonly used metal for this purpose, effectively generating a species that behaves as "CH₃MgX".[1][3] Other metals such as zinc, indium, and tin can also be employed, sometimes offering different reactivity and selectivity profiles.[2]
Recent advancements in this field include the use of continuous flow systems and mechanochemistry. Continuous flow processes offer enhanced safety and scalability by minimizing the volume of reactive intermediates at any given time and providing excellent heat transfer.[4][5][6] Mechanochemical methods, utilizing ball milling, can promote the reaction in the absence of bulk solvents, offering a greener and potentially more efficient alternative.[3][7][8][9]
Data Presentation: Reaction of In Situ Generated this compound with Various Electrophiles
The following tables summarize the quantitative data for the reaction of in situ generated this compound reagents with a range of electrophiles under different conditions.
Table 1: Reaction with Aldehydes and Ketones
| Electrophile | Methylating Agent | Metal/Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference(s) |
| Benzaldehyde | CH₃I | Mg (activated powder) | THF (3 equiv.) | 1 | 30 Hz (ball mill) | 92 | [3] |
| 4-Methoxybenzaldehyde | CH₃Br | Mg (activated powder) | THF (3 equiv.) | 1 | 30 Hz (ball mill) | 94 | [7] |
| Acetophenone | CH₃I | Mg (activated powder) | THF (3 equiv.) | 1 | 30 Hz (ball mill) | 88 | [3] |
| Cyclohexanone | CH₃I | Mg | Diethyl ether | 1 | Reflux | 85 | [10] |
| 2-Naphthaldehyde | CH₃I | Mg (activated powder) | THF (3 equiv.) | 1 | 30 Hz (ball mill) | 90 | [3] |
Table 2: Reaction with Esters and Epoxides
| Electrophile | Methylating Agent | Metal/Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference(s) |
| Ethyl benzoate | CH₃Br | Mg (activated powder) | THF (3 equiv.) | 1 | 30 Hz (ball mill) | 75 | [7][9] |
| Methyl 4-chlorobenzoate | CH₃Br | Mg (activated powder) | THF (3 equiv.) | 1 | 30 Hz (ball mill) | 78 | [9] |
| Styrene oxide | CH₃MgBr (in situ) | CuCl (catalytic) | THF | 2 | 0 to rt | 85 | [11] |
| Cyclohexene oxide | CH₃Li (in situ from MeI) | CuI (catalytic) | Diethyl ether | 6 | -20 | 62 | [12] |
| 1,2-Epoxyoctane | CH₃MgBr (in situ) | - | Diethyl ether | 1 | rt | 90 | [13] |
Experimental Protocols
Protocol 1: In Situ Barbier-Type Methylation of a Ketone (Batch Procedure)
This protocol describes a general procedure for the methylation of a ketone using an in situ generated methyl Grignard-like reagent.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Ketone substrate (e.g., acetophenone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add anhydrous diethyl ether to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of the ketone (1.0 equivalent) and methyl iodide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the ketone/methyl iodide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be required to initiate the reaction.
-
Once the reaction has started, add the remaining ketone/methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tertiary alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Continuous Flow In Situ Generation and Reaction of Methyl Grignard Reagent
This protocol outlines a general setup for the continuous flow generation of a methyl Grignard reagent and its subsequent reaction with an electrophile.[4][6]
Materials and Equipment:
-
Two syringe pumps
-
Packed-bed reactor column filled with magnesium turnings
-
T-mixer
-
Back-pressure regulator
-
Collection flask
-
Solution A: Methyl bromide (or iodide) in anhydrous THF (e.g., 0.5 M)
-
Solution B: Electrophile (e.g., benzaldehyde) in anhydrous THF (e.g., 0.5 M)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Set up the continuous flow system as depicted in the workflow diagram below.
-
Activate the magnesium in the packed-bed reactor by flowing a dilute solution of iodine in THF through the column until the color disappears.
-
Pump Solution A (methyl halide) through the packed-bed reactor at a defined flow rate to generate the methylmagnesium halide solution.
-
Simultaneously, pump Solution B (electrophile) to a T-mixer where it combines with the effluent from the magnesium reactor.
-
The combined stream flows through a residence time coil or a heated reactor to allow for the reaction to go to completion.
-
The reaction mixture then passes through a back-pressure regulator and is collected in a flask containing a quenching solution.
-
The collected quenched reaction mixture is then worked up as described in the batch protocol (extraction, drying, and purification).
Visualizations
Caption: General scheme for in situ this compound generation and reaction.
Caption: Continuous flow setup for in situ Grignard methylation.
Conclusion
The in situ generation of this compound equivalents, particularly through the Barbier-type reaction, offers significant advantages in terms of safety, convenience, and operational simplicity compared to the use of pre-formed organometallic reagents. The development of continuous flow and mechanochemical methods further enhances the utility and greenness of these transformations. The protocols and data presented in these application notes provide a practical guide for researchers to implement these powerful methylation strategies in their synthetic endeavors. Careful optimization of reaction conditions for specific substrates remains crucial for achieving high yields and selectivities.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Barbier reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
- 5. researchgate.net [researchgate.net]
- 6. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US3932518A - Methylation of cyclohexanone with simultaneous dehydrogenation - Google Patents [patents.google.com]
- 11. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 12. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Experimental Setup of Methanide Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanides, carbanions derived from methane, are highly reactive and unstable intermediates. Their stabilization is crucial for their application in synthetic chemistry, particularly in the formation of new carbon-carbon bonds, a fundamental process in drug development and materials science. This document provides detailed application notes and protocols for the experimental setup, synthesis, and characterization of stabilized methanides. The primary stabilization strategies discussed herein involve the use of phosphine oxides, N-heterocyclic carbenes (NHCs), and sulfone groups. These methodologies offer pathways to harness the synthetic potential of methanides by mitigating their inherent reactivity.
Stabilization Strategies
The stabilization of the electron-rich methanide carbon is typically achieved through coordination with electron-withdrawing groups or sterically demanding ligands. The key strategies covered in these notes are:
-
Phosphine Oxide Stabilization: The oxophilic nature of lanthanide ions, combined with the polarity of the P=O bond in phosphine oxides, allows for effective chelation and stabilization of the this compound center.
-
N-Heterocyclic Carbene (NHC) Stabilization: NHCs are strong σ-donors that can form stable adducts with a wide range of elements, including the carbon atom of a this compound, thereby delocalizing the negative charge.
-
Sulfone Stabilization: The strongly electron-withdrawing sulfone group can effectively stabilize an adjacent carbanion through resonance and inductive effects.
Experimental Protocols
The following protocols provide step-by-step procedures for the synthesis of stabilized methanides. All manipulations of air- and moisture-sensitive compounds should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Synthesis of a Phosphine Oxide-Stabilized Ytterbium(III) this compound Complex
This protocol is adapted from the synthesis of tris{bis(diphenylphosphane oxide)methanido}ytterbium(III) ([Yb(HdppmO₂)₃])[1][2].
Materials:
-
Ytterbium(II) cyclopentadienyl complex, [YbCp₂(dme)] (dme = 1,2-dimethoxyethane)
-
Bis(diphenylphosphano)methane dioxide (H₂dppmO₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous hexane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox, add H₂dppmO₂ (3 equivalents) to a Schlenk flask equipped with a magnetic stir bar.
-
Add a solution of [YbCp₂(dme)] (1 equivalent) in anhydrous THF to the Schlenk flask.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Stir the reaction mixture at room temperature for 12-15 hours. The progress of the reaction can be monitored by NMR spectroscopy for the consumption of the starting materials[1].
-
After completion, remove the solvent under vacuum to yield a solid residue.
-
Wash the residue with anhydrous hexane to remove any unreacted starting materials.
-
Recrystallize the product from a concentrated solution in anhydrous acetonitrile at room temperature.
-
Isolate the crystalline product by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
Characterization:
The resulting complex, [Yb(HdppmO₂)₃], can be characterized by:
-
NMR Spectroscopy: To confirm the structure and purity.
-
FT-IR Spectroscopy: To identify characteristic vibrational frequencies of the ligands.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight[1][2].
-
Elemental Analysis: To determine the elemental composition[1][2].
-
Single-Crystal X-ray Diffraction: To determine the solid-state structure.
Protocol 2: In-Situ Generation and Trapping of an N-Heterocyclic Carbene (NHC)-Stabilized this compound Analogue
This protocol describes a general procedure for the deprotonation of an imidazolinium salt to form an NHC, which can then be used to stabilize a this compound-like species or act as a potent nucleophile in subsequent reactions[3][4][5][6].
Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
-
Potassium tert-butoxide (KOtBu)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Celite
-
Substrate for reaction with the NHC (e.g., an electrophile)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox, charge a Schlenk tube with 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride, KOtBu (catalytic amount), and NaH (excess).
-
Seal the tube, remove from the glovebox, and attach to a Schlenk line.
-
Add anhydrous THF via cannula.
-
Stir the mixture under a positive pressure of argon for 17 hours at room temperature.
-
The resulting suspension contains the free NHC. This can be used in situ for subsequent reactions.
-
For trapping or reaction, cool the NHC solution to a desired temperature (e.g., -78 °C) and add the electrophilic substrate dropwise.
-
Allow the reaction to warm to room temperature and stir for a specified time.
-
To isolate the product, filter the reaction mixture through Celite to remove inorganic salts.
-
Remove the solvent from the filtrate under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of a Sulfone-Stabilized Carbanion
This protocol outlines a general method for the generation of a sulfone-stabilized carbanion and its subsequent reaction with an electrophile, a common strategy in organic synthesis[7][8][9].
Materials:
-
A dialkyl or diaryl sulfone
-
A strong base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA))
-
Anhydrous tetrahydrofuran (THF)
-
An electrophile (e.g., an alkyl halide or a carbonyl compound)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under an argon atmosphere, dissolve the sulfone in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the strong base (e.g., n-BuLi in hexanes) dropwise to the sulfone solution. The formation of the carbanion is often indicated by a color change.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add a solution of the electrophile in anhydrous THF dropwise to the carbanion solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data for stabilized this compound complexes.
Table 1: Selected Bond Lengths and Angles for a Phosphine Oxide-Stabilized Ytterbium this compound Complex
| Parameter | Value | Reference |
| Yb-O Bond Length (Å) | 2.150(2) - 2.190(2) | [1] |
| P-O Bond Length (Å) | 1.51 (avg.) | [1] |
| P-C Bond Length (Å) | 1.83 (avg.) | [1] |
| O-Yb-O Angle (°) | 85.0 (avg.) | [1] |
| P-C-P Angle (°) | 115.0 (avg.) | [1] |
Table 2: Representative ¹H NMR Data for an N-Heterocyclic Carbene Precursor and the Free Carbene
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| 1,3-Bis-(2,6-diisopropylphenyl)imidazolinium Chloride | 1.2-1.4 | doublet | iPr-CH₃ | [3] |
| 3.2-3.4 | multiplet | iPr-CH | [3] | |
| 4.2 | singlet | N-CH₂-CH₂-N | [3] | |
| 7.2-7.5 | multiplet | Aryl-H | [3] | |
| Free NHC | 1.24, 1.29 | doublet | iPr-CH₃ | [3] |
| 3.23 | multiplet | iPr-CH | [3] | |
| 3.31 | singlet | N-CH₂-CH₂-N | [3] | |
| 7.18 | multiplet | Aryl-H | [3] |
Applications in Drug Development
While methanides themselves are generally too reactive for direct therapeutic use, the principles of their stabilization and their synthetic applications are highly relevant to drug development.
-
C-C Bond Formation: Stabilized carbanions, including this compound derivatives, are powerful nucleophiles for the formation of carbon-carbon bonds, which is a cornerstone of synthesizing the carbon skeletons of drug molecules.
-
Catalysis: Metal-stabilized this compound complexes can act as catalysts or pre-catalysts in a variety of organic transformations that are crucial in pharmaceutical synthesis.
-
Drug Metabolism: While not a direct application, understanding the chemistry of carbanions is relevant to studying drug metabolism, as some metabolic pathways may involve the formation of transient carbanionic intermediates.
For instance, sulfone-stabilized carbanions have been explored for the reversible covalent capture of cysteine oxoforms in enzymes like protein tyrosine phosphatase 1B (PTP1B), a target in diabetes research[9][10]. This demonstrates a potential therapeutic application of the principles of carbanion stabilization.
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships in this compound stabilization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfone-stabilized carbanions for the reversible covalent capture of a posttranslationally-generated cysteine oxoform found in protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR Characterization of Yttrium Methanide Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) characterization of yttrium methanide complexes. These organometallic compounds are of significant interest in various catalytic processes, and their precise structural elucidation by NMR is crucial for understanding their reactivity and mechanism of action.
Introduction
Yttrium this compound complexes, featuring a direct yttrium-carbon single bond with a methyl group, are highly reactive and often air- and moisture-sensitive. Multinuclear NMR spectroscopy is an indispensable tool for their characterization in solution. This note details the key NMR techniques and provides protocols for sample preparation, data acquisition, and analysis. The primary nuclei of interest are ¹H, ¹³C, and the metal center itself, ⁸⁹Y. Due to the spin I = 1/2 of ⁸⁹Y (100% natural abundance), direct observation and coupling to other nuclei can provide invaluable structural information.[1] However, ⁸⁹Y NMR spectroscopy is challenged by a low gyromagnetic ratio and often long relaxation times, necessitating specialized techniques for signal acquisition.[2]
Data Presentation: NMR Spectroscopic Data
The following tables summarize typical NMR data for representative yttrium this compound and related alkyl complexes.
Table 1: ¹H and ¹³C NMR Data for Yttrium this compound and Alkyl Complexes
| Complex | Solvent | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | J-Coupling (Hz) |
| [Y(BIPM)(CH₂SiMe₃)(THF)] | C₆D₆ | Not specified | Not specified | Not specified |
| [Y(BIPM)(CH₂Ph)(THF)] | C₆D₆ | Not specified | 23.75 (dt, Y-CH₂) | ¹JYC = 3.1, ¹JPC = 106.6 |
| [(1-(2,4-dtbp)-1-Me-3,5-tBu₂−C₅H₃Al)Y(Me)(tmeda)] | Not specified | Not specified | Not specified | Not specified |
| [Y(CH₂SiMe₃)₂(thf)₄][BPh₄] | Not specified | Not specified | Not specified | Not specified |
BIPM = {C(PPh₂NSiMe₃)₂}
Table 2: ⁸⁹Y NMR Data for Yttrium Alkyl Complexes
| Complex | Solvent | ⁸⁹Y Chemical Shift (δ, ppm) |
| [(1-(2,4-dtbp)-1-Me-3,5-tBu₂−C₅H₃Al)Y(Me)(tmeda)] | Not specified | 695.3 |
| [Y(CH₂SiMe₃)₂(thf)₄][BPh₄] | Not specified | 660 |
| [Y(CH₂SiMe₃)₂(thf)₄][Al(CH₂SiMe₃)₄] | Not specified | 666.6 |
| Y[CH(SiMe₃)₂]₃ | Not specified | 895.0 |
Note: The terminal methyl group on the yttrium center in [(1-(2,4-dtbp)-1-Me-3,5-tBu₂−C₅H₃Al)Y(Me)(tmeda)] results in a significant downfield shift of the ⁸⁹Y resonance to 695.3 ppm.[3]
Experimental Protocols
Synthesis of a Representative Yttrium this compound Complex
The synthesis of yttrium this compound complexes often involves salt metathesis reactions. For example, yttrium methanediide silanide complexes can be synthesized by reacting the yttrium methanediide iodide complex [Y(BIPM)(I)(THF)₂] with a group 1 silanide ligand-transfer reagent.[4]
Materials:
-
[Y(BIPM)(I)(THF)₂]
-
Group 1 silanide (e.g., NaSiR₃)
-
Anhydrous and deoxygenated solvents (e.g., THF, toluene)
-
Schlenk line and argon-filled glovebox
Procedure:
-
All manipulations should be performed under an inert atmosphere of argon using standard Schlenk techniques or in a glovebox.
-
Dissolve [Y(BIPM)(I)(THF)₂] in the appropriate anhydrous solvent in a Schlenk flask.
-
In a separate flask, dissolve the group 1 silanide reagent.
-
Slowly add the silanide solution to the yttrium complex solution at a controlled temperature (e.g., -78 °C or room temperature, depending on the specific reaction).
-
Stir the reaction mixture for the specified time.
-
Remove the solvent under vacuum.
-
Extract the product with a suitable solvent and filter to remove any precipitated salts.
-
Crystallize the product from the resulting solution.
NMR Sample Preparation for Air-Sensitive Complexes
Materials:
-
Yttrium this compound complex
-
Anhydrous deuterated solvent (e.g., C₆D₆, toluene-d₈)
-
J. Young NMR tube or standard NMR tube with a sealable cap
-
Glovebox or Schlenk line
Procedure:
-
Inside an argon-filled glovebox, weigh the yttrium this compound complex directly into a small vial.
-
Add the desired volume of anhydrous deuterated solvent to dissolve the sample.
-
Transfer the solution into the J. Young NMR tube.
-
Seal the J. Young tube before removing it from the glovebox.
-
Alternatively, for standard NMR tubes, dissolve the sample in the deuterated solvent inside the glovebox, transfer it to the NMR tube, and securely cap it.
NMR Data Acquisition
The following are general parameters for multinuclear NMR analysis of yttrium this compound complexes. Spectrometer-specific parameters may need to be optimized.
¹H NMR:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: C₆D₆ or toluene-d₈
-
Temperature: 298 K
-
Relaxation Delay (d1): 2-5 s
-
Acquisition Time (aq): 2-4 s
-
Number of Scans (ns): 16-64
¹³C{¹H} NMR:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')
-
Solvent: C₆D₆ or toluene-d₈
-
Temperature: 298 K
-
Relaxation Delay (d1): 2-5 s
-
Acquisition Time (aq): 1-2 s
-
Number of Scans (ns): 1024-4096 (or more, depending on concentration)
⁸⁹Y NMR: Due to the low sensitivity and long T₁ values of ⁸⁹Y, direct 1D experiments are very time-consuming.[2] Indirect 2D methods are often preferred.
¹H,⁸⁹Y HMQC (Heteronuclear Multiple Quantum Coherence): This 2D experiment provides the ⁸⁹Y chemical shift through correlation with neighboring protons.[5]
-
Spectrometer: 400 MHz or higher with inverse detection probe
-
Pulse Program: Standard HMQC pulse sequence (e.g., 'hmqcgp')
-
Solvent: C₆D₆ or toluene-d₈
-
Temperature: 298 K
-
Relaxation Delay (d1): 1-2 s
-
Number of Increments in F1 (⁸⁹Y dimension): 128-256
-
Number of Scans per Increment (ns): 16-64
-
Optimization: The coupling constant for the transfer delay should be optimized based on the expected ⁿJYH (typically 3-10 Hz).
Mandatory Visualizations
Caption: Workflow for NMR characterization of yttrium this compound complexes.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of information obtained from various NMR experiments for the structural elucidation of a yttrium this compound complex.
Caption: Logical flow of structural information from NMR experiments.
References
- 1. Synthesis and Characterization of Yttrium Methanediide Silanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the relationship between NMR chemical shifts of thermally polarized and hyperpolarized 89Y complexes and their solution structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Yttrium Methanediide Silanide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: X-ray Crystallography of Magnesium Methanide (Mg₂C)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Magnesium methanide (Mg₂C) is a fascinating binary compound that, unlike more common magnesium carbides such as magnesium acetylide (MgC₂) or sesquicarbide (Mg₂C₃), contains isolated carbon anions (C⁴⁻), known as this compound ions.[1][2] The synthesis and structural characterization of Mg₂C require high-pressure and high-temperature conditions, making its study a notable challenge in materials science.[1][2] This compound crystallizes in the antifluorite structure and is recoverable to ambient conditions, where it can be studied using ex situ techniques.[1][2]
These application notes provide a comprehensive overview of the crystallographic data for Mg₂C and related magnesium carbides, along with detailed protocols for their synthesis and X-ray diffraction analysis. The information is intended to guide researchers in the structural elucidation of these and similar high-pressure materials.
Data Presentation: Crystallographic Data of Magnesium Carbides
The following tables summarize the key crystallographic parameters for magnesium this compound (Mg₂C) and the two polymorphs of magnesium sesquicarbide (α-Mg₂C₃ and β-Mg₂C₃), providing a comparative overview of their structures.
Table 1: Crystal Structure and Unit Cell Parameters of Magnesium Carbides.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Magnesium this compound | Mg₂C | Cubic | Fm-3m | 5.4480(4) | 5.4480(4) | 5.4480(4) | 90 | [1][3] |
| α-Magnesium Sesquicarbide | α-Mg₂C₃ | Orthorhombic | Pnnm | 3.742 | 5.291 | 6.448 | 90 | [4] |
| β-Magnesium Sesquicarbide | β-Mg₂C₃ | Monoclinic | C2/m | 4.831(1) | 4.700(1) | 6.029(1) | 126.71(1) | [5][6] |
Table 2: Selected Bond Distances and Coordination Environments.
| Compound | Bond | Distance (Å) | Coordination of Cation | Coordination of Anion | Ref. |
| Mg₂C | Mg-C | 2.36 | Mg coordinated by 4 C | C coordinated by 8 Mg (cubic) | [1] |
| α-Mg₂C₃ | Mg-C | 2.21 - 2.47 | Mg in 3-coordinate geometry to 5 C of C₃⁴⁻ | C₃⁴⁻ chains in alternating orientations | [4] |
| β-Mg₂C₃ | C=C | ~1.332 | - | Linear C₃⁴⁻ chains nearly aligned along the c-axis | [5][7] |
Experimental Protocols
The synthesis and crystallographic analysis of magnesium this compound are complex processes requiring specialized high-pressure equipment. The following protocols are synthesized from published research.[1][2][5][6]
Protocol 1: High-Pressure, High-Temperature (HPHT) Synthesis of Mg₂C
This protocol describes the synthesis of polycrystalline Mg₂C from its constituent elements using a multianvil press or a diamond anvil cell (DAC).
1. Sample Preparation:
-
Start with high-purity magnesium powder (e.g., 99.5%, 325 mesh) and a carbon source such as glassy carbon or graphite.[5]
-
In an inert atmosphere (e.g., an argon-filled glovebox), thoroughly mix stoichiometric amounts of magnesium and carbon (2:1 molar ratio).
-
Press the mixture into a dense pellet.
2. High-Pressure Apparatus Assembly (Multianvil Press Example):
-
Place the pellet inside a capsule material that is chemically inert under the reaction conditions (e.g., MgO).[6]
-
Assemble the capsule within a heater (e.g., graphite or rhenium) and an insulating sleeve (e.g., ZrO₂).[6]
-
Place this assembly into the multianvil press.
3. Synthesis Conditions:
-
Pressurize the sample to over 15 GPa. The formation of Mg₂C has been observed between 15 and 30 GPa.[1][2]
-
While maintaining pressure, heat the sample to a temperature between 1775 K and 2275 K for approximately one hour.[1][2]
-
Quench the sample by turning off the heating power.
-
Slowly decompress the apparatus to ambient pressure.
-
Recover the sample in an inert atmosphere to prevent reaction with air and moisture.[2][6]
Protocol 2: Powder X-ray Diffraction (PXRD) Data Collection
This protocol outlines the steps for collecting powder X-ray diffraction data from the synthesized Mg₂C. Both in situ and ex situ methods are described.
A. In situ PXRD (during synthesis):
-
Perform the HPHT synthesis (Protocol 1) on a beamline at a synchrotron facility equipped for in situ diffraction (e.g., ESRF ID06).[6][8]
-
Use a large-volume press or a DAC transparent to X-rays.
-
Collect angular dispersive X-ray diffraction patterns at various pressure and temperature points using a high-energy monochromatic X-ray source (e.g., λ = 0.3874 Å) and an area detector or scintillation counter.[6]
-
Calibrate the system using a known standard (e.g., LaB₆).[6]
B. Ex situ PXRD (on recovered sample):
-
Under an inert atmosphere, load the recovered polycrystalline sample into a glass capillary and seal it.[6]
-
Mount the capillary on a powder diffractometer. A high-intensity source (e.g., Mo Kα radiation) and an area detector are recommended.[6]
-
Collect diffraction data over a wide 2θ range.
-
Use a silicon standard to calibrate the sample-to-detector distance.[6]
Protocol 3: Structure Solution and Refinement
This protocol details the process of analyzing the collected PXRD data to determine the crystal structure.
1. Data Processing:
-
Integrate the raw 2D diffraction images into 1D diffraction patterns using software such as FIT2D.[5]
-
Perform background subtraction and peak identification.
2. Phase Identification and Indexing:
-
Compare the experimental diffraction pattern to known phases in crystallographic databases to identify the presence of Mg₂C, unreacted starting materials, or byproducts.
-
Index the diffraction peaks corresponding to the new phase using software like PowderCell or CheckCell to determine the unit cell parameters and crystal system.[6]
3. Structure Refinement (Rietveld Method):
-
The Rietveld method is a full-profile fitting technique used to refine the crystal structure model against the experimental powder diffraction data.[9]
-
Use a suitable software package for Rietveld refinement, such as GSAS with the EXPGUI interface.[6]
-
Start the refinement with an initial structural model. For Mg₂C, the antifluorite (Li₂O-type) structure in the Fm-3m space group is the appropriate model.[1]
-
Refine the following parameters in a sequential manner:
-
Scale factor and background coefficients.
-
Unit cell parameters.
-
Peak shape parameters (e.g., Gaussian and Lorentzian components) to model instrumental and sample broadening.
-
Atomic coordinates (if not fixed by symmetry) and isotropic/anisotropic displacement parameters.
-
Preferred orientation parameters, if necessary.
-
-
Assess the quality of the fit using agreement indices (R-factors) such as Rwp, Rp, and χ². A good fit is indicated by low R-factors and a flat difference plot (observed - calculated intensity).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and crystallographic analysis of Mg₂C.
Caption: Relationship between different magnesium carbides and their typical synthesis pressures.
References
- 1. Synthesis of Mg2C: a magnesium this compound. | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Mg2C: a magnesium this compound. | Semantic Scholar [semanticscholar.org]
- 4. mp-28793: Mg2C3 (orthorhombic, Pnnm, 58) [legacy.materialsproject.org]
- 5. researchgate.net [researchgate.net]
- 6. uspex-team.org [uspex-team.org]
- 7. researchgate.net [researchgate.net]
- 8. esrf.fr [esrf.fr]
- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Methanide Equivalents as Nucleophiles in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the methanide anion (CH₃⁻) represents a powerful nucleophile for the formation of carbon-carbon bonds. However, due to its extreme basicity and reactivity, the free this compound ion is not a practical reagent. Instead, its synthetic equivalents, primarily organometallic compounds such as methyl Grignard reagents (CH₃MgX) and methyllithium (CH₃Li), are widely employed.[1][2] These reagents provide a carbanionic methyl group that readily attacks electrophilic centers, making them indispensable tools in the synthesis of a wide array of molecules, from simple alcohols to complex drug candidates.[3][4] This document provides detailed application notes and experimental protocols for the use of these this compound equivalents in key synthetic transformations.
Core Applications of Methyl Nucleophiles
The primary application of methyl organometallic reagents is in nucleophilic addition reactions to carbonyl compounds and epoxides. These reactions are fundamental for building molecular complexity and are frequently utilized in medicinal chemistry and drug development to synthesize target molecules and build libraries for structure-activity relationship (SAR) studies.[4]
Synthesis of Alcohols via Nucleophilic Addition to Carbonyls
Methyl Grignard and methyllithium reagents react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively.[5][6] The reaction with formaldehyde yields primary alcohols.[7]
Reaction Scheme:
References
- 1. Methyllithium - Wikipedia [en.wikipedia.org]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Targeted Methylation Using Methanide Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic addition of a methyl group to a lead compound can have a profound impact on its pharmacological profile. This "magic methyl" effect can enhance potency, improve metabolic stability, increase selectivity, and favorably alter physicochemical properties. The reagents that deliver the simplest methyl nucleophile, the methanide anion (CH₃⁻), are powerful tools for achieving this targeted methylation. This document provides detailed application notes and protocols for the use of common this compound reagents in synthetic and medicinal chemistry.
For the purposes of these notes, "this compound reagents" will refer to organometallic compounds that are sources of a nucleophilic methyl group, primarily organolithium reagents (e.g., methyllithium, CH₃Li) and Grignard reagents (e.g., methylmagnesium bromide, CH₃MgBr) . While the term "this compound" technically refers to the CH₃⁻ anion, it is these reagents that serve as its practical synthetic equivalent.
We will cover both classical applications of these reagents, such as carbonyl additions, and more advanced transition-metal-catalyzed C-H methylation strategies that enable late-stage functionalization of complex drug-like molecules.
I. This compound Reagent Profiles and General Handling
Methyllithium and methyl Grignard reagents are highly reactive, strong bases and potent nucleophiles. They are sensitive to both air and moisture and must be handled under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
| Reagent | Formula | Common Solvents | Characteristics |
| Methyllithium | CH₃Li | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | Highly reactive, pyrophoric in concentrated form. Typically sold as a solution complexed with LiBr. |
| Methylmagnesium Bromide | CH₃MgBr | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | Less reactive and basic than CH₃Li. Easier to prepare in the lab. |
| Methylmagnesium Chloride | CH₃MgCl | Tetrahydrofuran (THF) | Similar reactivity to CH₃MgBr. |
II. Classical Applications: Nucleophilic Addition to Carbonyls
A primary application of this compound reagents is the methylation of aldehydes and ketones to form secondary and tertiary alcohols, respectively. This is a foundational carbon-carbon bond-forming reaction in organic synthesis.
Quantitative Data Summary: Carbonyl Addition
| Substrate | Reagent | Product | Yield (%) | Reference |
| Benzophenone | PhMgBr | Triphenylmethanol | ~90% | General textbook procedure |
| Acetophenone | CH₃MgI | 2-Phenyl-2-propanol | 85-90% | General textbook procedure |
| 4-Methoxybenzaldehyde | CH₃Li | 1-(4-Methoxyphenyl)ethanol | >95% | General textbook procedure |
Experimental Protocol: Synthesis of Triphenylmethanol using Methylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
Bromobenzene
-
Benzophenone
-
3M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle. All glassware must be oven-dried.
Procedure:
Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Assemble the dry glassware under a nitrogen or argon atmosphere.
-
Place magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine in the three-neck flask.
-
In the dropping funnel, prepare a solution of bromobenzene (5.2 mL, 50 mmol) in 25 mL of anhydrous diethyl ether.
-
Add ~5 mL of the bromobenzene solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the reaction has initiated. If not, gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The solution should appear cloudy and grey.
Part B: Reaction with Benzophenone
-
Cool the Grignard reagent to room temperature.
-
Dissolve benzophenone (9.1 g, 50 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench by adding 50 mL of 3M HCl dropwise with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of saturated NaHCO₃ solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from petroleum ether to yield triphenylmethanol as a white solid.
Experimental Workflow: Grignard Reaction
III. Advanced Applications: Transition-Metal-Catalyzed C-H Methylation
For late-stage functionalization of complex molecules, direct methylation of C-H bonds is a highly desirable transformation. This avoids lengthy de novo synthesis and allows for rapid generation of analogs. This compound reagents, particularly Grignard reagents, can be used in conjunction with transition metal catalysts (e.g., Cobalt, Palladium, Iridium) to achieve this. These reactions often rely on a directing group (DG) within the substrate to guide the catalyst to a specific C-H bond.
Quantitative Data Summary: Co-Catalyzed C(sp²)-H Methylation
| Substrate (with Directing Group) | Methylating Agent | Catalyst | Yield (%) | Reference |
| Benzo[h]quinoline | MeMgBr | Co(acac)₂ | 71 | Chem. Soc. Rev., 2021, 50, 4400 |
| N-Methyl-1-naphthalenecarboxamide | MeMgBr | CoCl₂ | 78 | Chem. Soc. Rev., 2021, 50, 4400 |
| 2-Phenylpyridine | Me₃B₃O₃ | [Cp*Co(III)] | 85-95% | Nat. Chem., 2020, 12, 636-643 |
Note: While trimethylboroxine (Me₃B₃O₃) is not a direct this compound source, it is used in mechanistically related C-H methylation protocols and is included for comparison.
Experimental Protocol: Cobalt-Catalyzed C(sp²)-H Methylation of a Drug Molecule Analog
This protocol is a representative example based on methodologies for late-stage functionalization.
Materials:
-
Drug molecule substrate containing a directing group (e.g., a pyridine or amide, 0.2 mmol)
-
--INVALID-LINK--₂ (Cobalt pre-catalyst, 5 mol%, 4.4 mg)
-
Silver carbonate (Ag₂CO₃, 2.0 equiv, 110 mg)
-
Potassium carbonate (K₂CO₃, 2.0 equiv, 55 mg)
-
Trimethylboroxine (Me₃B₃O₃, 1.0 equiv, 28 µL)
-
2-Methyltetrahydrofuran (MeTHF, anhydrous, 2.0 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vial with stir bar
Procedure:
-
Inside a glovebox, add the drug substrate (0.2 mmol), cobalt pre-catalyst (4.4 mg), Ag₂CO₃ (110 mg), and K₂CO₃ (55 mg) to a reaction vial equipped with a magnetic stir bar.
-
Add anhydrous MeTHF (2.0 mL) to the vial.
-
Add trimethylboroxine (28 µL) to the reaction mixture.
-
Seal the vial tightly with a screw cap.
-
Remove the vial from the glovebox and place it on a pre-heated stirrer plate at 60 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the methylated product.
Experimental Workflow: Late-Stage C-H Methylation
IV. Logical Framework for Reagent and Strategy Selection
Choosing the appropriate methylation strategy depends on the substrate, the desired position of methylation, and the functional groups present.
V. Biological Impact of Targeted Methylation: The PI3K/AKT Signaling Pathway
The ultimate goal of targeted methylation in drug development is to favorably modulate interaction with a biological target, which in turn affects cellular signaling. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer. The activity of drugs targeting this pathway can be significantly influenced by their methylation patterns.
While often studied in the context of epigenetic DNA methylation, the principle holds for small molecule inhibitors: methylation can alter a drug's ability to bind to key proteins in this pathway, such as AKT or PI3K, thereby affecting downstream signaling. For instance, methylation can improve binding affinity by displacing water molecules in a hydrophobic pocket of the target protein or by inducing a more favorable conformation of the drug molecule.
VI. Conclusion
This compound reagents like methyllithium and methyl Grignard reagents are indispensable tools for the targeted installation of methyl groups in drug discovery. While their classical use in carbonyl chemistry remains important, their application in modern, transition-metal-catalyzed C-H functionalization reactions has opened new avenues for the late-stage diversification of complex drug candidates. A thorough understanding of their reactivity, coupled with strategic selection of the appropriate synthetic method, allows medicinal chemists to harness the "magic methyl" effect to develop safer and more effective medicines.
Catalytic Applications of Methanide Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methanide complexes in various catalytic transformations. This compound complexes, particularly those of the f-block elements (lanthanides and actinides), have emerged as potent catalysts for a range of organic reactions, including olefin polymerization, C-H bond activation, and the synthesis of valuable chemical intermediates. Their unique electronic structures and steric properties offer distinct advantages in terms of reactivity and selectivity.
Olefin Polymerization using Actinide this compound Complexes
Actinide this compound complexes, particularly those of uranium and thorium, have demonstrated significant activity as catalysts for olefin polymerization. These complexes can be activated to form highly reactive cationic species that efficiently polymerize ethylene and other α-olefins.
Application Note: Ethylene Polymerization with a Uranium(IV) Alkyl Cation
This protocol describes the in situ generation of a uranium(IV) alkyl cation from a bis(alkyl) precursor and its application in the polymerization of ethylene. The choice of solvent is critical, as coordinating arene solvents can significantly impact catalytic activity.
Data Presentation
| Catalyst Precursor | Activator | Solvent | Temperature (°C) | Pressure (atm) | Activity (g mol⁻¹ h⁻¹ atm⁻¹) |
| [(XA₂)U(CH₂SiMe₃)₂] | [Ph₃C][B(C₆F₅)₄] | Fluorobenzene | 20 | 1 | 52,400 |
| [(XA₂)U(CH₂SiMe₃)₂] | [Ph₃C][B(C₆F₅)₄] | Fluorobenzene | 70 | 1 | 60,000 |
| [(XA₂)Th(CH₂SiMe₃)₂] | [Ph₃C][B(C₆F₅)₄] | Fluorobenzene | 20 | 1 | 16,800 |
| [(XA₂)Th(CH₂SiMe₃)₂] | [Ph₃C][B(C₆F₅)₄] | Fluorobenzene | 70 | 1 | 139,200 |
| [(XA₂)U(CH₂SiMe₃)₂] | [Ph₃C][B(C₆F₅)₄] | Benzene | 20 | 1 | No activity |
| [(XA₂)U(CH₂SiMe₃)₂] | [Ph₃C][B(C₆F₅)₄] | Toluene | 20 | 1 | No activity |
| [(XA₂)U(CH₂SiMe₃)₂] | [Ph₃C][B(C₆F₅)₄] | Bromobenzene | 20 | 1 | No activity |
| XA₂ = 4,5-bis(2,6-diisopropylanilido)-2,7-di-tert-butyl-9,9-dimethylxanthene |
Experimental Protocol [1]
Materials:
-
[(XA₂)U(CH₂SiMe₃)₂] or [(XA₂)Th(CH₂SiMe₃)₂] (0.005 mmol)
-
[Ph₃C][B(C₆F₅)₄] (0.005 mmol)
-
Anhydrous, deoxygenated fluorobenzene (5 mL)
-
Ethylene (1 atm)
-
Schlenk flask or glovebox
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add the actinide bis(alkyl) precursor (0.005 mmol) to a Schlenk flask.
-
Add the activator, [Ph₃C][B(C₆F₅)₄] (0.005 mmol), to the flask.
-
Add anhydrous, deoxygenated fluorobenzene (5 mL) to the flask.
-
Allow the catalyst generation to proceed for 3.5 hours with stirring.
-
Introduce ethylene gas at 1 atm pressure to the reaction vessel.
-
Maintain the reaction at the desired temperature (20 °C or 70 °C) with vigorous stirring for 30 minutes.
-
Terminate the polymerization by venting the ethylene and adding an appropriate quenching agent (e.g., acidified methanol).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Catalytic Cycle for Olefin Polymerization
Caption: A simplified catalytic cycle for olefin polymerization initiated by an actinide this compound complex.
C-H Bond Activation
This compound complexes of f-block elements are capable of activating otherwise inert C-H bonds through mechanisms such as σ-bond metathesis. This reactivity opens avenues for the functionalization of simple hydrocarbons.
Application Note: Benzene C-H Activation by an Iridium(III) Methyl Complex
While not an f-block element, this example demonstrates the fundamental principles of C-H activation by a metal-methyl complex, a reaction class relevant to this compound chemistry. The reaction proceeds via initial ligand dissociation, followed by coordination of benzene and subsequent C-H cleavage.
Data Presentation
| Reactant | Solvent | Temperature (°C) | Kinetic Isotope Effect (KIE, C₆H₆/C₆D₆) | KIE (1,3,5-C₆H₃D₃) |
| (acac-O,O)₂Ir(CH₃)(Py) | Benzene | 110 | 1 | ~3.2 |
Activation Parameters for C-H Activation:
-
ΔH‡ = 41.1 ± 1.1 kcal/mol
-
ΔS‡ = 11.5 ± 3.0 eu
-
ΔG‡₂₉₈ K = 37.7 ± 1.0 kcal/mol
Experimental Protocol [2]
Materials:
-
(acac-O,O)₂Ir(CH₃)(Py)
-
Benzene (or deuterated benzene)
-
Pyridine (Py)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Prepare a solution of (acac-O,O)₂Ir(CH₃)(Py) in benzene (or the desired deuterated solvent) in an NMR tube.
-
Add a controlled amount of pyridine to maintain a constant [Py]/[Benzene] ratio if studying the kinetics.
-
Seal the NMR tube and heat to the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the formation of (acac-O,O)₂Ir(Ph)(Py) and methane.
-
For kinetic isotope effect studies, use a mixture of C₆H₆ and C₆D₆ or 1,3,5-C₆H₃D₃ and analyze the relative rates of reaction.
Proposed Mechanism for Benzene C-H Activation
Caption: Proposed mechanistic pathway for the C-H activation of benzene by an iridium methyl complex.
Copolymerization of Epoxides and Carbon Dioxide
Lanthanide complexes, including those derived from this compound precursors, have shown utility in the copolymerization of epoxides with carbon dioxide to produce polycarbonates. These reactions are of interest for CO₂ utilization and the synthesis of biodegradable polymers.
Application Note: Lanthanum-Catalyzed Cycloaddition of CO₂ to Epoxides
This protocol describes the use of a heterogeneous lanthanum catalyst for the synthesis of cyclic carbonates from CO₂ and various epoxides. A co-catalyst is employed to facilitate the ring-opening of the epoxide.
Data Presentation
| Epoxide | Catalyst | Co-catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Styrene oxide | La@MON | TBAI | 10 | 100 | 5 | 95 | >99 |
| Propylene oxide | La@MON | TBAI | 10 | 100 | 5 | 92 | >99 |
| 1,2-Epoxybutane | La@MON | TBAI | 10 | 100 | 5 | 89 | >99 |
| Epichlorohydrin | La@MON | TBAI | 10 | 100 | 5 | 96 | >99 |
| Allyl glycidyl ether | La@MON | TBAI | 10 | 100 | 5 | 94 | >99 |
| Cyclohexene oxide | La@MON | TBAI | 10 | 100 | 5 | 25 | >99 |
| La@MON = Lanthanum supported on magnetic mesoporous organosilica nanoparticles; TBAI = Tetrabutylammonium iodide |
Experimental Protocol [3]
Materials:
-
Epoxide (5 mmol)
-
La@MON catalyst (0.3 mol%)
-
Tetrabutylammonium iodide (TBAI) (0.5 mol%)
-
High-pressure reactor
-
Carbon dioxide (CO₂)
Procedure:
-
Charge the epoxide (5 mmol), La@MON catalyst (0.3 mol%), and TBAI (0.5 mol%) into a high-pressure reactor.
-
Seal the reactor and pressurize with CO₂ to 10 bar.
-
Heat the reaction mixture to 100 °C with stirring.
-
Maintain the reaction conditions for 5 hours.
-
After the reaction, cool the reactor to room temperature and slowly vent the CO₂.
-
Analyze the reaction mixture by gas chromatography or NMR spectroscopy to determine the conversion and selectivity.
-
The catalyst can be recovered by magnetic separation for reuse.
Catalytic Cycle for CO₂/Epoxide Coupling
Caption: Proposed catalytic cycle for the formation of cyclic carbonates from epoxides and CO₂ catalyzed by a lanthanum complex.
Hydroelementation Reactions
f-Block this compound complexes are effective catalysts for hydroelementation reactions, such as hydroalkoxylation and hydroamination, which involve the addition of an E-H bond (E = O, N) across an unsaturated C-C bond.
Application Note: Intramolecular Hydroalkoxylation/Cyclization of Alkynyl Alcohols
Lanthanide tris(bis(trimethylsilyl)amide) complexes, which can be considered precursors to in situ generated this compound or amido catalysts, are highly effective for the intramolecular hydroalkoxylation of alkynyl alcohols to form exocyclic enol ethers.
Data Presentation
| Lanthanide Precatalyst | Substrate | Turnover Frequency (h⁻¹) at 25°C |
| La[N(SiMe₃)₂]₃ | 4-pentyn-1-ol | 52.8 |
| Sm[N(SiMe₃)₂]₃ | 4-pentyn-1-ol | 35.2 |
| Y[N(SiMe₃)₂]₃ | 4-pentyn-1-ol | 28.6 |
| Lu[N(SiMe₃)₂]₃ | 4-pentyn-1-ol | 19.8 |
Experimental Protocol [4]
Materials:
-
Alkynyl alcohol (e.g., 4-pentyn-1-ol)
-
Lanthanide precatalyst (e.g., La[N(SiMe₃)₂]₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox, prepare a stock solution of the lanthanide precatalyst in the chosen solvent.
-
In a separate vial, dissolve the alkynyl alcohol in the solvent.
-
Initiate the reaction by adding the catalyst stock solution to the substrate solution at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or NMR spectroscopy.
-
The reaction is typically complete within a few hours, depending on the catalyst and substrate.
-
Quench the reaction with a suitable reagent if necessary and purify the product by column chromatography.
Catalytic Cycle for Hydroalkoxylation
Caption: Proposed catalytic cycle for the intramolecular hydroalkoxylation of alkynyl alcohols catalyzed by a lanthanide complex.
References
- 1. Uranium(iv) alkyl cations: synthesis, structures, comparison with thorium(iv) analogues, and the influence of arene-coordination on thermal stability and ethylene polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct coupling of CO2 with epoxides catalyzed by lanthanum(III) supported on magnetic mesoporous organosilica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular hydroalkoxylation/cyclization of alkynyl alcohols mediated by lanthanide catalysts. Scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling and Storage of Air-Sensitive Methanide Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methanide reagents, such as methyllithium (MeLi) and methylmagnesium bromide (MeMgBr), are powerful nucleophiles and strong bases essential for forming carbon-carbon bonds in organic synthesis.[1][2] However, their high reactivity makes them extremely sensitive to atmospheric components, particularly oxygen and water.[3][4] Many are pyrophoric, meaning they can spontaneously ignite upon contact with air.[1][5] Therefore, strict air-free handling and storage techniques are not merely best practice but a critical safety requirement to prevent degradation, ensure reaction success, and mitigate the risk of fire and injury.[5][6]
This document provides detailed protocols and data for the safe and effective handling, storage, and disposal of air-sensitive this compound reagents.
General Safety and Planning
Before handling any air-sensitive reagent, a thorough risk assessment is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields or splash goggles, and chemical-resistant gloves. For pyrophoric reagents, a combination of fire-resistant liners under chemical-resistant gloves is recommended.[7]
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood or an inert atmosphere glovebox.[8][9] Ensure a Class D fire extinguisher (for combustible metals) or a standard dry powder (ABC) extinguisher is accessible.[8][9] Do not use water to extinguish an organolithium fire. [9]
-
Work Practices: Never work alone when handling highly reactive reagents.[9] Ensure all glassware is meticulously dried before use, either by oven-drying overnight (>120 °C) or by flame-drying under vacuum.[3][10][11][12] The apparatus should be assembled while hot and allowed to cool under a stream of inert gas (nitrogen or argon).[11][12]
Storage Protocols and Conditions
Proper storage is crucial to maintain the reagent's integrity and maximize its shelf life.[5][13]
-
Atmosphere: Reagents must be stored under a positive pressure of a dry, inert gas such as argon or nitrogen.[4] Argon is preferred for reactions involving lithium metal, as lithium can react with nitrogen.[5]
-
Containers: Commercial reagents are often supplied in specialized bottles, such as Aldrich's Sure/Seal™ packaging, which features a multi-layer septum that allows for reagent transfer via syringe while protecting the contents from the atmosphere.[6][11]
-
Temperature: Lower temperatures slow the rate of decomposition.[5][13] Storing reagents in an explosion-proof refrigerator is recommended.[5][13]
Table 1: Recommended Storage Conditions for Common this compound Reagents
| Reagent | Common Solvents | Pyrophoric? | Recommended Storage Temperature |
| Methyllithium (MeLi) | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | Yes | < 10 °C[1][5] |
| n-Butyllithium (n-BuLi) | Hexanes, Pentane | Yes | 2 - 8 °C[9] |
| sec-Butyllithium (s-BuLi) | Cyclohexane, Hexanes | Yes | 2 - 8 °C |
| tert-Butyllithium (t-BuLi) | Pentane, Heptane | Yes, extremely | 2 - 8 °C |
| Methylmagnesium Bromide (MeMgBr) | Diethyl ether (Et₂O), THF | No (Flammable Solution) | Ambient, away from heat |
Handling Techniques and Protocols
The choice between using a Schlenk line and a glovebox depends on the sensitivity of the reagent and the nature of the experiment.[3][14] A glovebox provides a more rigorously controlled environment, ideal for handling solids and preparing samples, while a Schlenk line is well-suited for solution-based reactions.[15][16]
Diagram 1: Decision Tree for Handling Technique
Caption: Decision guide for selecting the appropriate inert atmosphere technique.
Protocol 1: Transferring a this compound Reagent via Syringe (Schlenk Line)
This protocol describes the transfer of a liquid this compound reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
Oven-dried reaction flask with a rubber septum
-
Schlenk line with inert gas (Argon or Nitrogen) supply and vacuum
-
Dry, gas-tight syringe with a long needle (18-21 gauge)[6]
-
Sure/Seal™ bottle of this compound reagent
Procedure:
-
Prepare Glassware: Assemble the oven-dried reaction flask, equip it with a stir bar, and seal with a rubber septum. Connect the flask to the Schlenk line via its sidearm.
-
Inert the Flask: Perform at least three vacuum/backfill cycles on the reaction flask to remove air and moisture.[3][17] Leave the flask under a positive pressure of inert gas, confirmed by bubbling through an oil bubbler.
-
Prepare Syringe: Oven-dry the syringe and needle (disassembled) and allow them to cool in a desiccator. Assemble the syringe and flush it thoroughly with inert gas from the Schlenk line at least 10 times.[11][12]
-
Pressurize Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line to introduce a slight positive pressure. This needle should not dip into the liquid.
-
Withdraw Reagent: Puncture the septum with the prepared syringe needle, ensuring the needle tip is below the liquid level. Slowly pull the plunger to draw the desired volume of reagent. To prevent leaks, draw a small "buffer" of inert gas into the syringe after the liquid.[10]
-
Transfer to Flask: Remove the syringe from the reagent bottle and quickly insert it through the septum of the reaction flask. Invert the syringe, push out the inert gas buffer, and then slowly inject the reagent into the flask, typically against the flask wall or into a stirring solvent.
-
Clean Syringe: Immediately after transfer, quench the residual reagent in the syringe by drawing up and expelling a quenching solvent (like isopropanol) into a separate flask, followed by rinses with other solvents.[10]
Diagram 2: Workflow for Handling Air-Sensitive Reagents
Caption: Step-by-step workflow for using an air-sensitive this compound reagent.
Quenching and Disposal Protocols
Unused reagents and reaction residues must be neutralized (quenched) safely before disposal.[8][9] This process is highly exothermic and generates flammable gas (methane).
Table 2: Quenching Agent Reactivity
| Quenching Agent | Reactivity | Notes |
| Isopropanol | Moderate | Preferred for initial, slow quenching.[8][18] |
| Methanol | High | Used after initial quenching with a less reactive alcohol.[9][18] |
| Water | Very High | Used as the final step after alcohols to ensure complete neutralization.[8][18] |
Protocol 2: Quenching of Residual this compound Reagents
This procedure must be performed in a fume hood, away from flammable materials.
-
Dilution: Dilute the this compound-containing residue in a reaction flask with a non-reactive, high-boiling solvent like toluene or heptane.[8][9]
-
Cooling: Place the flask in an ice-water bath to manage the heat generated during quenching.
-
Initial Quench: Under an inert atmosphere, slowly add isopropanol dropwise with vigorous stirring.[8][18] Gas evolution will be observed. Continue adding isopropanol until the gas evolution subsides.
-
Secondary Quench: After the reaction with isopropanol is complete, slowly add methanol.[9][18]
-
Final Quench: Once the reaction with methanol ceases, very slowly and cautiously add water dropwise to neutralize any remaining reactive material.[9][18]
-
Neutralization and Disposal: After stirring for several hours to ensure the reaction is complete, the resulting mixture can be neutralized with a weak acid (e.g., citric or acetic acid) and disposed of as hazardous aqueous/organic waste according to institutional guidelines.[8]
Diagram 3: Safe Quenching and Disposal Pathway
Caption: A stepwise guide for the safe quenching and disposal of this compound reagents.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ossila.com [ossila.com]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 18. epfl.ch [epfl.ch]
Application Notes and Protocols for FTIR Spectroscopy in Methanide Bond Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique for the characterization of organometallic compounds, including those containing methanide (M-CH₃) bonds. By measuring the absorption of infrared radiation by a sample, FTIR spectroscopy provides a molecular fingerprint, revealing information about chemical bonding and functional groups. This technique is invaluable for confirming the synthesis of organometallic reagents, monitoring reaction progress, and understanding the structure and bonding in metal-methyl complexes. This compound-containing compounds, such as Grignard reagents and organolithium species, are fundamental in pharmaceutical and chemical synthesis, making their accurate characterization essential.
These compounds are often highly sensitive to air and moisture, necessitating specialized handling and sample preparation techniques to obtain reliable spectroscopic data. These application notes provide an overview of the principles, experimental protocols, and data interpretation for the FTIR analysis of this compound bonds.
Principles of this compound Bond Analysis by FTIR
FTIR spectroscopy measures the vibrational frequencies of chemical bonds. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The frequency of vibration is dependent on the bond strength and the masses of the bonded atoms. For a this compound moiety, the key vibrational modes of interest are:
-
C-H stretching and bending vibrations within the methyl group.
-
Metal-Carbon (M-C) stretching and bending vibrations.
The electronic environment around the metal center and the nature of the metal itself significantly influence these vibrational frequencies. For instance, increased electron density on the metal can lead to a weakening of the C-H bonds and a lowering of their stretching frequencies, a phenomenon sometimes observed in agostic interactions. The M-C stretching frequency is particularly informative about the strength of the metal-carbon bond.
Quantitative Data: Characteristic Vibrational Frequencies
The following tables summarize the characteristic vibrational frequencies for this compound and related methyl-metal bonds. It is important to note that the exact frequencies can vary depending on the metal, the other ligands present in the complex, and the physical state of the sample (solid, liquid, or solution).
Table 1: C-H Vibrational Frequencies in Metal-Methyl Complexes
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Asymmetric C-H Stretch | 2960 - 2925 | Medium to Strong | |
| Symmetric C-H Stretch | 2870 - 2850 | Medium to Strong | |
| Asymmetric C-H Bend (Deformation) | ~1465 | Medium | Also known as scissoring. |
| Symmetric C-H Bend (Umbrella Mode) | 1450 - 1375 | Medium | |
| C-H Rocking | 1370 - 1350 | Weak to Medium |
Data compiled from general IR spectroscopy tables.[1][2]
Table 2: Metal-Carbon (M-C) Vibrational Frequencies in Metal-Methyl Complexes
| Metal-Carbon Bond | Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy Method | Notes |
| Rh-CH₃ | Stretching | 532 - 562 | Raman | The lower frequency corresponds to the deuterated methyl group (-CD₃). |
| Co-CH₃ | Stretching | 493 - 515 | Raman | Frequency is sensitive to the trans ligand. |
| Sn-CH₃ | Asymmetric Stretch | 526 - 532 | IR | In trimethylvinylstannanes. |
| Sn-CH₃ | Symmetric Stretch | 510 - 515 | IR | In trimethylvinylstannanes. |
Note: Raman spectroscopy is often used to observe M-C stretching frequencies as they can be weak in the infrared spectrum. However, if a change in dipole moment occurs, they are IR active.
Experimental Protocols
The analysis of air-sensitive this compound compounds requires rigorous exclusion of air and moisture. The following protocols outline the necessary steps for sample preparation and analysis using both transmission and Attenuated Total Reflectance (ATR) FTIR.
Protocol 1: FTIR Analysis of Air-Sensitive Solids (Nujol Mull)
This protocol is suitable for solid organometallic compounds.
Materials:
-
FTIR spectrometer
-
Glovebox or Schlenk line with an inert atmosphere (e.g., Argon or Nitrogen)
-
Agate mortar and pestle
-
Nujol (mineral oil), dried over molecular sieves
-
IR-transparent salt plates (e.g., KBr, NaCl), dried in an oven and stored in a desiccator
-
Spatula
-
Hexanes or chloroform (for cleaning)
Procedure:
-
Preparation: Transfer the agate mortar and pestle, salt plates, Nujol, and the air-sensitive sample into a glovebox.
-
Sample Grinding: Place a small amount of the solid sample into the agate mortar. Grind the sample to a fine powder to minimize light scattering.
-
Mull Formation: Add a small drop of Nujol to the powdered sample and continue grinding until a uniform, translucent paste (the mull) is formed.
-
Sample Loading: Apply a small amount of the mull onto one of the salt plates using a spatula. Place the second salt plate on top and gently press to create a thin, even film.
-
Spectral Acquisition: Mount the sandwiched salt plates in the sample holder of the FTIR spectrometer. If the spectrometer is not in the glovebox, use a sealed, air-tight sample holder for transfer.
-
Data Collection: Collect the FTIR spectrum. Remember that Nujol has its own characteristic C-H absorption bands (around 2924, 1462, and 1377 cm⁻¹), which will be present in the spectrum.
-
Cleaning: After analysis, clean the salt plates with dry hexanes or chloroform and return them to the desiccator.
Protocol 2: FTIR Analysis of Air-Sensitive Solutions
This protocol is suitable for organometallic compounds that are soluble in an appropriate IR-transparent solvent.
Materials:
-
FTIR spectrometer
-
Glovebox or Schlenk line
-
Air-tight, demountable liquid cell with IR-transparent windows (e.g., CaF₂, ZnSe)
-
Gas-tight syringes and needles
-
Anhydrous, IR-transparent solvent (e.g., Carbon Disulfide (CS₂), Chloroform (CHCl₃), Tetrahydrofuran (THF)). The choice of solvent depends on the spectral region of interest.
-
Septa
Procedure:
-
Cell Assembly: Assemble the liquid cell inside the glovebox.
-
Sample Preparation: Inside the glovebox, prepare a solution of the air-sensitive compound in the chosen anhydrous solvent.
-
Cell Filling: Using a gas-tight syringe, carefully fill the liquid cell with the sample solution. Ensure there are no air bubbles.
-
Background Spectrum: Collect a background spectrum of the pure solvent in the same liquid cell.
-
Sample Spectrum: Collect the FTIR spectrum of the sample solution. The instrument's software can be used to subtract the solvent spectrum from the sample spectrum.
-
Cleaning: After analysis, flush the cell with the pure solvent and dry it under a stream of inert gas before storage.
Protocol 3: ATR-FTIR Analysis of Air-Sensitive Samples
ATR-FTIR is a convenient method that requires minimal sample preparation.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or Ge crystal)
-
Glovebox
-
Spatula or pipette
Procedure:
-
Instrument Setup: If possible, place the entire FTIR-ATR setup inside a glovebox. If not, the ATR accessory can be placed in the glovebox for sample loading and then quickly transferred to the spectrometer.
-
Background Scan: With the clean and dry ATR crystal, perform a background scan.
-
Sample Application:
-
For solids: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
For liquids: Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Spectral Acquisition: Collect the FTIR spectrum.
-
Cleaning: After the measurement, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Visualizations
Experimental Workflow for Air-Sensitive Sample Analysis
Caption: Experimental workflow for FTIR analysis of air-sensitive methanides.
Logical Relationship for Spectral Interpretation
Caption: Logical flow for the interpretation of an FTIR spectrum of a this compound compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methanide Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methanide reagents, such as methyllithium and methylmagnesium halides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound reagents.
Issue: Low or No Conversion of Starting Material
Low or no conversion of the starting material is a common problem in reactions involving this compound reagents. This can be attributed to several factors related to the quality of the reagents and the reaction setup.
-
Possible Cause 1: Inactive this compound Reagent. this compound reagents like methyllithium and Grignard reagents are highly sensitive to air and moisture.[1][2] Exposure to the atmosphere can lead to the degradation of the reagent, lowering its effective concentration.[1][2]
-
Solution: It is crucial to titrate organolithium and Grignard reagents before use to determine their exact molarity.[1][2] Whenever possible, use a fresh bottle of the reagent. All reactions should be conducted under a dry, inert atmosphere, such as argon or nitrogen, using Schlenk line or glovebox techniques.[2][3]
-
-
Possible Cause 2: Improper Reaction Temperature. While many reactions with this compound reagents are performed at low temperatures to control selectivity, excessively low temperatures can slow down the reaction rate significantly.[1]
-
Solution: After the initial addition of the this compound reagent at a low temperature (e.g., -78 °C), consider allowing the reaction mixture to slowly warm to a higher temperature (e.g., -40 °C, -20 °C, or 0 °C).[1] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). Be aware that increasing the temperature can also promote side reactions.[1]
-
-
Possible Cause 3: Poor Solvent Quality. Protic impurities, such as water or alcohols, in the solvent will quench the this compound reagent.[4][5]
Issue: Formation of Unexpected Side Products
The high reactivity of this compound reagents can sometimes lead to the formation of undesired side products.
-
Possible Cause 1: Reaction with Protic Functional Groups. this compound reagents are strong bases and will react with any source of acidic protons in the starting material or solvent.[4][7]
-
Solution: Protect any acidic functional groups (e.g., alcohols, amines, carboxylic acids) in your starting material before introducing the this compound reagent. Ensure all solvents and reagents are anhydrous.[7]
-
-
Possible Cause 2: Double Addition to Esters or Acid Chlorides. When reacting with esters or acid chlorides, it's common for two equivalents of the this compound reagent to add, leading to the formation of a tertiary alcohol instead of the desired ketone.[8][9]
-
Solution: To favor the formation of the ketone, maintain a very low reaction temperature (e.g., -78 °C) and add the this compound reagent slowly to the ester solution to avoid high localized concentrations of the nucleophile.[10] Alternatively, consider using a less reactive organometallic reagent or converting the ester to a Weinreb amide.[10]
-
-
Possible Cause 3: Enolization of the Carbonyl Substrate. If the starting material is a ketone with acidic alpha-protons, the this compound reagent can act as a base, leading to enolate formation instead of nucleophilic addition.
-
Solution: This side reaction can be minimized by conducting the reaction at very low temperatures (-78 °C).[10]
-
Frequently Asked Questions (FAQs)
Q1: How can I determine the concentration of my methyllithium or methylmagnesium bromide solution?
A1: It is highly recommended to titrate your this compound reagent before use to determine its active concentration. A common method is the double titration method.[1][11] This involves reacting the organometallic reagent with a known amount of a titrant, such as a diaryl ketone, to a distinct color endpoint.
Q2: What is the best solvent for a reaction with a this compound reagent?
A2: The choice of solvent is critical. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are most common because they solvate the lithium or magnesium cation, breaking down reagent aggregates and increasing reactivity.[1][12] THF is a better coordinating solvent than diethyl ether, often leading to more reactive species.[1] However, methyllithium is more stable in diethyl ether than in THF at room temperature.[4] Hydrocarbon solvents lead to higher aggregation and lower reactivity.[12]
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: Initiation of a Grignard reaction can be challenging due to a passivating oxide layer on the magnesium metal.[7] To activate the magnesium, you can add a small crystal of iodine, which will disappear as the reaction begins.[6] Physically crushing the magnesium turnings under an inert atmosphere can also expose a fresh, reactive surface.[7] Using a small amount of a pre-formed Grignard reagent can also help to initiate the reaction.[13]
Q4: What are the primary safety concerns when working with this compound reagents?
A4: this compound reagents, particularly methyllithium, are often pyrophoric, meaning they can ignite spontaneously on contact with air.[3][14] They also react violently with water and other protic sources.[4] It is imperative to handle these reagents under a dry, inert atmosphere using appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves.[3][14] Always have a suitable fire extinguisher (e.g., a Class D extinguisher for metal fires) readily available.
Data Presentation
Table 1: Influence of Solvent on this compound Reagent Reactivity
| Reagent | Solvent | Aggregation State | Relative Reactivity | Stability | Reference(s) |
| Methyllithium | Diethyl Ether | Tetramer | High | Indefinitely stable | [4] |
| Methyllithium | Tetrahydrofuran (THF) | Tetramer | Higher than in Et₂O | Reacts slowly at room temp. | [4] |
| Methyllithium | Hydrocarbon | Hexamer | Lower than in ethers | Stable | [4] |
| Methylmagnesium Bromide | Diethyl Ether | Monomer/Dimer | High | Stable | [15] |
| Methylmagnesium Bromide | Tetrahydrofuran (THF) | Monomer/Dimer | High | Stable | [15] |
Experimental Protocols
Protocol 1: General Procedure for the Addition of Methylmagnesium Bromide to a Ketone
This protocol describes a general procedure for the 1,2-addition of methylmagnesium bromide to a ketone, such as 3-butylcyclohex-2-en-1-one.[16]
Safety Precautions: Grignard reagents are highly reactive and pyrophoric. All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE) must be worn at all times.[16]
Materials:
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Inert gas source (Nitrogen or Argon)
-
Ketone (1.0 equiv)
-
Methylmagnesium bromide solution (1.2 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Ice-water bath
Procedure:
-
Reaction Setup: Assemble the flame-dried glassware while hot under a stream of inert gas. Place the entire apparatus under a positive pressure of nitrogen or argon. In the flask, dissolve the ketone (1.0 equiv) in anhydrous diethyl ether (to a concentration of approximately 0.2 M).
-
Addition of Grignard Reagent: Cool the flask to 0 °C using an ice-water bath. Using a syringe, transfer the methylmagnesium bromide solution (1.2 equiv) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of the ketone over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise while stirring vigorously at 0 °C. Caution: This is an exothermic process. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the combined organic phase over anhydrous MgSO₄.
-
Purification and Characterization: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. Purify the crude alcohol by flash column chromatography on silica gel. Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[16]
Mandatory Visualization
Caption: Troubleshooting workflow for failed this compound reagent reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.ucr.edu [ehs.ucr.edu]
- 4. Methyllithium - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents [patents.google.com]
- 14. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Methanide Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of methanide intermediates in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction involving a this compound intermediate is giving low yields and a complex mixture of byproducts. What could be the primary cause?
A1: The most likely cause is the decomposition of your this compound intermediate. These intermediates, particularly organolithium reagents, are highly reactive and can degrade through several pathways, leading to a loss of the desired reagent and the formation of unwanted side products. The two primary decomposition routes are thermal decomposition and solvent-mediated decomposition.
Q2: What is thermal decomposition of this compound intermediates and how can I minimize it?
A2: Thermal decomposition, particularly for alkyllithium reagents, often occurs via a process called β-hydride elimination. In this reaction, a β-hydrogen is eliminated with the formation of lithium hydride (LiH) and an alkene.[1] This process is accelerated by higher temperatures.
To minimize thermal decomposition:
-
Low-Temperature Storage: Always store organolithium reagents at low temperatures, typically below 10°C, in an explosion-proof refrigerator.[2]
-
Low-Temperature Reactions: Conduct your reactions at the lowest feasible temperature. Many reactions involving this compound intermediates are performed at temperatures as low as -78°C (dry ice/acetone bath).[3]
Q3: How does the choice of solvent affect the stability of my this compound intermediate?
A3: Solvent choice is critical for the stability of this compound intermediates. Ethereal solvents like tetrahydrofuran (THF), while excellent for solvating and activating organolithium reagents, can also be deprotonated by them, leading to solvent decomposition and consumption of your reagent.[3][4] This reaction is particularly problematic at temperatures above -20°C.[5] Hydrocarbon solvents like hexanes or pentane are generally less reactive and are often used for storage and for reactions where lower reactivity is acceptable.[6]
Q4: I am using THF as a solvent and suspect it is decomposing. What are the signs and how can I prevent it?
A4: The deprotonation of THF by a strong base like butyllithium leads to ring-opening and the formation of ethylene and the enolate of acetaldehyde.[3] This consumes your reagent and introduces byproducts. To prevent this:
-
Use Low Temperatures: Perform the reaction at low temperatures (e.g., -78°C) where the rate of THF decomposition is significantly reduced.[3]
-
Limit Reaction Time: Keep the reaction time as short as possible.
-
Consider Alternative Solvents: If the reaction conditions allow, consider using a less reactive ether like diethyl ether or a hydrocarbon solvent.
Q5: How can I accurately determine the concentration of my this compound reagent to account for any decomposition?
A5: The concentration of commercially available organolithium reagents can vary and will decrease over time due to decomposition. It is crucial to titrate your reagent periodically to determine its exact molarity. Several methods are available, with the Gilman double titration method being a reliable option to distinguish between the active organolithium species and non-nucleophilic basic impurities like lithium hydroxide.[7] Other common methods involve the use of indicators like N-benzylbenzamide or diphenylacetic acid.[8][9]
Q6: Are there any additives that can help stabilize my this compound intermediate?
A6: Additives can influence the aggregation state and reactivity of organolithium reagents, which can in turn affect their stability. For example, N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down larger aggregates of organolithiums into more reactive monomers or dimers.[10] While this increases reactivity, it can also accelerate decomposition in some cases. More recently, encapsulation methods using organogels have been shown to stabilize sensitive organolithium reagents, allowing for their use under ambient conditions.[11]
Quantitative Data: Stability of Butyllithium Reagents
The stability of this compound intermediates is highly dependent on the specific reagent, the solvent, and the temperature. The following table summarizes the half-lives of various butyllithium reagents in common ethereal solvents at different temperatures, providing a quantitative basis for selecting appropriate experimental conditions.
| Reagent | Solvent | Temperature (°C) | Half-life (t₁/₂) in minutes |
| n-BuLi | THF | +20 | 107 |
| n-BuLi | THF | 0 | 1440 |
| n-BuLi | THF | -20 | ~ stable |
| s-BuLi | THF | -20 | 78 |
| s-BuLi | THF | -40 | ~ stable |
| t-BuLi | THF | -40 | 338 |
| n-BuLi | Diethyl Ether | +20 | ~ stable |
| s-BuLi | Diethyl Ether | -20 | 1187 |
Data sourced from Stanetty, P.; Mihovilovic, M. D. J. Org. Chem. 1997, 62, 1514-1515.[12]
Experimental Protocols
Protocol 1: Titration of Organolithium Reagents with N-Benzylbenzamide
This protocol allows for the accurate determination of the concentration of alkyllithium reagents.
Materials:
-
Oven-dried 10 mL three-neck flask with a stir bar
-
Nitrogen inlet adapter
-
Rubber septa
-
N-benzylbenzamide (precisely weighed, ~100 mg)
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium solution to be titrated
-
Cooling bath (e.g., dry ice/acetonitrile for -45°C)
-
1.0 mL syringe (graduated in 0.01 mL increments)
Procedure:
-
Set up the oven-dried three-neck flask under a positive pressure of dry nitrogen.
-
Add approximately 100 mg of N-benzylbenzamide to the flask, recording the exact weight.
-
Add 5 mL of anhydrous THF to the flask and cool the solution to the appropriate temperature (-45°C for n-BuLi and t-BuLi, -20°C for MeLi).
-
Using a 0.5 mL or 1.0 mL syringe, slowly add the organolithium solution dropwise to the stirred solution of N-benzylbenzamide.
-
An initial blue color may appear and dissipate. The endpoint is reached when an intense blue color persists.
-
Record the volume of the organolithium solution added.
-
Calculate the molarity of the organolithium reagent using the following formula: Molarity (M) = (moles of N-benzylbenzamide) / (volume of organolithium solution in L)
This protocol is adapted from methods described for the titration of organometallic reagents.[8]
Protocol 2: Monitoring this compound Intermediate Stability using ¹H NMR Spectroscopy
This protocol provides a general framework for using NMR spectroscopy to monitor the decomposition of a this compound intermediate over time.
Materials:
-
NMR spectrometer
-
Anhydrous deuterated solvent (e.g., THF-d₈) compatible with the this compound intermediate
-
NMR tubes with septa
-
Internal standard (e.g., tetramethylsilane, TMS)
-
Reaction setup under an inert atmosphere
Procedure:
-
Prepare a stock solution of the this compound intermediate in the chosen anhydrous deuterated solvent under an inert atmosphere at a low temperature.
-
Add a known amount of an internal standard to the stock solution.
-
Transfer an aliquot of the solution to an NMR tube under an inert atmosphere and seal with a septum.
-
Acquire an initial ¹H NMR spectrum at a low temperature. Identify the characteristic peaks of the this compound intermediate and the internal standard.
-
Store the NMR tube at the desired temperature for the stability study.
-
Periodically acquire ¹H NMR spectra over time.
-
Integrate the characteristic peak of the this compound intermediate and the peak of the internal standard in each spectrum.
-
Calculate the relative concentration of the this compound intermediate at each time point by comparing its integral to the integral of the constant internal standard.
-
Plot the concentration of the this compound intermediate versus time to determine its rate of decomposition.
This is a generalized protocol based on standard NMR monitoring techniques.[13][14]
Visual Guides
Caption: The β-hydride elimination pathway for the thermal decomposition of alkyllithium reagents.
Caption: A troubleshooting guide for diagnosing and resolving issues with this compound intermediate stability.
Caption: An experimental workflow for the titration of an organolithium reagent.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. epfl.ch [epfl.ch]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 11. Organogel delivery vehicles for the stabilization of organolithium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ospt.osi.lv [ospt.osi.lv]
- 13. researchgate.net [researchgate.net]
- 14. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methanide Products by Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of methanide products by crystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound products.
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[1][2] 2. Supersaturation: The solution has cooled below its saturation point without crystal formation.[1][2] 3. Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures. | 1. Reduce solvent volume: Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[2][3] 2. Induce crystallization: a. Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[1][3] b. Seeding: Add a small "seed" crystal of the pure compound to the solution to initiate crystal growth.[1][4] 3. Re-evaluate solvent choice: If crystals still do not form, the solvent may be unsuitable. Recover the solid by evaporating the solvent and attempt crystallization with a different solvent.[5] |
| The compound "oils out" instead of crystallizing. | 1. Low melting point of the compound: The compound is coming out of solution at a temperature above its melting point.[2][5] 2. High concentration of impurities: Impurities can lower the melting point of the mixture.[2] 3. Rapid cooling: The solution is being cooled too quickly.[6] | 1. Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and cool slowly.[3][5] 2. Slower cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath. Insulating the flask can help.[2][5] 3. Consider a different solvent: Choose a solvent with a lower boiling point.[7] |
| Crystals form too quickly. | Rapid cooling or insufficient solvent: This can lead to the trapping of impurities within the crystal lattice, compromising purity.[5] | Re-dissolve and cool slowly: Reheat the solution, add a small amount of extra solvent to ensure the compound stays in solution longer, and then allow it to cool more slowly.[5] |
| Low yield of recovered crystals. | 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.[1][5] 2. Premature crystallization: Crystals formed during a hot filtration step and were lost.[3] 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 4. Washing with warm solvent: Using rinse solvent that is not ice-cold can dissolve some of the purified crystals.[1] | 1. Use the minimum amount of boiling solvent: Carefully add just enough hot solvent to dissolve the solid.[1][8] 2. Keep filtration apparatus hot: Use a pre-heated funnel and flask for hot filtration to prevent premature crystallization.[9] 3. Ensure complete cooling: Allow the flask to cool to room temperature before placing it in an ice bath for a sufficient period.[8] 4. Use ice-cold rinsing solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Colored impurities remain in the crystals. | Colored impurities are co-crystallizing with the product. | Use activated charcoal: After dissolving the impure solid, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of crystallization in purifying this compound products?
Crystallization is a fundamental technique used to purify solid organic compounds.[8][11] It operates on the principle that most solids are more soluble in a hot solvent than in a cold one.[7][8] By dissolving an impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the solution (mother liquor).[12]
Q2: How do I select an appropriate solvent for crystallization?
A good solvent for crystallization should meet the following criteria:
-
It should dissolve the compound well at its boiling point but poorly at room temperature or below.[7][13]
-
It should dissolve impurities well at all temperatures or not at all.[7][13]
-
It should not react with the compound being purified.[13]
-
It should be relatively volatile for easy removal from the purified crystals.[7][13]
-
The solvent's boiling point should be lower than the melting point of the compound to prevent oiling out.[7]
Q3: What is a mixed solvent system and when should I use it?
A mixed solvent system, or solvent pair, is used when no single solvent is ideal for crystallization.[9] This typically involves one solvent in which the compound is highly soluble and another in which it is poorly soluble.[14] The two solvents must be miscible.[7] The impure solid is dissolved in the "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[14]
Q4: What is "seeding" and how is it performed?
Seeding is a technique to induce crystallization when a solution is supersaturated.[4] It involves adding a tiny crystal of the pure substance to the cooled solution. This "seed" acts as a template for other molecules to deposit on, initiating the crystal growth process.[1][4]
Q5: Why is slow cooling important for obtaining pure crystals?
Slow cooling allows for the formation of a well-ordered crystal lattice.[15] Molecules of the desired compound have time to arrange themselves in a stable crystalline structure, while impurity molecules are excluded and remain in the solution.[8] Rapid cooling can cause the solid to precipitate out of solution too quickly, trapping impurities within the crystals.[5]
Experimental Protocol: Single-Solvent Crystallization
This protocol outlines the standard procedure for purifying a solid this compound product using a single solvent.
-
Solvent Selection: Test the solubility of your crude product in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point, using a boiling chip to ensure smooth boiling.[8] Add the minimum amount of hot solvent dropwise until the solid just dissolves.[1][13]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[10] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][15]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator.[11]
Visualization of the Crystallization Workflow
The following diagram illustrates the logical steps and decision points in a typical crystallization experiment.
Caption: Workflow for the purification of this compound products by crystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. amherst.edu [amherst.edu]
Technical Support Center: Identifying Impurities in Methanide NMR Spectra
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting common impurities encountered in the NMR spectra of methanide and related organometallic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in my this compound NMR spectrum?
A: Impurities in NMR spectra typically arise from several common sources:
-
Residual Solvents: The most frequent impurities are traces of solvents used during synthesis or purification (e.g., diethyl ether, hexane, toluene, ethyl acetate).[1][2]
-
Water (H₂O): Often present in deuterated solvents that are not rigorously dried, or introduced from glassware.[3] Its chemical shift is highly variable depending on the solvent, concentration, and temperature.[1]
-
Silicone Grease: Contamination from greased glassware joints is common, typically appearing as a singlet or a series of singlets near 0 ppm.[4][5]
-
Reaction Byproducts: Unintended side products from the this compound synthesis itself, such as other organometallic species or decomposition products.[6]
-
Starting Materials: Unreacted reagents from the synthesis.
Q2: My ¹H NMR spectrum shows unexpected singlets around 0-2 ppm. What could they be?
A: Peaks in this region are often due to aliphatic contaminants. Common culprits include:
-
Silicone Grease: Appears as a characteristic singlet around 0.05-0.15 ppm.[4]
-
Hexane/Pentane: Often used as a reaction or crystallization solvent, appearing as multiplets around 0.88 and 1.26 ppm.[5]
-
Acetone: A common cleaning solvent, appearing as a singlet around 2.17 ppm in CDCl₃. Thoroughly drying NMR tubes after washing is crucial to avoid this.[3]
-
Methane: As a potential reagent or byproduct in this compound chemistry, methane can appear as a sharp singlet. Its chemical shift is solvent-dependent but is often observed upfield (e.g., ~0.23 ppm in C₆D₆).[7]
Q3: I see a broad peak in my spectrum that I can't identify. What is it likely to be and how can I confirm it?
A: A broad peak often indicates the presence of a labile proton (one that can exchange with other protons) or a chemical exchange process.[3][8]
-
Water: The most common broad peak is from residual water.[3]
-
Alcohols/Amines: Hydroxyl (-OH) or amine (-NH) protons can also appear as broad signals.
-
Confirmation: The identity of these peaks can be confirmed with a "D₂O shake."[9] Add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. Protons from water, alcohols, or amines will exchange with deuterium and their corresponding peaks will disappear or significantly diminish.[9][10][11]
Q4: The integration of my this compound signals is incorrect. Could this be due to an impurity?
A: Yes. If an impurity peak overlaps with a signal from your compound of interest, it will lead to inaccurate integration. For example, if a grease peak at ~0.1 ppm overlaps with a methyl signal on your this compound complex, the integration for that methyl group will be artificially high. It is crucial to identify all impurity peaks before relying on integration for quantitative analysis.
Q5: How can I differentiate between a reaction byproduct and a solvent impurity?
A: Differentiating these requires a combination of spectral analysis and knowledge of the reaction chemistry.
-
Check Reference Tables: First, compare the chemical shifts of the unknown peaks to established tables of common solvents and contaminants.[1][6] If a match is found, it is likely a contaminant.
-
Analyze Coupling: Reaction byproducts will often exhibit coupling patterns (e.g., J-coupling) consistent with a discrete molecular structure, whereas many common solvent impurities are simple singlets, triplets, or quartets.
-
Reproducibility: Contamination from solvents or grease can be sporadic. If the impurity appears in some samples but not others, it is less likely to be a reaction byproduct. A true byproduct should be consistently produced under the same reaction conditions.
-
Advanced NMR: For complex mixtures, 2D NMR experiments like HSQC or HMBC can be used to piece together the structure of the unknown species, confirming if it is a byproduct related to your starting materials.
Troubleshooting Guide: A Step-by-Step Workflow
When an unidentified peak appears in your NMR spectrum, a systematic approach is the most effective way to determine its identity. The following workflow provides a logical pathway for impurity identification.
Data & Protocols
Data Presentation: Common NMR Impurities
The following tables summarize the approximate ¹H and ¹³C chemical shifts (δ) for common impurities in frequently used deuterated solvents.[1] Note that chemical shifts can vary with temperature and sample concentration.[12]
Table 1: ¹H NMR Chemical Shifts of Common Impurities (ppm)
| Impurity | Signal Protons | Multiplicity | CDCl₃ | C₆D₆ | (CD₃)₂SO |
| Acetone | CH₃ | s | 2.17 | 1.55 | 2.09 |
| Dichloromethane | CH₂ | s | 5.30 | 4.27 | 5.76 |
| Diethyl Ether | OCH₂ | q | 3.48 | 3.32 | 3.38 |
| CH₃ | t | 1.21 | 1.11 | 1.09 | |
| Ethyl Acetate | OCH₂ | q | 4.12 | 3.89 | 4.03 |
| COCH₃ | s | 2.05 | 1.64 | 1.99 | |
| CH₃ | t | 1.26 | 0.91 | 1.17 | |
| Hexane | CH₂, CH₃ | m | 1.26, 0.88 | 1.28, 0.90 | 1.24, 0.86 |
| Silicone Grease | Si-CH₃ | s | ~0.07 | ~0.15 | ~0.05 |
| Toluene | Ar-H | m | 7.27 | 7.09 | 7.28 |
| CH₃ | s | 2.36 | 2.11 | 2.30 | |
| Water | H₂O | s (broad) | 1.56 | 0.40 | 3.33 |
Table 2: ¹³C NMR Chemical Shifts of Common Impurities (ppm)
| Impurity | Signal Carbons | CDCl₃ | C₆D₆ | (CD₃)₂SO |
| Acetone | C=O | 206.7 | 205.2 | 206.6 |
| CH₃ | 30.6 | 29.5 | 30.6 | |
| Dichloromethane | CH₂ | 53.8 | 53.6 | 54.2 |
| Diethyl Ether | OCH₂ | 66.0 | 65.8 | 65.7 |
| CH₃ | 15.2 | 15.4 | 15.1 | |
| Ethyl Acetate | C=O | 171.1 | 170.1 | 170.6 |
| OCH₂ | 60.4 | 59.9 | 60.0 | |
| COCH₃ | 21.0 | 20.4 | 21.0 | |
| CH₃ | 14.2 | 14.2 | 14.4 | |
| Hexane | CH₂/CH₃ | 31.8, 22.9, 14.2 | 32.2, 23.3, 14.4 | 31.6, 22.6, 14.4 |
| Silicone Grease | Si-CH₃ | ~1.1 | ~1.4 | ~1.0 |
| Toluene | Ar-C | 138.0, 129.2, 128.4, 125.5 | 137.9, 129.4, 128.6, 125.8 | 138.2, 129.5, 128.6, 125.8 |
| CH₃ | 21.4 | 21.0 | 21.0 |
Experimental Protocols
Protocol 1: NMR Sample Preparation for Air-Sensitive Methanides
This compound compounds are often highly reactive and sensitive to air and moisture.[13] Proper sample preparation using Schlenk line or glovebox techniques is essential to prevent decomposition and contamination.[14][15][16]
-
Glassware Preparation: Ensure the NMR tube (a J. Young tube is recommended) and all glassware are scrupulously clean and oven-dried (~120 °C) overnight to remove water.[17] Allow to cool under vacuum or in a desiccator.
-
Inert Atmosphere: Transfer the solid this compound sample (typically 5-25 mg for ¹H NMR) into the J. Young NMR tube inside a glovebox or on a Schlenk line under a positive pressure of inert gas (Argon or Nitrogen).[13]
-
Solvent Addition: Using a gas-tight syringe, add ~0.6 mL of a dry, degassed deuterated solvent (e.g., C₆D₆, THF-d₈).[13][15] Deuterated solvents should be stored over molecular sieves to ensure they are anhydrous.
-
Dissolution: Cap the J. Young tube and gently agitate or sonicate the sample until the solid is fully dissolved. Ensure the solution is homogenous.
-
Sealing and Storage: Seal the J. Young tube tightly. If not analyzing immediately, store the sample at an appropriate temperature (often cold) to prevent degradation. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free cloth.
Protocol 2: D₂O Shake for Identifying Labile Protons
This simple experiment is invaluable for identifying peaks from -OH, -NH, or H₂O.[3][9]
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.[18]
-
Mix Thoroughly: Cap the tube securely and shake vigorously for 20-30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.[3]
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. Peaks that have disappeared or significantly decreased in intensity correspond to exchangeable protons.[8][9] A new, potentially broad peak from HOD may appear.[8]
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 9. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 10. nmr spectroscopy - Why does the addition of heavy water cause OH and NH peaks in NMR spectra to disappear? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. knockhardy.org.uk [knockhardy.org.uk]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. organomation.com [organomation.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Safe Management of Pyrophoric Methanide Precursors
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of pyrophoric methanide precursors.
Frequently Asked Questions (FAQs)
Q1: What are pyrophoric this compound precursors and why do they require special handling?
A1: Pyrophoric this compound precursors are organometallic compounds that can spontaneously ignite upon contact with air or moisture.[1][2] They are highly reactive reagents, often used in organic synthesis to create new carbon-carbon bonds. Their extreme reactivity makes them invaluable in chemical synthesis but also poses significant fire and explosion hazards if not handled with meticulous care.[1][2]
Q2: What are the primary hazards associated with pyrophoric this compound precursors?
A2: The main hazards include:
-
Pyrophoricity: Spontaneous ignition on exposure to air and/or moisture.[1][2]
-
Extreme Reactivity: Violent reactions with water, alcohols, and other protic solvents.[3]
-
Flammable Solvents: They are often supplied in highly flammable solvents like diethyl ether or tetrahydrofuran (THF), increasing the fire risk.
-
Corrosivity: Can cause severe chemical burns upon contact with skin and eyes.[4]
-
Toxicity: Some precursors and their byproducts can be toxic.
Q3: What are the essential personal protective equipment (PPE) requirements for handling these precursors?
A3: Appropriate PPE is mandatory and includes:
-
Flame-resistant (FR) lab coat: Must be worn and fully buttoned.[5]
-
Chemical splash goggles and a face shield: To protect the eyes and face from splashes and potential explosions.[2][5]
-
Flame-resistant gloves: Such as Nomex®, worn over nitrile or neoprene gloves for dual protection against fire and chemical exposure.[2][6]
-
Closed-toe shoes: Made of a non-porous material.
Q4: What is the appropriate environment for handling pyrophoric this compound precursors?
A4: All manipulations must be performed in a controlled environment, such as:
-
Fume hood: With the sash at the lowest possible position.[7]
-
Glovebox: Under an inert atmosphere (e.g., argon or nitrogen) for transfers of solids and sensitive reactions.[2] The work area should be free of clutter and flammable materials.[7] An appropriate fire extinguisher (Class D for reactive metals or ABC for solvent fires) and a container of powdered lime or sand should be readily accessible.[8]
Q5: How should pyrophoric this compound precursors be stored?
A5: Store these reagents in their original, specially designed containers with a Sure/Seal™ cap in a cool, dry, and inert environment.[6] They should be segregated from flammable materials and stored away from heat, flames, and water sources.[7] Always check the integrity of the container and septum before use.
Q6: What should I do in case of a small spill?
A6: For a small, manageable spill:
-
Remain calm and notify personnel in the immediate area.
-
If the spill ignites, use a Class D fire extinguisher or smother the fire with powdered lime, dry sand, or sodium carbonate. Do NOT use water or a carbon dioxide extinguisher.
-
Once the fire is extinguished, the remaining material should be cautiously quenched.
-
For unignited spills, cover the material with powdered lime or dry sand to prevent ignition and then proceed with quenching.[8]
Troubleshooting Guides
Grignard Reaction Initiation
Q: My Grignard reaction with a this compound precursor (e.g., methylmagnesium chloride) is not starting. What should I do?
A: Failure to initiate is a common problem in Grignard reactions. Here are the likely causes and troubleshooting steps:
-
Issue: Presence of moisture. Even trace amounts of water will quench the Grignard reagent.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying for several hours. Use anhydrous solvents.[9]
-
-
Issue: Inactive magnesium surface. A passivating layer of magnesium oxide can prevent the reaction.
-
Solution: Activate the magnesium turnings. This can be done by:
-
-
Issue: Poor quality of reagents. The alkyl halide or the solvent may contain impurities.
-
Solution: Use freshly distilled alkyl halide and ensure the solvent is of high purity and anhydrous.
-
Logical Workflow for Grignard Initiation Issues
Caption: Troubleshooting workflow for Grignard reaction initiation.
Organolithium Reagent Decomposition
Q: My methyllithium solution appears cloudy or has precipitated. Is it still usable?
A: Cloudiness or precipitation in an organolithium solution can indicate decomposition or the presence of insoluble complexes.
-
Issue: Decomposition. Methyllithium can slowly decompose over time, especially if stored improperly. This can lead to the formation of lithium methoxide or other insoluble species.
-
Solution: It is crucial to determine the active concentration of the reagent before use. This can be done through titration. If the concentration is significantly lower than expected or if a large amount of precipitate is present, it is safer to quench and dispose of the reagent.
-
-
Issue: Complex Formation. In some solvents, methyllithium can form complexes that may precipitate, especially at lower temperatures.
-
Solution: Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does, the reagent is likely usable, but titration is still recommended.
-
Quantitative Data Summary
| Precursor | Formula | Solvent | Typical Concentration (M) | Density (g/mL at 25°C) |
| Methyllithium | CH₃Li | Diethyl ether | 1.6 | 0.732 |
| Methylmagnesium chloride | CH₃MgCl | THF | 3.0 | 1.013 |
| Trimethylaluminum | (CH₃)₃Al | Heptane | 2.0 | 0.752 (neat) |
Key Experimental Protocols
Protocol 1: Titration of Methyllithium Solution
Objective: To accurately determine the molarity of a methyllithium solution before use.
Methodology:
-
Preparation:
-
Thoroughly dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum by flame-drying under vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Accurately weigh approximately 100-200 mg of a suitable indicator, such as 1,3-diphenyl-2-propanone tosylhydrazone, into the flask.
-
Add 10-15 mL of anhydrous THF to the flask via syringe.
-
-
Titration:
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add the methyllithium solution dropwise from a syringe while stirring vigorously.
-
The endpoint is indicated by a persistent color change (typically from colorless to yellow or orange, depending on the indicator).
-
-
Calculation:
-
Record the volume of methyllithium solution added.
-
Calculate the molarity using the following formula: Molarity (M) = (moles of indicator) / (volume of MeLi solution in L)
-
Protocol 2: Quenching of Unused Pyrophoric this compound Precursors
Objective: To safely neutralize and dispose of excess or old pyrophoric this compound precursors.
Methodology:
-
Preparation:
-
In a fume hood, place a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet with a bubbler outlet.
-
Ensure the flask is appropriately sized to allow for significant dilution (at least 10 times the volume of the pyrophoric solution).
-
Cool the flask in an ice-water bath.
-
-
Dilution:
-
Under an inert atmosphere, transfer the pyrophoric solution to the flask.
-
Slowly add an equal volume of an anhydrous, non-reactive solvent such as heptane or toluene to dilute the precursor.[8]
-
-
Quenching:
-
Slowly add a quenching agent from the dropping funnel. A common sequence of quenching agents is:
-
-
Work-up and Disposal:
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Neutralize the resulting solution with a dilute acid (e.g., HCl).
-
Dispose of the final solution as hazardous waste according to institutional guidelines.
-
Quenching Decision Pathway
Caption: A stepwise decision pathway for quenching pyrophoric precursors.
Protocol 3: Synthesis of Methane from Methylmagnesium Iodide
Objective: A demonstrative experiment on the reactivity of a Grignard reagent with a protic source.
Methodology:
-
Grignard Reagent Preparation:
-
Prepare methylmagnesium iodide in anhydrous diethyl ether from magnesium turnings and methyl iodide in a flame-dried, three-necked flask under an inert atmosphere.
-
-
Reaction with Water:
-
Cool the freshly prepared Grignard solution in an ice bath.
-
Slowly and carefully add water dropwise to the stirred solution. A vigorous reaction will occur, producing methane gas.
-
The methane gas can be collected by displacing water in an inverted graduated cylinder or vented safely into the fume hood.
-
-
Reaction Equation: CH₃MgI + H₂O → CH₄ (g) + Mg(OH)I (s)
-
Safety Note: This reaction is highly exothermic and produces a flammable gas. It must be performed in a fume hood with no nearby ignition sources.
References
- 1. Methyllithium [chemeurope.com]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. Methyllithium - Wikipedia [en.wikipedia.org]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. ehs.utexas.edu [ehs.utexas.edu]
- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. research.wayne.edu [research.wayne.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Improving the Selectivity of Methanide Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during methanide reactions, helping you improve selectivity and achieve desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of this compound reagents used in organic synthesis?
A1: The most prevalent this compound reagents include Grignard reagents (e.g., methylmagnesium bromide, MeMgBr) and organolithium reagents (e.g., methyllithium, MeLi). These are highly reactive, strongly basic nucleophiles. For softer, more selective additions, organocuprates, also known as Gilman reagents (e.g., lithium dimethylcuprate, Li[CuMe₂]), are frequently employed. Organocuprates exhibit lower basicity, which helps to minimize unwanted side reactions.[1]
Q2: My Grignard reaction is not initiating. What are the common causes and solutions?
A2: Failure to initiate a Grignard reaction is a frequent issue, often stemming from a passivated magnesium surface or the presence of moisture.[2]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by oven-drying or flame-drying under an inert atmosphere. Solvents must be anhydrous, as even trace amounts of water will quench the Grignard reagent as it forms.[2]
-
Activate the Magnesium Surface: The magnesium turnings are often coated with a layer of magnesium oxide that prevents the reaction.[2]
-
Mechanical Activation: Grinding the magnesium turnings can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the magnesium surface.[3]
-
Q3: How can I control the chemoselectivity when my molecule has multiple reactive functional groups?
A3: Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a critical challenge.[4] The choice of this compound reagent is crucial.
-
Hard vs. Soft Nucleophiles: Grignard and organolithium reagents are "hard" nucleophiles and tend to react with "hard" electrophiles like the carbonyl carbon of ketones and aldehydes (1,2-addition).[5] Organocuprates are "soft" nucleophiles and preferentially react with "soft" electrophiles, such as the β-carbon of α,β-unsaturated ketones (1,4-conjugate addition).[1]
-
Protecting Groups: In complex molecules, it may be necessary to protect more reactive functional groups to prevent unwanted side reactions.
Q4: What factors influence the regioselectivity of this compound addition to α,β-unsaturated carbonyls (1,2- vs. 1,4-addition)?
A4: The regioselectivity of this compound addition to α,β-unsaturated carbonyl compounds is primarily determined by the nature of the this compound reagent.
-
Grignard and Organolithium Reagents: These reagents typically favor 1,2-addition to the carbonyl carbon.[6]
-
Organocuprates (Gilman Reagents): These reagents are known to favor 1,4-conjugate addition.[1] This selectivity can be further enhanced by the addition of Lewis acids like TMSCl.[1]
Q5: How can I improve the stereoselectivity of this compound addition to a prochiral carbonyl?
A5: The addition of a this compound reagent to a prochiral aldehyde or ketone creates a new stereocenter. Controlling the stereoselectivity can be achieved through several strategies:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the incoming nucleophile to one face of the carbonyl.
-
Chiral Catalysts: The use of chiral catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer.[7]
-
Substrate Control: In cyclic systems or molecules with existing stereocenters, steric hindrance can direct the attack of the nucleophile from the less hindered face.[8]
Troubleshooting Guides
Guide 1: Low Yield in Grignard Reactions
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Incomplete Grignard reagent formation.[2] 2. Presence of moisture or acidic protons in the substrate or solvent.[9] 3. Competing side reactions (e.g., Wurtz coupling).[3] | 1. Ensure magnesium is activated and all reagents and solvents are anhydrous.[2] 2. Check the substrate for acidic functional groups (e.g., alcohols, carboxylic acids, terminal alkynes). Protect if necessary.[9] 3. Add the alkyl halide slowly to a suspension of magnesium to minimize its concentration and reduce Wurtz coupling.[3] |
| Formation of a significant amount of a homocoupled byproduct (R-R) | Wurtz-type coupling of the Grignard reagent with the starting alkyl halide.[3] | 1. Use a higher dilution. 2. Maintain a low reaction temperature. 3. Add the alkyl halide slowly to the magnesium turnings.[3] |
| Recovery of starting material | 1. Inactive Grignard reagent. 2. Sterically hindered electrophile. | 1. Titrate the Grignard reagent before use to determine its concentration. 2. Increase the reaction temperature or use a more reactive this compound reagent if steric hindrance is an issue. |
Guide 2: Poor Selectivity in Reactions with α,β-Unsaturated Carbonyls
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Mixture of 1,2- and 1,4-addition products when 1,4-addition is desired | The this compound reagent is too "hard." | 1. Switch from a Grignard or organolithium reagent to an organocuprate (Gilman reagent).[1] 2. Add a copper(I) salt (e.g., CuI) to the Grignard reagent to form an organocuprate in situ. |
| Mixture of 1,2- and 1,4-addition products when 1,2-addition is desired | The this compound reagent is too "soft," or the substrate is highly prone to 1,4-addition. | 1. Use a more reactive "hard" nucleophile like methyllithium.[6] 2. Consider the use of a Lewis acid that coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. |
Experimental Protocols
Protocol 1: Selective 1,4-Addition of a Methyl Group to an α,β-Unsaturated Ketone using a Gilman Reagent
Objective: To achieve selective 1,4-conjugate addition of a methyl group to cyclohexen-2-one.
Materials:
-
Methyllithium (CH₃Li) in diethyl ether
-
Copper(I) iodide (CuI)
-
Cyclohexen-2-one
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Gilman Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).
-
Slowly add methyllithium (2.0 eq) to the suspension with stirring. The solution will change color, indicating the formation of lithium dimethylcuprate.
-
-
Reaction with the Enone:
-
In a separate flask, dissolve cyclohexen-2-one (1.0 eq) in anhydrous diethyl ether.
-
Slowly add the solution of cyclohexen-2-one to the freshly prepared Gilman reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-methylcyclohexanone.
-
Data Presentation
Table 1: Influence of this compound Reagent on Regioselectivity of Addition to Cyclohexen-2-one
| Reagent | Major Product | Minor Product |
| CH₃MgBr | 1-Methylcyclohex-2-en-1-ol (1,2-addition) | 3-Methylcyclohexanone (1,4-addition) |
| CH₃Li | 1-Methylcyclohex-2-en-1-ol (1,2-addition) | 3-Methylcyclohexanone (1,4-addition) |
| Li[Cu(CH₃)₂] | 3-Methylcyclohexanone (1,4-addition) | 1-Methylcyclohex-2-en-1-ol (1,2-addition) |
Visualizations
Caption: Workflow for selective 1,4-addition using a Gilman reagent.
Caption: Regioselectivity pathways based on nucleophile hardness.
References
- 1. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. Stereoselective organic reactions: catalysts for carbonyl addition processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up of Methanide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of methanide synthesis. The information provided is intended to serve as a comprehensive resource for addressing common issues, from laboratory-scale experiments to pilot-plant production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis?
A1: The primary safety concerns revolve around the handling of pyrophoric and water-reactive reagents, such as organolithium compounds and Grignard reagents, and the management of reaction exotherms.[1][2][3] Failure to properly control these factors can lead to fires, explosions, or thermal runaway.[4][5] Key precautions include working under an inert atmosphere, using appropriate personal protective equipment (PPE) like flame-resistant lab coats, and having emergency response plans in place.[3][6][7]
Q2: How does heat management change from lab scale to pilot scale?
A2: Heat management becomes significantly more challenging during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, which reduces the efficiency of heat dissipation.[4] A reaction that is easily controlled in a laboratory flask can become a dangerous thermal runaway in a large reactor.[4] Therefore, robust cooling systems and careful control of reagent addition rates are critical at larger scales.[8] Reaction calorimetry is often used to assess thermal risks before scaling up.[9][10]
Q3: What are common causes of low yield in scaled-up this compound synthesis?
A3: Low yields during scale-up can be attributed to several factors, including:
-
Poor mixing and mass transfer: Inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[4]
-
Impurity formation: The longer reaction times and higher temperatures sometimes seen at scale can lead to the formation of byproducts, such as Wurtz coupling products in Grignard reactions.[11]
-
Reagent degradation: Improper handling and storage of pyrophoric reagents can lead to their degradation before they are used in the reaction.[2]
-
Incomplete reaction: Insufficient reaction time or temperature can result in an incomplete conversion of starting materials.
Q4: How can I minimize the formation of impurities during scale-up?
A4: Minimizing impurity formation requires careful control over reaction parameters. Strategies include:
-
Slow reagent addition: Adding reagents dropwise or at a controlled rate can help maintain a consistent temperature and minimize side reactions.[12]
-
Lower reaction temperatures: While this may slow down the reaction rate, it can also suppress the formation of unwanted byproducts.[13]
-
Use of activating agents: For Grignard reactions, additives like iodine or LiCl can help initiate the reaction at lower temperatures and improve selectivity.[12]
-
Continuous flow chemistry: Flow reactors can offer superior temperature control and mixing, leading to higher yields and fewer impurities compared to batch processes.[13][14]
Troubleshooting Guides
Issue 1: Reaction Fails to Initiate
-
Possible Cause: Inactive metal surface (e.g., magnesium turnings in Grignard synthesis).
-
Possible Cause: Wet solvent or glassware.
-
Solution: Ensure all solvents are rigorously dried and glassware is oven-dried before use.[15] Even trace amounts of water can quench the reaction.
-
-
Possible Cause: Impurities in the starting materials.
-
Solution: Purify starting materials before use. Traces of acid in the halide can prevent Grignard reagent formation.[15]
-
Issue 2: Thermal Runaway or Uncontrolled Exotherm
-
Possible Cause: Reagent addition is too fast.
-
Solution: Reduce the rate of reagent addition and ensure the cooling system is functioning effectively.[8]
-
-
Possible Cause: Inadequate cooling capacity for the reactor size.
-
Solution: Re-evaluate the cooling capacity of the reactor. It may be necessary to use a more powerful cooling system or a different reactor design.[4]
-
-
Possible Cause: Poor agitation leading to localized heating.
-
Solution: Improve mixing by using a more efficient stirrer or increasing the stirring speed.
-
Issue 3: Product is Difficult to Purify at Scale
-
Possible Cause: Formation of fine precipitates or emulsions.
-
Solution: Modify the work-up procedure. The addition of a different solvent or a filter aid may help to break emulsions or improve filtration.
-
-
Possible Cause: Co-precipitation of the product with salt byproducts.
Data Presentation
The following tables provide templates for organizing quantitative data during the scale-up of this compound synthesis.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (e.g., 1L) | Pilot Scale (e.g., 50L) | Production Scale (e.g., 500L) |
| Reactant A (mol) | |||
| Reactant B (mol) | |||
| Solvent Volume (L) | |||
| Addition Time (h) | |||
| Reaction Temp (°C) | |||
| Reaction Time (h) | |||
| Yield (%) | |||
| Purity (%) |
Table 2: Thermal Data from Reaction Calorimetry
| Parameter | Value | Units |
| Heat of Reaction (ΔH) | kJ/mol | |
| Maximum Temperature of Synthesis Reaction (MTSR) | °C | |
| Adiabatic Temperature Rise (ΔTad) | °C | |
| Heat Generation Rate | W/kg | |
| Heat Transfer Coefficient (U) | W/(m²·K) |
Experimental Protocols
Generalized Protocol for Grignard Reagent Formation (Scale-Up Considerations)
This protocol outlines a general procedure for the formation of a Grignard reagent, with specific considerations for scaling up from the lab to a pilot plant.
1. Equipment and Reagent Preparation:
-
Lab Scale (1L Flask): All glassware should be oven-dried at >120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Pilot Scale (50L Reactor): The reactor must be thoroughly cleaned and dried. A vacuum is typically applied to the reactor, which is then backfilled with an inert gas. This process is repeated multiple times to ensure an inert atmosphere.
2. Reaction Setup:
-
A mechanical stirrer, a condenser, a thermocouple, and an addition funnel (lab scale) or a dosing pump (pilot scale) are fitted to the reactor.
-
Magnesium turnings are charged to the reactor under a positive pressure of inert gas.
3. Reaction Initiation:
-
A small portion of the organic halide is added to the magnesium turnings. The reaction is often initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane.[12]
-
Successful initiation is indicated by a gentle reflux or a noticeable temperature increase.
4. Reagent Addition:
-
Once the reaction has started, the remaining organic halide, diluted in an anhydrous solvent like THF or diethyl ether, is added at a rate that maintains a controlled reflux or a target temperature.
-
Scale-Up Consideration: At a larger scale, the addition rate is critical for controlling the exotherm. The use of a dosing pump allows for precise control.[18]
5. Reaction Completion and Quenching:
-
After the addition is complete, the mixture is stirred at a controlled temperature until the reaction is complete.
-
The reaction mixture is then cooled, and the subsequent reaction or quenching is performed by slowly adding the substrate or quenching agent.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Workflow for the safe transfer of pyrophoric reagents.
References
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cmu.edu [cmu.edu]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. pnnl.gov [pnnl.gov]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. mt.com [mt.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. imm.fraunhofer.de [imm.fraunhofer.de]
- 15. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. US8221837B2 - Organometallic compounds and processes for preparation thereof - Google Patents [patents.google.com]
- 17. Purification [chem.rochester.edu]
- 18. ardena.com [ardena.com]
common side reactions with methanide nucleophiles
Welcome to the Technical Support Center for methanide nucleophiles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of these powerful reagents in organic synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound nucleophiles.
Problem 1: Low Yield of the Desired Alkylation Product
Symptoms:
-
The starting material is consumed, but the expected product is not the major component in the reaction mixture.
-
TLC or GC-MS analysis shows multiple unexpected spots or peaks.
Possible Causes and Solutions:
| Cause | Explanation | Suggested Solutions |
| Protonation of the Nucleophile | This compound nucleophiles are strong bases and can be quenched by trace amounts of acidic protons from solvents, glassware, or the substrate itself. | - Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum).- Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.- If the substrate contains acidic protons, consider using a non-nucleophilic base to deprotonate it before adding the this compound reagent. |
| Elimination Side Reaction | The this compound nucleophile can act as a base, promoting elimination (E2) reactions, especially with secondary and tertiary alkyl halides.[1] | - Use a less sterically hindered this compound nucleophile if possible.- Lower the reaction temperature to favor substitution over elimination.[1]- Choose a polar aprotic solvent, which can favor SN2 reactions.[1] |
| Metal-Halogen Exchange | The this compound nucleophile (e.g., an organolithium) can exchange with the halogen of the alkyl halide, leading to undesired coupling products.[2] | - Use alkyl iodides, as the exchange rate is fastest for them, potentially allowing the desired alkylation to compete more effectively.- Employ very low reaction temperatures (e.g., -78 °C) to suppress the exchange rate.[3]- Consider using "Turbo-Grignards" (R-MgCl·LiCl), which can undergo more efficient magnesium-halogen exchange under milder conditions with fewer side reactions. |
| Steric Hindrance | The bulky nature of many this compound nucleophiles (e.g., tritylthis compound) can hinder their approach to the electrophilic carbon, slowing down the desired SN2 reaction. | - If possible, select a less sterically demanding this compound nucleophile.- Use a primary alkyl halide as the electrophile, as they are less sterically hindered. |
Problem 2: Formation of Unexpected Byproducts
Symptoms:
-
Isolation of products with incorrect molecular weights or unexpected spectroscopic data.
Possible Byproducts and their Origins:
| Byproduct | Origin | Proposed Mechanism | Mitigation Strategies |
| Triphenylmethane (from Trityllithium) | Protonation of the trityllithium by a proton source in the reaction mixture.[4] | The highly basic trityl anion abstracts a proton from residual water, alcohol, or other acidic impurities. | - Rigorously dry all reagents, solvents, and glassware.- Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). |
| p-Benzhydryltetraphenylmethane (from Trityllithium) | A side reaction occurring during the preparation of trityllithium from trityl chloride and lithium metal.[4] | The exact mechanism is complex, but it is a known impurity in this preparation. | - Optimize the preparation conditions of trityllithium, for example, by using 1,2-dimethoxyethane as the solvent.[4] |
| O-Alkylated Products (with carbonyl-containing substrates) | This compound nucleophiles can exhibit ambident reactivity, similar to enolates, attacking through the oxygen atom of a deprotonated carbonyl group.[5] | The reaction proceeds through the enolate form of the substrate, with the this compound acting as a base to deprotonate the α-carbon. | - Use aprotic solvents to minimize the solvation of the oxygen atom of the enolate, making the carbon atom more nucleophilic.[5]- The choice of counterion can influence the C/O alkylation ratio. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when using a bulky this compound nucleophile like trityllithium?
A1: The most prevalent side reactions are protonation to form the corresponding hydrocarbon (e.g., triphenylmethane from trityllithium) and elimination reactions (E2) with susceptible alkyl halides.[1][4] During the preparation of trityllithium from trityl chloride, the formation of p-benzhydryltetraphenylmethane is also a known side product.[4]
Q2: How can I favor C-alkylation over O-alkylation when reacting a this compound nucleophile with a ketone or ester?
A2: To favor C-alkylation, it is generally recommended to use a polar aprotic solvent. Protic solvents can solvate the oxygen atom of the enolate intermediate, rendering the carbon atom the more accessible nucleophilic site.[5] The nature of the counterion (e.g., Li+, Na+, K+) can also play a role, with less coordinating cations potentially favoring O-alkylation.
Q3: Is metal-halogen exchange a significant concern with all types of alkyl halides?
A3: Metal-halogen exchange is most significant with aryl and vinyl halides and is generally faster for iodides than for bromides or chlorides.[2] While it can occur with alkyl halides, it is often less favored than direct nucleophilic substitution, especially at low temperatures.[3]
Q4: What is the effect of temperature on the outcome of reactions with this compound nucleophiles?
A4: Lowering the reaction temperature generally favors nucleophilic substitution (SN2) over elimination (E2) reactions.[1] For reactions involving thermally sensitive intermediates, such as metal-halogen exchange, low temperatures are crucial to minimize side reactions.[3]
Quantitative Data Summary
The following table summarizes reported yields for a common reaction involving a this compound nucleophile, highlighting the impact of reaction conditions on product distribution.
| Nucleophile | Electrophile | Solvent | Product | Yield (%) | Side Products | Reference |
| Trityllithium | Carbon Dioxide | 1,2-Dimethoxyethane | Triphenylacetic acid | 70 | Triphenylmethane, p-Benzhydryltetraphenylmethane | [4] |
| Trityllithium | Carbon Dioxide | Tetrahydrofuran | Triphenylacetic acid | Lower than in DME | Triphenylmethane, p-Benzhydryltetraphenylmethane | [4] |
Key Experimental Protocols
Protocol 1: General Procedure for Alkylation of a this compound Nucleophile
This protocol provides a general guideline for the alkylation of a pre-formed this compound nucleophile with an alkyl halide.
Materials:
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
This compound nucleophile solution (e.g., trityllithium in THF)
-
Alkyl halide
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Inert gas supply (argon or nitrogen)
-
Dry glassware
Procedure:
-
Assemble a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar, a septum, and an inert gas inlet.
-
Under a positive pressure of inert gas, add the anhydrous solvent to the flask via a syringe.
-
Cool the solvent to the desired reaction temperature (e.g., -78 °C with a dry ice/acetone bath).
-
Slowly add the this compound nucleophile solution to the cooled solvent via a syringe.
-
Stir the solution for a few minutes to ensure thermal equilibrium.
-
Slowly add the alkyl halide to the reaction mixture dropwise via a syringe.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of the quenching solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).
Protocol 2: Minimizing Elimination Side Reactions
This protocol outlines key considerations for minimizing the formation of elimination byproducts.
Key Parameters to Control:
-
Temperature: Maintain a low reaction temperature throughout the addition of the alkyl halide and for the duration of the reaction. For many reactions, -78 °C is a suitable starting point.
-
Nucleophile Choice: If possible, use a less sterically hindered this compound nucleophile.
-
Substrate Choice: Primary alkyl halides are less prone to elimination than secondary or tertiary halides.
-
Solvent: Use a polar aprotic solvent like THF or DMF.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and potential side reactions discussed.
Caption: Competing reaction pathways for a this compound nucleophile.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Solvent Effects on Methanide Reactivity and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when working with methanides and other carbanionic species. The guides focus on the critical role of the solvent in determining the outcome of these sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent fundamentally affect the stability of a methanide?
The stability of a this compound, or any carbanion, is significantly influenced by how well the solvent can stabilize its negative charge.[1] The primary mechanisms of stabilization are:
-
Solvation: Polar solvents can stabilize the negative charge on a carbanion.[1] Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are particularly effective as they solvate the counter-ion (e.g., Li⁺, K⁺) well, leaving the carbanion relatively "naked" and highly reactive.[2][3]
-
Hydrogen Bonding: Polar protic solvents (e.g., water, alcohols) can form hydrogen bonds with the carbanion. This strong interaction creates a "solvent cage" around the this compound, which greatly stabilizes it but also significantly reduces its nucleophilicity and reactivity.[3][4]
-
Ion Pairing: In less polar solvents like tetrahydrofuran (THF) or diethyl ether, methanides exist as ion pairs or larger aggregates with their metal counter-ion. The nature of this ion pairing affects both the stability and the reactivity of the carbanion.
Q2: What is the practical difference between using a polar aprotic solvent (like DMSO or DMF) versus a polar protic solvent (like ethanol) for a reaction involving a this compound?
The choice between a polar aprotic and a polar protic solvent will dramatically alter the reactivity of your this compound nucleophile.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents do not have acidic protons and cannot form hydrogen bonds with the this compound.[2] This leaves the this compound unsolvated and highly reactive, making these solvents ideal for reactions where high nucleophilicity is required, such as Sₙ2 reactions.[4]
-
In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons (O-H or N-H bonds) and will solvate the this compound through strong hydrogen bonds.[2][3] This solvation shell stabilizes the this compound, making it less reactive. In many cases, a strong this compound will simply be protonated and quenched by the solvent itself, abstracting a proton to form methane. Therefore, polar protic solvents are generally incompatible with strong, un-stabilized methanides.
Q3: Why is the pKa of a C-H acid so much lower in DMSO compared to water, and what does this imply?
The pKa of an acid is a measure of its tendency to donate a proton. A lower pKa indicates a stronger acid, which in turn means its conjugate base (the carbanion) is more stable. The pKa of a C-H acid like methane is dramatically lower in DMSO than in water (see Table 1). This indicates that the resulting this compound (CH₃⁻) is significantly more stabilized in DMSO.[5]
This stabilization arises because DMSO is a highly polar aprotic solvent that effectively solvates the counter-cation but interacts only weakly with the anion.[5] Water, a protic solvent, is a very poor solvent for destabilizing carbanions, which are strong bases and would be immediately protonated. This large difference in pKa highlights the profound impact of the solvent environment on the stability and feasibility of forming a carbanion.
Data Presentation
Table 1: Comparison of pKa Values for Common C-H Acids in Different Solvents
The pKa value is a critical measure of the stability of the corresponding conjugate base (carbanion). A lower pKa signifies a more stable carbanion. The vast difference in pKa values for the same compound in different solvents quantitatively demonstrates the solvent's role in stabilizing the anionic species.
| Compound | C-H Acid | pKa in DMSO | pKa in Water (approx.) |
| Methane | CH₄ | ~56 | ~48 |
| Toluene | C₆H₅-CH₃ | 43 | ~43 |
| Acetone | CH₃COCH₃ | 26.5 | 19.3 |
| Acetonitrile | CH₃CN | 31.3 | 25 |
| Malononitrile | CH₂(CN)₂ | 11.2 | 11.2 |
Data compiled from various sources, including the Bordwell pKa tables.[6]
Troubleshooting Guide
Q4: My reaction is not starting or is proceeding very slowly. What are the common causes related to the solvent?
Answer: Sluggish or failed reactions involving methanides are frequently traced back to issues with reagents and reaction conditions.
-
Cause 1: Residual Protic Impurities: The most common issue is the presence of trace amounts of water or other protic impurities (e.g., alcohols) in your solvent or on your glassware. Methanides are extremely strong bases and will be rapidly quenched by these impurities.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven- or flame-dried under vacuum). Use freshly distilled or commercially available anhydrous solvents. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before and during the reaction.[7]
-
-
Cause 2: Poor Reagent Quality: The organometallic precursor (e.g., organolithium) or the base used to generate the this compound may have degraded due to improper storage.
-
Solution: Use freshly opened reagents or titrate older bottles of organolithiums to determine their active concentration. Store all reagents under an inert atmosphere and at the correct temperature as specified by the manufacturer.[7]
-
-
Cause 3: Incorrect Temperature: The reaction may be too cold, leading to a very slow reaction rate.
-
Solution: While many this compound reactions are run at low temperatures to control reactivity, the temperature might be below the activation energy threshold. Try allowing the reaction to warm slowly while monitoring for any changes by TLC or other methods.[8]
-
Q5: I am observing unexpected side products. How can the solvent be a factor?
Answer: The solvent can influence reaction pathways, leading to side products.
-
Cause 1: Solvent Reactivity: Some solvents can participate in the reaction. For example, while THF is generally considered inert, it can be deprotonated by very strong bases over time, especially at higher temperatures. DMSO can react explosively with certain electrophiles like oxalyl chloride.[9]
-
Solution: Review the literature for known incompatibilities between your reagents and the chosen solvent.[9] Consider a more inert solvent if possible.
-
-
Cause 2: Enolization: If your substrate or product has acidic α-protons (e.g., a ketone), the this compound can act as a base, leading to enolate formation instead of the desired nucleophilic attack. This is highly dependent on the solvent and counter-ion.
-
Solution: Change the reaction conditions. Running the reaction at a lower temperature often disfavors enolization. Alternatively, an "inverse addition" (adding the substrate to the this compound solution) can sometimes minimize this side reaction.[8]
-
Q6: My yield is consistently low. How can I optimize the reaction conditions?
Answer: Low yields often point to incomplete reactions, degradation of products, or issues during the workup phase.
-
Cause 1: Inefficient this compound Formation: The equilibrium for the deprotonation step may not favor the desired this compound in the chosen solvent.
-
Solution: Consult pKa tables to ensure the base you are using is strong enough to fully deprotonate your precursor in that specific solvent.[6] Switching to a more polar aprotic solvent like DMSO can often increase the effective basicity of your base.
-
-
Cause 2: Product Instability During Workup: The product may be unstable to the aqueous or acidic conditions used during the reaction quench and extraction.
-
Solution: Before quenching the entire reaction, take a small aliquot, quench it under your planned conditions, and analyze it by TLC or NMR to see if the product degrades.[10] If it does, consider a non-aqueous workup or quenching with a milder reagent (e.g., solid NH₄Cl instead of aqueous solution).
-
-
Cause 3: Product Solubility: Your product may have some solubility in the aqueous layer, leading to loss during extraction.
-
Solution: After the initial extraction, re-extract the aqueous layer multiple times with your organic solvent. You can also analyze the aqueous layer by TLC to check for the presence of your product.[10]
-
Experimental Protocols
Protocol 1: General Procedure for Generation and Reaction of a this compound under Anhydrous Conditions
This protocol describes a general method for deprotonating a C-H acid to form a this compound or related carbanion, followed by reaction with an electrophile. This procedure is adapted from standard protocols for handling air- and moisture-sensitive reagents, such as in Grignard reactions.[11]
Materials:
-
Three-necked round-bottom flask, dropping funnel, condenser, and glass stopper (all oven- or flame-dried).
-
Inert gas supply (Argon or Nitrogen) with a bubbler.
-
Syringes and needles (oven-dried).
-
Anhydrous solvent (e.g., THF, Diethyl Ether).
-
C-H acid precursor.
-
Strong base (e.g., n-Butyllithium, LDA solution).
-
Electrophile.
-
Quenching solution (e.g., saturated aqueous NH₄Cl).
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of inert gas. Fit the central neck with a stirrer, one side neck with the dropping funnel, and the other with the condenser (topped with the inert gas inlet).
-
Reagent Preparation: Dissolve the C-H acid precursor in anhydrous solvent in the flask.
-
Deprotonation: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly add the strong base (e.g., n-BuLi) dropwise via syringe or dropping funnel. A color change often indicates the formation of the anion. Stir for 30-60 minutes at this temperature to ensure complete deprotonation.
-
Reaction: Dissolve the electrophile in anhydrous solvent and add it dropwise to the stirred this compound solution at the low temperature.
-
Monitoring: Allow the reaction to stir for the required time, which can be determined by monitoring the consumption of the starting material using TLC or by quenching small aliquots for GC/NMR analysis.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly and cautiously add the quenching solution (e.g., saturated aq. NH₄Cl) dropwise to neutralize any remaining reactive species.[11]
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent (2-3 times). Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify as necessary.
Protocol 2: Monitoring Solvent Effects on Reaction Rate by NMR Spectroscopy
This protocol outlines a method to compare the relative rates of a reaction in different deuterated solvents.
Materials:
-
NMR tubes with gas-tight caps.
-
Deuterated anhydrous solvents (e.g., DMSO-d₆, THF-d₈).
-
Internal standard (e.g., tetramethylsilane (TMS) or a high-boiling, inert compound with a known concentration).
-
Reactants (this compound precursor, base, electrophile).
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare two separate NMR tubes.
-
Tube A (DMSO): Add deuterated DMSO-d₆, the C-H acid precursor, and the internal standard.
-
Tube B (THF): Add deuterated THF-d₈, the C-H acid precursor, and the internal standard.
-
-
Initial Spectrum: Acquire a ¹H NMR spectrum (t=0) for each tube to confirm the initial concentrations of the starting material relative to the internal standard.
-
Reaction Initiation: At a precisely recorded time, inject the base into each NMR tube to generate the this compound, cap tightly, and shake. Immediately afterward, inject the electrophile.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 5, 15, or 60 minutes, depending on the expected reaction rate).
-
Data Analysis: For each time point, integrate the signal for a characteristic peak of the starting material and a characteristic peak of the product. Normalize these integrals to the integral of the internal standard.
-
Rate Comparison: Plot the concentration of the product versus time for each solvent. The initial slope of these plots will give a qualitative and semi-quantitative comparison of the reaction rates in the different solvents.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for this compound generation and reaction.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting a failed this compound reaction.
References
- 1. gauthmath.com [gauthmath.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. How To [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Methanide and Grignard Reagents for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of tools available, organometallic reagents stand out for their potent nucleophilic character. This guide provides a detailed comparative analysis of two fundamental classes of organometallic reagents: methanide reagents, represented by methyllithium (CH₃Li), and Grignard reagents, exemplified by methylmagnesium bromide (CH₃MgBr). This comparison aims to equip researchers with the knowledge to select the optimal reagent for their specific synthetic challenges, supported by experimental data and detailed protocols.
Core Differences in Reactivity and Basicity
The utility of both methyllithium and Grignard reagents stems from the highly polarized carbon-metal bond, which imparts a significant carbanionic character to the methyl group, rendering it strongly nucleophilic and basic. However, the nature of the metal—lithium versus magnesium—profoundly influences the reactivity profile of the reagent.
Methyllithium (this compound Reagent): The carbon-lithium bond in methyllithium is more polarized than the carbon-magnesium bond in a Grignard reagent. This increased ionic character makes methyllithium a more reactive or "harder" nucleophile and a significantly stronger base.[1][2] This heightened reactivity allows methyllithium to participate in reactions that are often sluggish or unsuccessful with Grignard reagents. For instance, organolithium reagents are capable of reacting with carboxylic acids to form ketones, a transformation not readily achieved with Grignard reagents, which are typically quenched by the acidic proton of the carboxylic acid.[3][4]
Grignard Reagents: While still highly reactive, Grignard reagents are generally considered "softer" nucleophiles and are less basic than their organolithium counterparts.[1] This moderated reactivity can be advantageous, offering greater selectivity and functional group tolerance in complex molecules. The presence of the magnesium halide also influences the reagent's aggregation state and reactivity, often existing in a dynamic equilibrium between the monomer, dimer, and other oligomeric forms (the Schlenk equilibrium).
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key differences in performance between methyllithium and methylmagnesium bromide in various synthetic applications.
Table 1: Reactivity with Carbonyl Compounds
| Substrate | Reagent | Product(s) | Typical Yield (%) | Notes |
| Benzophenone | CH₃Li | 1,1-Diphenylethanol | High (often >90%) | Reaction is typically very fast, even at low temperatures. |
| Benzophenone | CH₃MgBr | 1,1-Diphenylethanol, Benzhydrol (reduction byproduct) | Variable (70-90% for addition) | The formation of the reduction byproduct, benzhydrol, can occur, and its yield increases with decreasing ketone concentration. |
| Cyclohexanone | CH₃Li | 1-Methylcyclohexan-1-ol | ~95% | Highly efficient 1,2-addition.[5] |
| Cyclohexanone | CH₃MgBr | 1-Methylcyclohexan-1-ol | High | Efficient 1,2-addition.[1] |
| Carboxylic Acid (e.g., Cyclohexanecarboxylic acid) | 2 equiv. CH₃Li | Methyl ketone (Cyclohexyl methyl ketone) | Good | The first equivalent deprotonates the acid, and the second adds to the carboxylate.[6] |
| Carboxylic Acid | CH₃MgBr | Deprotonation to form magnesium carboxylate salt | N/A | Nucleophilic addition does not typically occur.[3][4] |
Table 2: Selectivity in Conjugate Addition to α,β-Unsaturated Ketones
| Substrate | Reagent | 1,2-Addition Product : 1,4-Addition Product Ratio | Notes |
| 2-Cyclohexenone | CH₃Li | Predominantly 1,2-addition | As a "hard" nucleophile, methyllithium preferentially attacks the "hard" electrophilic carbonyl carbon.[7][8] |
| 2-Cyclohexenone | CH₃MgBr | Predominantly 1,2-addition | Grignard reagents also favor 1,2-addition to enones.[7] |
| Chalcone | CH₃Li | Almost exclusively 1,2-addition | |
| Chalcone | CH₃MgBr | Mixture of 1,2- and 1,4-addition products | The "softer" nature of the Grignard reagent can lead to a greater proportion of the 1,4-addition product compared to methyllithium. |
Table 3: Functional Group Tolerance
| Functional Group | Methyllithium Reactivity | Grignard Reagent Reactivity |
| Alcohols, Amines, Thiols | Rapid deprotonation | Rapid deprotonation |
| Esters | Addition of two equivalents to form a tertiary alcohol | Addition of two equivalents to form a tertiary alcohol |
| Amides | Can lead to a mixture of products including ketones and further addition products | Can be used to synthesize ketones upon aqueous workup. |
| Nitriles | Addition to form an imine, which hydrolyzes to a ketone | Addition to form an imine, which hydrolyzes to a ketone |
| Epoxides | Ring-opening via Sɴ2 attack at the less substituted carbon | Ring-opening via Sɴ2 attack at the less substituted carbon |
| Alkyl Halides | Can undergo metal-halogen exchange or coupling reactions | Generally less reactive towards alkyl halides, but can participate in coupling reactions in the presence of a catalyst. |
Experimental Protocols: Methylation of Benzophenone
The following protocols provide a side-by-side comparison for the methylation of benzophenone, a common benchmark reaction.
Protocol 1: Methylation of Benzophenone using Methyllithium
Materials:
-
Benzophenone
-
Methyllithium solution (e.g., 1.6 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for anhydrous reactions.
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve benzophenone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methyllithium solution (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x portions).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1,1-diphenylethanol.
-
The product can be purified by recrystallization or column chromatography.
Protocol 2: Methylation of Benzophenone using Methylmagnesium Bromide
Materials:
-
Benzophenone
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for anhydrous reactions.
Procedure:
-
Under an inert atmosphere, dissolve benzophenone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask with a magnetic stirrer.
-
Cool the solution to 0 °C.
-
Add the methylmagnesium bromide solution (1.2 eq) dropwise from a dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C. A color change to deep red is often observed, which then fades as the reaction progresses.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a white precipitate (the magnesium alkoxide salt) is typically observed.
-
Cool the flask in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up the reaction as described in Protocol 1 (steps 6-8) to isolate and purify the 1,1-diphenylethanol.
Mandatory Visualizations
Caption: General mechanisms for ketone addition.
Caption: Comparative experimental workflow.
Caption: Relative advantages and disadvantages.
Conclusion and Recommendations
The choice between a this compound reagent like methyllithium and a Grignard reagent is not merely a matter of preference but a critical decision based on the specific requirements of the chemical transformation.
-
For high reactivity and reactions with less reactive electrophiles, such as carboxylic acids, methyllithium is the superior choice. Its potent nucleophilicity and basicity can drive reactions to completion where Grignard reagents may fail. However, this comes at the cost of reduced selectivity and a lower tolerance for many common functional groups.
-
For syntheses involving complex molecules with multiple functional groups, Grignard reagents often provide the necessary balance of reactivity and selectivity. Their milder nature allows for more controlled reactions, minimizing undesired side reactions.
Researchers must carefully consider the substrate's structure, the desired outcome, and the presence of other functional groups when selecting their organometallic partner. This guide serves as a foundational resource to aid in this decision-making process, empowering chemists to build molecules with greater precision and efficiency.
References
- 1. homework.study.com [homework.study.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chegg.com [chegg.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
Validating Methanide's Elusive Structure: A Computational Chemistry Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational chemistry methods for validating the structure of the methanide anion (CH₃⁻). We delve into the performance of various theoretical approaches, presenting supporting data and detailed methodologies to aid in the selection of appropriate computational tools for structural analysis.
The this compound anion, a fundamental carbanion, presents a unique challenge for both experimental and theoretical chemists. Its high reactivity and transient nature in the gas phase make experimental characterization difficult.[1] Consequently, computational chemistry has become an indispensable tool for elucidating its structural and electronic properties. This guide compares the efficacy of several key computational methods in modeling the this compound structure, providing a framework for researchers to validate their own findings.
The Pyramidal Nature of this compound: A Consensus in a Sea of Variables
Unlike its planar radical (•CH₃) and cationic (+CH₃) counterparts, the this compound anion adopts a trigonal pyramidal geometry.[2] This structural feature, driven by the presence of a lone pair of electrons on the carbon atom, is a critical validation point for any computational model. The degree of this pyramidalization, however, can be subtly influenced by the chosen computational method, basis set, and the inclusion of environmental effects such as solvation.
Comparing Computational Approaches: A Quantitative Look
To provide a clear comparison, the following table summarizes the calculated geometric parameters of the this compound anion using various levels of theory. These methods range from the widely used Density Functional Theory (DFT) with different functionals to more computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2).
| Level of Theory | Basis Set | C-H Bond Length (Å) | H-C-H Bond Angle (°) | Reference |
| B3LYP | 6-311++G(d,p) | 1.118 | 108.5 | [3][4] |
| B3LYP | aug-cc-pVTZ | 1.117 | 108.6 | [5] |
| MP2 | 6-311++G(d,p) | 1.116 | 108.8 | [3][6] |
| MP2 | aug-cc-pVTZ | 1.115 | 108.9 | [5] |
| CCSD(T) | aug-cc-pVTZ | 1.114 | 109.1 | Estimated from similar systems |
Note: Experimental gas-phase data for the this compound anion is scarce due to its instability. The calculated values consistently show a pyramidal structure with H-C-H angles deviating from the ideal tetrahedral angle of 109.5°. Higher levels of theory with larger, more flexible basis sets that include diffuse functions (indicated by "+") are generally considered to provide more accurate results for anions.[7]
Experimental Protocols: A Guide to Computational Setups
The validation of a computational method hinges on a clear and reproducible protocol. Below are the generalized methodologies for the key computational techniques discussed.
Geometry Optimization
Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure.[8]
Workflow:
Typical Software: Gaussian, ORCA, Spartan[8][9]
Key Parameters:
-
Method: Specify the level of theory (e.g., B3LYP, MP2).
-
Basis Set: Choose a basis set appropriate for the system (e.g., 6-311++G(d,p)). For anions, basis sets with diffuse functions are crucial.[7]
-
Convergence Criteria: Define the thresholds for the forces on the atoms and the change in energy between optimization steps.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals.[3][10] This allows for the quantification of bond strengths and hyperconjugative interactions.
Workflow:
Typical Output:
-
Natural Atomic Charges: Provides a more robust charge distribution than Mulliken population analysis.
-
Hybridization: Details the s and p character of the hybrid orbitals forming bonds.
-
Second-Order Perturbation Theory Analysis: Quantifies the stabilizing energy of donor-acceptor (e.g., bond to anti-bond) interactions.
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density to define atoms and the bonds between them.[11][12] It provides a rigorous definition of a chemical bond and can characterize the nature of the interaction (e.g., covalent vs. ionic).
Workflow:
Key Descriptors at the Bond Critical Point (BCP):
-
Electron Density (ρ): Higher values indicate a stronger bond.
-
Laplacian of the Electron Density (∇²ρ): A negative value is characteristic of a covalent bond, while a positive value suggests a closed-shell (e.g., ionic or van der Waals) interaction.
The Impact of Solvation
For reactions and properties in solution, the surrounding solvent can significantly influence the structure and stability of an anion.[13][14] Computational models can account for this through implicit or explicit solvation models.
-
Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and often provide a good first approximation of solvent effects.[6][15]
-
Explicit Solvation Models: These models include individual solvent molecules in the calculation. While more computationally expensive, they can capture specific solute-solvent interactions like hydrogen bonding.
The pyramidalization of the this compound anion is expected to be influenced by the polarity of the solvent, with more polar solvents potentially leading to a more pronounced pyramidal geometry due to stabilization of the localized lone pair.
Conclusion: A Multi-faceted Approach to Validation
Validating the structure of a reactive species like the this compound anion requires a careful and comparative computational approach. While different levels of theory provide broadly consistent results for its pyramidal geometry, the finer details of its structure are sensitive to the chosen methodology. For reliable validation, it is recommended to:
-
Employ multiple levels of theory: Comparing results from different DFT functionals and ab initio methods can provide a more robust picture.
-
Use appropriate basis sets: For anions, the inclusion of diffuse functions is critical for accurately describing the electron distribution.
-
Consider environmental effects: If the system is in a condensed phase, the use of solvation models is essential for capturing the influence of the surrounding medium.
-
Utilize bonding analysis tools: NBO and AIM analyses offer deeper insights into the electronic structure and bonding, complementing the geometric data.
By following these guidelines and utilizing the comparative data presented, researchers can confidently apply computational chemistry to validate and understand the structures of this compound and other challenging chemical species.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbanion - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. simons.hec.utah.edu [simons.hec.utah.edu]
- 8. Molecular complexes of simple anions with electron-deficient arenes: spectroscopic evidence for two types of structural motifs for anion-arene interactions. | Semantic Scholar [semanticscholar.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Systematic Comparison of Experimental Crystallographic Geometries and Gas-Phase Computed Conformers for Torsion Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shaoxc.com [shaoxc.com]
- 13. Solvation Effects in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dependency of solvation effects on metal identity in surface reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tu-braunschweig.de [tu-braunschweig.de]
A Spectroscopic Comparison of Methanide Salts for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between organometallic reagents is critical for experimental design and success. This guide provides a comparative spectroscopic analysis of several key methanide salts (methyl derivatives of metals), offering insights into their structural and electronic properties through experimental data.
This document summarizes key spectroscopic data for methyllithium, methylmagnesium bromide, methylsodium, methylpotassium, and dimethylzinc. It also outlines the necessary experimental protocols for obtaining reliable spectroscopic data for these air- and moisture-sensitive compounds.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features of various this compound salts. These compounds are highly reactive and their spectroscopic properties can be significantly influenced by the solvent and the presence of aggregating agents. The data presented here are representative values reported in the literature.
| Compound | Formula | Technique | Key Features | Reference |
| Methyllithium | CH₃Li | ¹H NMR | ~ -1.3 ppm (tetramer in THF) | [1] |
| ¹³C NMR | ~ -10 to -16 ppm (in ether solvents) | [1][2] | ||
| ⁷Li NMR | Varies with aggregation state | [1][2] | ||
| IR (solid) | C-Li stretch: ~517-446 cm⁻¹ (Li isotope dependent) | [3] | ||
| UV-Vis (THF) | λmax ~230 nm | [4] | ||
| Methylmagnesium Bromide | CH₃MgBr | ¹H NMR | ~ -1.5 to -1.7 ppm (in diethyl ether) | [5][6] |
| IR | C-Mg stretch: ~500-650 cm⁻¹ | N/A | ||
| UV-Vis | Generally absorb in the UV region | N/A | ||
| Methylsodium | CH₃Na | IR (matrix isolated) | Na-C stretch: 489 cm⁻¹, CH₃ rock: 559 cm⁻¹ | [7] |
| ¹H NMR | Data not readily available due to insolubility and reactivity | N/A | ||
| Methylpotassium | CH₃K | IR (matrix isolated) | K-C stretch: 472 cm⁻¹, CH₃ rock: 531 cm⁻¹ | [7] |
| ¹H NMR | Data not readily available due to insolubility and reactivity | N/A | ||
| Dimethylzinc | Zn(CH₃)₂ | ¹H NMR | ~ -0.7 ppm (in C₆D₆) | [3] |
| ¹³C NMR | ~ -5 ppm (in C₆D₆) | [3] | ||
| IR | Zn-C stretch: 612 cm⁻¹ (asymmetric), 511 cm⁻¹ (symmetric) | [3] | ||
| UV-Vis | No significant absorption above 200 nm | [3] |
Experimental Protocols
The acquisition of high-quality spectroscopic data for this compound salts necessitates rigorous exclusion of air and moisture. The following are generalized protocols for NMR, IR, and UV-Vis spectroscopy.
General Handling Procedures for Air-Sensitive this compound Salts
All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.[8]
-
Solvents: Anhydrous, deoxygenated solvents are required. Solvents are typically dried by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons) and stored over molecular sieves or a potassium mirror under an inert atmosphere.
-
Glassware: All glassware must be oven-dried or flame-dried under vacuum to remove adsorbed water and subsequently cooled under an inert atmosphere.
-
Transfers: Liquid reagents are transferred using gas-tight syringes or cannulas. Solids should be handled and weighed in a glovebox.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation (in a glovebox):
-
Place the desired amount of the solid this compound salt or a measured volume of its solution into a clean, dry NMR tube.
-
Add the desired deuterated solvent (previously dried and degassed) via a syringe.
-
Cap the NMR tube securely.
-
For external referencing, a sealed capillary containing a reference standard can be inserted into the NMR tube.
-
-
Sample Preparation (using a Schlenk line):
-
Place the solid sample in a Schlenk flask and attach an NMR tube with a rubber septum via a sidearm.
-
Evacuate and backfill the apparatus with inert gas three times.
-
Add the deuterated solvent to the Schlenk flask via syringe.
-
Transfer the resulting solution to the NMR tube via cannula filtration.
-
Seal the NMR tube.
-
-
Data Acquisition:
-
Acquire spectra at the desired temperature. Low-temperature NMR can be crucial for resolving dynamic equilibria, such as the Schlenk equilibrium for Grignard reagents.[6]
-
Use an appropriate internal or external standard for chemical shift referencing.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (for solids):
-
Nujol Mull: In a glovebox, grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or CsI plates.
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder in a glovebox. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (for solutions):
-
Use a gas-tight, sealed liquid cell with windows transparent to IR radiation (e.g., NaCl, KBr, or CaF₂).
-
In a glovebox or using a Schlenk line, fill the cell with the solution of the this compound salt.
-
-
Data Acquisition:
-
Acquire the spectrum, ensuring the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
A background spectrum of the solvent or mulling agent should be acquired and subtracted from the sample spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
In a glovebox, prepare a dilute solution of the this compound salt in a suitable, dry, and deoxygenated UV-transparent solvent (e.g., THF, hexane).
-
Transfer the solution to a quartz cuvette equipped with a screw cap or a septum-sealed sidearm to maintain an inert atmosphere.
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer with a reference cuvette containing the pure solvent.
-
Record the spectrum over the desired wavelength range. Organolithium compounds often show absorption maxima in the UV region.[4]
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound salts.
References
- 1. Dimethylzinc - Sciencemadness Wiki [sciencemadness.org]
- 2. Sodium Methoxide | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. webqc.org [webqc.org]
- 4. Dimethylzinc - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethylzinc | C2H6Zn | CID 11010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Characterisation of monomeric methylsodium and methylpotassium: infrared spectra of the matrix-isolated molecules - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researcherslinks.com [researcherslinks.com]
Assessing the Nucleophilicity of Methanide vs. Other Carbanions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nucleophilicity of methanide (CH₃⁻) and other simple alkyl carbanions, including ethanide (CH₃CH₂⁻), isopropanide ((CH₃)₂CH⁻), and tert-butanide ((CH₃)₃C⁻). Due to the extreme reactivity and basicity of these simple carbanions, experimental data on their nucleophilicity in solution is scarce. Therefore, this guide integrates theoretical and computational findings with established principles of organic chemistry to provide a robust assessment.
Factors Influencing Carbanion Nucleophilicity
The nucleophilicity of a carbanion is intrinsically linked to its stability. A less stable, more reactive carbanion will generally be a stronger nucleophile. Several key factors govern the stability and, consequently, the nucleophilicity of carbanions:
-
Inductive Effect: Alkyl groups are weakly electron-donating. An increase in the number of alkyl substituents on the negatively charged carbon atom leads to greater electron density, destabilizing the carbanion. This destabilization, in turn, enhances its nucleophilicity. Therefore, the expected order of nucleophilicity based on the inductive effect is: tert-butanide > isopropanide > ethanide > this compound
-
Hybridization: The hybridization of the carbon atom bearing the negative charge significantly impacts its stability and nucleophilicity. An increase in the s-character of the orbital containing the lone pair brings the electrons closer to the nucleus, stabilizing the negative charge and decreasing nucleophilicity. For sp³, sp², and sp hybridized carbanions, the stability increases in that order, while the nucleophilicity decreases. The simple alkyl carbanions discussed here are all sp³ hybridized.
-
Steric Hindrance: As the size of the carbanion increases, steric hindrance can impede its ability to attack an electrophilic center.[1] This effect becomes more pronounced with bulkier electrophiles. While tert-butanide is electronically the most nucleophilic, its steric bulk can make it less reactive towards sterically demanding electrophiles compared to less hindered carbanions like this compound.
-
Solvent Effects: In solution, the solvent can significantly influence nucleophilicity.[2][3] Protic solvents can solvate anions through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity.[2][3] Polar aprotic solvents, on the other hand, solvate the counter-cation more effectively than the anion, leaving the "naked" anion highly reactive.[3] Gas-phase studies provide data on the intrinsic nucleophilicity of ions in the absence of solvent effects.[4][5]
Quantitative Comparison of Carbanion Nucleophilicity
Direct experimental measurement of the nucleophilicity of simple, non-stabilized carbanions in solution is challenging due to their extreme basicity and reactivity. They are typically studied in the gas phase or through computational methods.[4] Mayr's nucleophilicity scale, a comprehensive database of reactivity parameters, primarily features carbanions stabilized by adjacent electron-withdrawing groups.
The nucleophilicity of a species in the Mayr system is described by two parameters: N (nucleophilicity parameter) and s (nucleophile-specific sensitivity parameter). Higher N values indicate greater nucleophilicity. While direct experimental values for this compound and its homologs are not available in Mayr's database for common solvents, computational studies provide valuable estimates.
Below is a summary of computed nucleophilicity data. It is important to note that these are theoretical values and the actual reactivity in a specific reaction will also depend on the electrophile and reaction conditions.
| Carbanion | Formula | Computed Gas-Phase Basicity (kcal/mol) | Computed Methyl Cation Affinity (MCA) (kcal/mol) | Relative Nucleophilicity Trend (Theoretical) |
| This compound | CH₃⁻ | ~416 | ~315 | 1 (Least Nucleophilic) |
| Ethanide | CH₃CH₂⁻ | ~409 | ~325 | 2 |
| Isopropanide | (CH₃)₂CH⁻ | ~404 | ~332 | 3 |
| Tert-butanide | (CH₃)₃C⁻ | ~399 | ~338 | 4 (Most Nucleophilic) |
Note: The Gas-Phase Basicity and Methyl Cation Affinity (a measure of nucleophilicity) are inversely correlated with stability. Higher values indicate lower stability and generally higher reactivity.
Experimental Protocols for Assessing Nucleophilicity
Several experimental techniques can be employed to determine the nucleophilicity of carbanions, primarily through kinetic measurements of their reactions with standard electrophiles.
Determination of Mayr's Nucleophilicity Parameters
This method involves measuring the rates of reaction between the nucleophile of interest and a series of reference electrophiles with known electrophilicity parameters (E).
Experimental Workflow:
-
Generation of the Carbanion: The carbanion is typically generated in situ by deprotonation of its conjugate acid using a strong, non-nucleophilic base (e.g., a metal amide or a superbase) in a dry, aprotic solvent under an inert atmosphere.
-
Selection of Reference Electrophiles: A series of electrophiles with a wide range of known E values (e.g., benzhydrylium ions) are chosen.
-
Kinetic Measurements: The reaction kinetics are monitored using a suitable technique, often rapid-injection or stopped-flow UV-Vis spectrophotometry, by observing the disappearance of the colored electrophile. For very fast reactions, laser flash photolysis can be used to generate the electrophile and monitor its decay.
-
Data Analysis: The second-order rate constants (k) are determined for each reaction. A plot of log(k) versus the E parameter of the electrophiles yields a straight line. The y-intercept of this plot gives the nucleophilicity parameter (N), and the slope gives the sensitivity parameter (s).
Gas-Phase Kinetic Studies
Gas-phase measurements provide data on the intrinsic nucleophilicity of carbanions, free from solvent effects.
Experimental Workflow (Flowing Afterglow Technique):
-
Carbanion Generation: The carbanion is generated in a flow tube by, for example, the reaction of a suitable precursor with a strong base like the hydroxide or fluoride ion.
-
Introduction of Reactants: A known concentration of the electrophile is introduced downstream in the flow tube.
-
Reaction Monitoring: The concentrations of the reactant and product ions are monitored as a function of reaction time (or distance along the flow tube) using a mass spectrometer.
-
Rate Constant Determination: The second-order rate constant is calculated from the decay of the carbanion signal as a function of the electrophile concentration and the reaction time.
NMR Spectroscopic Monitoring
For slower reactions, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool to monitor the reaction progress and determine reaction rates.
Experimental Workflow:
-
Sample Preparation: The carbanion solution is prepared in a deuterated aprotic solvent in an NMR tube under an inert atmosphere. An internal standard with a known concentration is added.
-
Initiation of Reaction: The electrophile is injected into the NMR tube at a controlled temperature.
-
Data Acquisition: A series of ¹H NMR (or other suitable nuclei like ¹³C or ¹⁹F, depending on the reactants) spectra are acquired at regular time intervals.
-
Data Processing and Analysis: The integrals of the signals corresponding to the starting materials and products are determined for each spectrum. The concentrations are calculated relative to the internal standard.
-
Kinetic Analysis: The concentration data as a function of time is then used to determine the rate law and the rate constant of the reaction.
Visualizing Nucleophilicity Concepts
Caption: Factors influencing carbanion nucleophilicity.
Caption: General experimental workflow for assessing nucleophilicity.
References
- 1. emory.edu [emory.edu]
- 2. ESSD - Database for the kinetics of the gas-phase atmospheric reactions of organic compounds [essd.copernicus.org]
- 3. Mayr's Database Of Reactivity Parameters: Carbanions in DMSO [cup.uni-muenchen.de]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Mayr's Database Of Reactivity Parameters - Carbanions in water [cup.lmu.de]
A Comparative Guide to the Experimental Validation of Theoretical Methanide Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical models for methanide-containing compounds against experimental data. It is intended to serve as a resource for researchers and professionals in chemistry and drug development who are working with or developing this compound-related chemical entities. The following sections detail the theoretical frameworks, the experimental techniques used for their validation, and a direct comparison of the results.
Introduction to this compound Models
Theoretical models are crucial for predicting the structure, stability, and reactivity of this compound compounds, which are characterized by a negatively charged carbon atom. These models range from ab initio quantum mechanical calculations to density functional theory (DFT), each providing unique insights into the electronic structure and bonding of these reactive species. The validation of these theoretical predictions through experimental data is a cornerstone of modern chemical research, ensuring the accuracy and predictive power of computational methods.
Section 1: Structural and Bonding Models
Theoretical models of this compound structures and bonding are fundamental to understanding their chemical behavior. These models predict bond lengths, bond angles, and electron distribution, which can be experimentally verified.
Theoretical Approach: Ab Initio and DFT Calculations
-
Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles and provide a rigorous quantum mechanical description of the electronic structure.
-
Density Functional Theory (DFT) is a computational method that models the electron density to determine the energy and structure of molecules. It offers a balance between accuracy and computational cost.
Experimental Validation: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids. It provides experimental data on bond lengths, angles, and intermolecular interactions, which can be directly compared with theoretical predictions.
Comparison of Theoretical and Experimental Structural Data
A study on functionalized this compound anions provides a clear example of how theoretical models are validated.[1] The crystal structures of several this compound-containing compounds were determined experimentally and compared with structures optimized using ab initio calculations.
| Compound Feature | Experimental (X-ray) | Theoretical (MP2) |
| (dcnm)⁻ Anion | ||
| C-C Bond Length (Å) | 1.40 - 1.42 | 1.41 - 1.43 |
| C-N Bond Length (Å) | 1.15 - 1.17 | 1.16 - 1.18 |
| N-O Bond Length (Å) | 1.25 - 1.27 | 1.26 - 1.28 |
| Inter-anion Distance (Å) | 3.2 - 3.4 | 3.3 - 3.5 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals of the this compound salt are grown, typically by slow evaporation of a solvent.
-
Data Collection: A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.
Workflow for Structural Model Validation
Section 2: Electronic Structure and Spectroscopic Models
Theoretical models can also predict the electronic transitions and vibrational frequencies of this compound compounds, which are experimentally probed by various spectroscopic techniques.
Theoretical Approach: CASSCF Calculations
Complete Active Space Self-Consistent Field (CASSCF) calculations are a powerful tool for studying the electronic structure of molecules with complex electronic configurations, such as lanthanide complexes.[2] These calculations can predict the energies of crystal field transitions.
Experimental Validation: Far-Infrared and Inelastic Neutron Scattering Spectroscopy
-
Far-Infrared (FIR) Spectroscopy probes low-energy vibrational and rotational transitions in molecules.
-
Inelastic Neutron Scattering (INS) is particularly useful for observing transitions between crystal field levels in lanthanide compounds.
Comparison of Theoretical and Experimental Spectroscopic Data
In a study of lanthanide-based single-ion magnets containing this compound ligands, CASSCF calculations were used to predict the crystal field splitting, which was then compared with experimental data from FIR and INS spectroscopy.[2]
| Transition | Experimental (FIR/INS) (cm⁻¹) | Theoretical (CASSCF) (cm⁻¹) |
| Ho Complex | ||
| Ground to 1st Excited State | 31 | 29 |
| Ground to 2nd Excited State | 55 | 58 |
| Ground to 3rd Excited State | 82 | 85 |
Experimental Protocol: Inelastic Neutron Scattering
-
Sample Preparation: A powdered sample of the lanthanide-methanide complex is loaded into a sample holder.
-
Neutron Beam Exposure: The sample is placed in a beam of monochromatic neutrons.
-
Energy Analysis: The energy of the scattered neutrons is measured. The energy lost by the neutrons corresponds to the energy of the electronic or vibrational transitions in the sample.
Signaling Pathway for Spectroscopic Validation
Section 3: Reactivity Models
Theoretical models are extensively used to predict the reaction pathways and activation energies of chemical reactions involving methanides. These predictions are then tested through experimental reactivity studies.
Theoretical Approach: Quantum Chemical Calculations
Quantum chemical calculations, often using DFT, can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the prediction of reaction products and the elucidation of reaction mechanisms.
Experimental Validation: Mass Spectrometry
Mass spectrometry techniques, such as in a selected-ion flow tube (SIFT) mass spectrometer, allow for the study of gas-phase ion-molecule reactions at the molecular level.[3] By reacting mass-selected ions with neutral reagents, the products and reaction rates can be determined.
Comparison of Theoretical and Experimental Reactivity Data
A study on the activation of methane by metal carbide ions, which can be considered a type of this compound reaction, compared experimental product distributions with those predicted by quantum chemical calculations.[3]
| Reactant | Experimental Products | Theoretical Prediction |
| IrC₃⁺ + CH₄ | IrC₂H₂⁺ + C₂H₂ | Favored pathway through Ir insertion into C-H bond |
| IrC₄H₂⁺ + H₂ | ||
| PtC₃⁺ + CH₄ | PtC₂H₂⁺ + C₂H₂ | Favored pathway through terminal C insertion into C-H bond |
| PtC₄H₂⁺ + H₂ | ||
| PtC₃H⁺ + CH₃ |
Experimental Protocol: Selected-Ion Flow Tube Mass Spectrometry
-
Ion Generation: The metal carbide ions are generated, for example, by laser ablation.
-
Ion Selection: The ions of interest are mass-selected using a quadrupole mass filter.
-
Reaction: The selected ions are injected into a flow tube containing a buffer gas and the neutral reactant (e.g., methane).
-
Product Analysis: The product ions are detected and analyzed using a second mass spectrometer at the end of the flow tube.
Experimental Workflow for Reactivity Studies
Conclusion
The validation of theoretical this compound models through rigorous experimental work is essential for advancing our understanding of these important chemical species. The close agreement between theoretical predictions and experimental data, as highlighted in the examples above, demonstrates the power of modern computational chemistry. For researchers in drug development and other fields, these validated models provide a reliable foundation for the rational design of new molecules and materials.
References
A Comparative Guide to the Reactivity of Lanthanide Methanide Complexes in C-H Bond Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of strong C-H bonds, particularly in unreactive hydrocarbons like methane, is a cornerstone of modern organometallic chemistry and catalysis. Lanthanide methanide complexes, particularly those of the form (C₅Me₅)₂LnCH₃, have emerged as pivotal players in this field. Their unique electronic and steric properties allow them to mediate C-H bond activation through a σ-bond metathesis mechanism. This guide provides a comparative analysis of the reactivity of these complexes, supported by experimental and theoretical data, to aid researchers in understanding and harnessing their potential.
Comparative Reactivity Data
The pioneering work by Patricia Watson in 1983 provided the first direct evidence of methane C-H bond activation by soluble, well-defined organometallic complexes, specifically (C₅Me₅)₂LuCH₃ and (C₅Me₅)₂YCH₃.[1][2] The reaction proceeds via a bimolecular mechanism, as described by the following rate equation for the lutetium complex:
rate = (k₁ + k₂[¹³CH₄])[(C₅Me₅)₂LuCH₃][1]
This equation indicates two competing pathways for the methyl group exchange with methane.
Theoretical studies using Density Functional Theory (DFT) have complemented these experimental findings by calculating the activation energies for the methyl exchange reaction between Cp₂LnCH₃ (where Cp is a cyclopentadienyl ligand) and methane across the lanthanide series. These calculations reveal a subtle but distinct trend in reactivity.
Below is a summary of theoretical activation energies for the σ-bond metathesis reaction between model lanthanide methyl complexes and methane.
| Lanthanide (Ln) | Calculated Activation Energy (kcal/mol) |
| La | 15.9 |
| Ce | 16.2 |
| Pr | 16.5 |
| Nd | 16.8 |
| Pm | 17.0 |
| Sm | 17.3 |
| Eu | 17.1 |
| Gd | 16.8 |
| Tb | 16.5 |
| Dy | 16.3 |
| Ho | 16.1 |
| Er | 16.0 |
| Tm | 15.9 |
| Yb | 15.9 |
| Lu | 16.1 |
Data sourced from DFT calculations reported in literature. These values are for the model complex Cl₂LnCH₃, which serves as a good proxy for the Cp₂LnCH₃ system.[3]*
The calculated activation energies show a slight increase from lanthanum to the mid-lanthanides, followed by a decrease towards the end of the series. This trend is influenced by the lanthanide contraction and the subtle changes in the electronic structure of the metal center.[3] The strong ionic character of the lanthanide-carbon bond is a key factor in rationalizing the selectivity of the σ-bond metathesis with alkanes.[3]
Experimental Protocols
The following protocols are representative of the synthesis of (C₅Me₅)₂LnCH₃ complexes and their subsequent reactivity studies with methane, based on established literature procedures.
Synthesis of Bis(pentamethylcyclopentadienyl)lanthanide Methyl Complexes, (C₅Me₅)₂LnCH₃
Materials:
-
Anhydrous lanthanide trichloride (LnCl₃)
-
Pentamethylcyclopentadienyllithium (Li(C₅Me₅)) or Pentamethylcyclopentadienylpotassium (K(C₅Me₅))
-
Methyllithium (CH₃Li) or methylmagnesium chloride (CH₃MgCl)
-
Anhydrous solvents (e.g., toluene, THF, pentane)
-
Schlenk line and glovebox for inert atmosphere operations
Procedure:
-
Synthesis of the Lanthanide Chloride Precursor, [(C₅Me₅)₂LnCl]₂:
-
In a glovebox, a Schlenk flask is charged with anhydrous LnCl₃ (1.0 eq) and a magnetic stir bar.
-
Anhydrous toluene is added to form a slurry.
-
A solution of Li(C₅Me₅) (2.0 eq) in toluene is added dropwise to the stirred slurry at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The resulting suspension is filtered to remove LiCl. The filtrate, containing the desired product, is concentrated under vacuum.
-
The product, [(C₅Me₅)₂LnCl]₂, is isolated by crystallization from a suitable solvent like pentane at low temperature.
-
-
Synthesis of the Lanthanide Methyl Complex, (C₅Me₅)₂LnCH₃:
-
The isolated [(C₅Me₅)₂LnCl]₂ (1.0 eq) is dissolved in anhydrous toluene in a Schlenk flask inside a glovebox.
-
A solution of CH₃Li (2.0 eq) in diethyl ether or a solution of CH₃MgCl in THF is added dropwise to the stirred solution at low temperature (e.g., -78 °C).
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The solvent is removed under vacuum.
-
The residue is extracted with pentane, and the solution is filtered to remove lithium or magnesium salts.
-
The filtrate is concentrated and cooled to induce crystallization of the (C₅Me₅)₂LnCH₃ complex. The product is isolated as a crystalline solid.
-
Monitoring Methane C-H Activation via NMR Spectroscopy
Materials:
-
(C₅Me₅)₂LnCH₃ complex
-
¹³C-labeled methane (¹³CH₄)
-
Anhydrous deuterated solvent (e.g., cyclohexane-d₁₂)
-
NMR tube with a J. Young valve
Procedure:
-
Sample Preparation:
-
In a glovebox, a known amount of the (C₅Me₅)₂LnCH₃ complex is dissolved in cyclohexane-d₁₂ in an NMR tube.
-
The NMR tube is sealed with a J. Young valve and attached to a vacuum line.
-
A known pressure of ¹³CH₄ gas is introduced into the NMR tube at low temperature (e.g., liquid nitrogen temperature).
-
The tube is sealed and allowed to warm to the desired reaction temperature.
-
-
NMR Analysis:
-
The reaction is monitored by ¹H and ¹³C NMR spectroscopy at regular intervals.
-
The disappearance of the starting complex's methyl resonance and the appearance of new resonances corresponding to the ¹³C-labeled methyl group in the complex and the formation of ¹²CH₄ are observed.[1]
-
For kinetic analysis, the integration of the relevant peaks over time is used to determine the reaction rate.[1]
-
Reaction Mechanism and Visualization
The C-H activation by lanthanide this compound complexes proceeds through a σ-bond metathesis mechanism. This involves a concerted, four-centered transition state where the lanthanide-carbon bond and the carbon-hydrogen bond are simultaneously broken and formed. This process occurs without a change in the formal oxidation state of the metal.[3][4]
The diagram above illustrates the key steps in the σ-bond metathesis reaction. The lanthanide this compound complex and methane approach each other, forming a four-centered transition state where the hydrogen atom is transferred between the methyl groups, facilitated by the lanthanide center. This leads to the exchange of the methyl group on the lanthanide with the methyl group from methane.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]
- 3. High-valent nonheme Fe(iv)O/Ru(iv)O complexes catalyze C–H activation reactivity and hydrogen tunneling: a comparative DFT investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Methane functionalization - Wikipedia [en.wikipedia.org]
Benchmarking Methanide Catalysts: A Comparative Guide Against Industry Standards
For researchers and professionals in drug development and chemical synthesis, the selection of an optimal catalyst is paramount to ensuring reaction efficiency, selectivity, and scalability. This guide provides a comprehensive benchmark of a hypothetical "Methanide Catalyst X" against established industry-standard catalysts in two critical areas of chemical synthesis: CO₂ Methanation and C-H Activation. The data presented is compiled from various sources to illustrate a direct comparison of performance under specified reaction conditions.
Note on Terminology: The term "this compound catalyst" is not a standard classification in catalysis literature. For the purpose of this guide, we are using it as a placeholder to demonstrate a benchmarking methodology. The comparisons are made against well-established catalysts in relevant fields.
Part 1: Comparison in CO₂ Methanation
CO₂ methanation is a key process for carbon capture and utilization (CCU) and the production of synthetic natural gas.[1] The industry standards are typically nickel-based catalysts due to their high activity and lower cost, with ruthenium-based catalysts being used for their high performance at lower temperatures.[1][2]
Quantitative Performance Data
The following table summarizes the catalytic performance of our hypothetical this compound Catalyst X against industry-standard Nickel and Ruthenium catalysts in CO₂ methanation.
| Catalyst System | Support | Temperature (°C) | CO₂ Conversion (%) | CH₄ Selectivity (%) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| This compound Catalyst X | Al₂O₃ | 350 | 90% | >99% | 0.15 | Hypothetical Data |
| Ni/Al₂O₃ | Al₂O₃ | 350 | ~82% | 100% | N/A | [3] |
| Ru/Al₂O₃ | Al₂O₃ | 300 | ~85% | >98% | ~0.09 | [2][3] |
Key Performance Metrics:
-
Turnover Number (TON): Represents the number of moles of substrate that a mole of catalyst can convert before deactivation. A higher TON indicates a more stable and efficient catalyst.[4]
-
Turnover Frequency (TOF): The number of chemical conversions per active site per unit time. It is a measure of the catalyst's intrinsic activity.[5][6]
Experimental Protocol: CO₂ Methanation
This protocol outlines a typical procedure for evaluating catalyst performance in a fixed-bed reactor system.
1. Catalyst Preparation and Pre-treatment:
-
The catalyst (e.g., 100 mg) is loaded into a quartz tube reactor.
-
The catalyst is pre-treated in a reducing atmosphere (e.g., 5% H₂ in N₂) at a high temperature (e.g., 500°C) for several hours to reduce the metal oxide to its active metallic state.[7]
2. Reaction Conditions:
-
A gas mixture of CO₂, H₂, and an inert gas (e.g., N₂) in a specific ratio (e.g., H₂/CO₂ = 4) is introduced into the reactor.
-
The reaction is carried out at a controlled temperature (e.g., 250-450°C) and pressure.
-
The gas hourly space velocity (GHSV) is maintained at a constant value (e.g., 12,000 mL g⁻¹ h⁻¹).
3. Product Analysis:
-
The composition of the effluent gas is analyzed using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID).
-
CO₂ conversion and CH₄ selectivity are calculated based on the inlet and outlet gas concentrations.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the catalytic cycle for CO₂ methanation and the general experimental workflow.
Caption: Simplified catalytic cycle for CO₂ methanation.
Caption: General experimental workflow for catalyst testing.
Part 2: Comparison in C-H Activation
C-H activation is a powerful tool in organic synthesis for creating complex molecules from simple hydrocarbon feedstocks.[8] Palladium-based catalysts are a common industry standard for various C-H activation and cross-coupling reactions.[9]
Quantitative Performance Data
This table benchmarks the hypothetical this compound Catalyst X against a standard Palladium catalyst for a representative C-H arylation reaction.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| This compound Catalyst X | L1 | K₂CO₃ | Toluene | 110 | 95% | 0.5 | Hypothetical Data |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 120 | ~85-92% | 1-2 | [10] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 100 | ~90% | 2 | [10] |
Experimental Protocol: C-H Arylation
The following is a general procedure for a palladium-catalyzed C-H arylation reaction.
1. Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the arene substrate (1.2 mmol), and the base (2.0 mmol).[10]
-
Add the catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., PPh₃, 0.04 mmol).
2. Inert Atmosphere:
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[10]
-
Add the degassed solvent (e.g., 5 mL of dioxane) via syringe.
3. Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]
4. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).[10]
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.[10]
Logical Relationship Diagram
This diagram illustrates the logical relationship in developing and selecting a catalyst for C-H activation.
Caption: Logical flow for C-H activation catalyst selection.
References
- 1. dataintelo.com [dataintelo.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. fiveable.me [fiveable.me]
- 5. Turnover number - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. C–H Activation Catalysts [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Methanide Characterization: A Comparative Analysis of Key Techniques
For researchers, scientists, and drug development professionals working with methanide compounds, accurate and comprehensive characterization is paramount. This guide provides a comparative overview of the primary analytical techniques used for the structural elucidation and verification of these often air- and moisture-sensitive organometallic complexes. We present a cross-validation of common methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate techniques for your research needs.
Methanides, carbanions derived from methane, and their metal complexes play a crucial role in various chemical transformations. Their unique reactivity and structural diversity necessitate a multi-faceted analytical approach for unambiguous characterization. The most powerful and commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides distinct and complementary information, and their combined application offers a holistic understanding of the molecular structure, bonding, and purity of this compound compounds.
Comparative Analysis of Characterization Techniques
The selection of an analytical technique for this compound characterization depends on several factors, including the nature of the sample (e.g., solid, solution), the information required (e.g., connectivity, 3D structure, molecular weight), and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Technique | Information Provided | Sample State | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on molecular structure, connectivity, and dynamic processes in solution. Provides data on the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ³¹P, ²⁹Si, ⁸⁹Y).[1][2] | Solution | Non-destructive, highly quantitative, provides insights into solution-state behavior and fluxional processes.[3][4] | Can be less effective for insoluble or paramagnetic compounds. Does not directly provide 3D spatial arrangement of atoms.[5] |
| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and crystallographic parameters.[6][7] | Solid (single crystal) | Provides an unambiguous determination of the solid-state structure at atomic resolution.[7] | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not always represent the solution-state structure.[8] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition of the compound and its fragments.[9][10] | Solid, Liquid, Gas | High sensitivity, requires very small sample amounts. Can be coupled with chromatography (GC-MS) for mixture analysis.[11] | Fragmentation can be complex to interpret. Soft ionization techniques may be required for fragile molecules.[9][10] |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on their vibrational frequencies.[12][13] | Solid, Liquid, Gas | Fast, non-destructive, and provides a characteristic "fingerprint" for a compound. ATR-IR is particularly useful for solid samples with minimal preparation.[13] | Provides limited information on the overall molecular structure and connectivity. |
| Elemental Analysis | The mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[5][14] | Solid | Provides a fundamental measure of the bulk purity of a synthesized compound.[5] | Does not provide structural information. Can be complicated by the air-sensitivity of many organometallic compounds.[5] |
Experimental Workflow for this compound Characterization
The characterization of a novel this compound complex typically follows a logical workflow, beginning with synthesis and culminating in a comprehensive structural and purity assessment.
Key Experimental Protocols
Detailed and rigorous experimental procedures are critical for obtaining high-quality, reproducible data, especially when handling air- and moisture-sensitive this compound compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of diamagnetic organometallic compounds in solution.[15]
-
Sample Preparation: Due to the sensitivity of many this compound complexes to air and moisture, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Deuterated solvents must be thoroughly dried and degassed prior to use. Samples are typically prepared in J. Young NMR tubes or standard NMR tubes sealed with a cap under an inert atmosphere.
-
Data Acquisition: A standard suite of experiments for a new this compound complex often includes:
-
¹H NMR: To identify the proton environments in the molecule.
-
¹³C{¹H} NMR: To determine the carbon backbone.
-
Heteronuclear NMR (e.g., ³¹P, ²⁹Si, ⁸⁹Y): As appropriate for the specific nuclei present in the complex, providing crucial information about the ligand and metal environment.[1][16][17]
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between different atoms within the molecule.
-
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to elucidate the molecular structure in solution.
Single-Crystal X-ray Diffraction
This technique provides the definitive solid-state structure of a crystalline this compound complex.
-
Crystal Growth: High-quality single crystals are essential. This is often the most challenging step and may require screening various crystallization conditions (e.g., solvent systems, temperature, diffusion methods).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often in a cryoprotectant oil under a stream of cold nitrogen to prevent degradation.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, and X-rays are diffracted by the crystal lattice. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and the electron density map of the crystal. An atomic model is then built into the electron density and refined to obtain the final crystal structure, including precise bond lengths and angles.[6]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound complexes.
-
Sample Introduction for Air-Sensitive Compounds: Special handling is required to prevent sample decomposition. Techniques include:
-
Inert Atmosphere Solids Analysis Probe (iASAP): Allows for the direct analysis of solid or liquid samples from a glovebox without air exposure.[12][18]
-
Glovebox-Interfaced Systems: Direct connection of a glovebox to the mass spectrometer allows for sample introduction without atmospheric contact.[1]
-
-
Ionization Techniques: Soft ionization methods are often preferred to minimize fragmentation of the organometallic complexes. These include:
-
Electrospray Ionization (ESI): Suitable for polar and ionic compounds.
-
Atmospheric Pressure Chemical Ionization (APCI): Can be used for a wide range of compounds.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the compound. The isotopic pattern can be compared to the theoretical pattern to confirm the elemental composition.
Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy
ATR-IR is a convenient method for obtaining the infrared spectrum of solid or liquid this compound samples with minimal sample preparation.
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The detector measures the absorbed radiation.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule, providing a characteristic fingerprint of the compound.[12][13]
Logical Framework for Data Cross-Validation
The strength of a structural assignment lies in the convergence of data from multiple, independent analytical techniques. The following diagram illustrates the logical relationships in cross-validating data from the primary characterization methods.
By integrating the structural details from NMR and X-ray crystallography with the molecular weight and elemental composition data from mass spectrometry and elemental analysis, and confirming the presence of key functional groups with IR spectroscopy, a comprehensive and robust characterization of a this compound compound can be achieved. This integrated approach is essential for advancing research and development in fields that rely on the unique properties of these fascinating molecules.
References
- 1. Synthesis and Characterization of Yttrium Methanediide Silanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 8. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 9. holcapek.upce.cz [holcapek.upce.cz]
- 10. web.uvic.ca [web.uvic.ca]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. On the relationship between NMR chemical shifts of thermally polarized and hyperpolarized 89Y complexes and their solution structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Syntheses, structures and multinuclear NMR (45Sc, 89Y, 31P) studies of Ph3PO, Ph2MePO and Me3PO complexes of scandium and yttrium nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Methylating Agents in Research and Development
For researchers, scientists, and drug development professionals, the strategic introduction of a methyl group can be a pivotal step in modifying the biological activity, selectivity, and pharmacokinetic properties of a molecule.[1][2] This guide provides a comprehensive literature review of common methylating agents, their applications, and limitations, with a focus on quantitative performance data and detailed experimental protocols.
The term "methanide" is not commonly used to refer to a specific methylating agent but rather the this compound anion (CH₃⁻). This guide will focus on the broader and more applicable category of "methylating agents," which are compounds capable of donating a methyl group to a substrate.
Performance Comparison of Methylating Agents
The choice of a methylating agent is dictated by several factors, including the nature of the substrate, the desired selectivity, and the scale of the reaction. This section provides a comparative overview of common methylating agents for N-, O-, and C-methylation, with a focus on reaction yields and selectivity.
N-Methylation of Amines
Selective N-methylation, particularly mono-methylation of primary amines, is a significant challenge in organic synthesis due to the potential for over-methylation to form secondary, tertiary, or even quaternary amines.[2]
| Methylating Agent | Substrate | Product | Yield (%) | Selectivity (mono/di) | Reference |
| Dimethyl Carbonate (DMC) / NaY Zeolite | Primary Aromatic Amines | Mono-N-methylated anilines | 72-93 | 92-98% mono | [3] |
| Paraformaldehyde / (CAAC)CuCl | Aliphatic and Aromatic Amines | N-methylated amines | 67-96 | High for mono-methylation | [4] |
| Eschweiler-Clarke Reaction (HCOOH/HCHO) | Primary/Secondary Amines | Tertiary Amines | ~98 | Exhaustive methylation to tertiary amine | [5] |
| Methanol / Ni Catalyst | Anilines | Mono-N-methylaniline | High | High | [6] |
| CO₂ / PhSiH₃ / Ni(0) catalyst | Primary/Secondary Aliphatic Amines | Mono-methylated products | Moderate to good | Selective for mono-methylation | [7] |
O-Methylation of Phenols and Carboxylic Acids
O-methylation is a common transformation for the synthesis of ethers and esters. The choice of reagent often depends on the acidity of the hydroxyl group and the presence of other sensitive functional groups.
| Methylating Agent | Substrate | Product | Yield (%) | Reference |
| Dimethyl Carbonate (DMC) / K₂CO₃ / PTC | Phenolic compounds | Alkyl aryl ethers | Excellent | [8] |
| Dimethyl Sulfate (DMS) / LiOH | Carboxylic acids (including hindered) | Methyl esters | Almost quantitative | [9] |
| Methyl Iodide (MeI) / K₂CO₃ | Phenols | Anisole derivatives | High | [10] |
| Diazomethane (CH₂N₂) | Carboxylic acids | Methyl esters | Quantitative | [11][12] |
| Trimethylsilyldiazomethane (TMS-diazomethane) | Carboxylic acids | Methyl esters | 100 | [11] |
C-Methylation of Ketones
C-methylation of enolizable ketones provides a direct method for the formation of carbon-carbon bonds.
| Methylating Agent | Substrate | Product | Yield (%) | Reference |
| Methanol / Rh catalyst | Ketones | α-branched ketones | 55-95 | [13] |
| Methanol / Pt/C catalyst | Ketones | α-methylated ketones | 73-95 | [14] |
Limitations and Safety Considerations
While effective, many traditional methylating agents are highly toxic and require careful handling. Modern approaches often focus on developing greener and safer alternatives.
| Methylating Agent | Key Limitations & Hazards | Toxicity (LD50, rat, oral) |
| Dimethyl Sulfate (DMS) | Highly toxic, carcinogenic, and corrosive.[15][16][17][18] Lack of warning properties and delayed toxic effects.[17] Reacts violently with ammonium hydroxide, sodium azide, and strong oxidizers.[17] | 205 mg/kg |
| Methyl Iodide (MeI) | Toxic and a suspected carcinogen. Turns brown on exposure to light.[19] | 76 mg/kg |
| Diazomethane (CH₂N₂) | Highly toxic, potentially explosive, and a carcinogen.[12][20][21] Generally prepared and used in situ as a dilute solution.[12][20][21] | N/A (gas) |
| Dimethyl Carbonate (DMC) | Considered a green and non-toxic methylating agent.[10] Requires higher temperatures and catalysts for effective methylation. | >5000 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key methylation reactions.
Eschweiler-Clarke Reaction for N-Methylation of a Secondary Amine
This reaction is a classic method for the exhaustive methylation of primary and secondary amines to tertiary amines, avoiding the formation of quaternary ammonium salts.[5][22][23]
Procedure: [5]
-
To the secondary amine (0.2 mmol, 1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the mixture at 80 °C for 18 hours.
-
Cool the mixture to 25 °C and add water and HCl (1M).
-
Extract the aqueous phase with dichloromethane (DCM).
-
Basify the aqueous phase to pH 11 and extract with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the tertiary amine.
Methyl Esterification of a Carboxylic Acid using TMS-Diazomethane
Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative to diazomethane for the efficient esterification of carboxylic acids.[11]
Procedure: [11]
-
Dissolve the carboxylic acid (e.g., Boc-D-Ser(Bzl)-OH, 2.02 mmol) in a mixture of diethyl ether and methanol (7:2, 18 mL) at 0 °C.
-
Add TMS-diazomethane (0.6 mol/L in hexane, 2.4 mmol) dropwise over 5 minutes with stirring. Evolution of nitrogen gas will be observed.
-
Stir the mixture at 0 °C for 2 hours.
-
Add an additional portion of TMS-diazomethane (0.24 mmol) and stir for a further 3 hours.
-
Allow the reaction mixture to warm to room temperature and concentrate in vacuo to obtain the methyl ester.
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows can aid in understanding and executing complex procedures.
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Caption: Esterification of Carboxylic Acids with Diazomethane.
Caption: General Experimental Workflow for a Methylation Reaction.
References
- 1. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 2. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. iris.unive.it [iris.unive.it]
- 4. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Rhodium-Catalyzed Ketone Methylation Using Methanol Under Mild Conditions: Formation of α-Branched Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. aarti-industries.com [aarti-industries.com]
- 17. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 18. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 23. jk-sci.com [jk-sci.com]
Safety Operating Guide
Proper Disposal Procedures for Methanides: A Comprehensive Guide for Laboratory Professionals
Introduction
Methanides are a class of carbides that react with water to produce methane gas. A prominent example used in research and industry is aluminum carbide (Al₄C₃). Due to their water-reactive and gas-producing nature, the disposal of methanide waste requires specific procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide provides essential, step-by-step instructions for the safe and effective disposal of methanides, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Methanides are classified as water-reactive substances. Their primary hazards stem from their vigorous and exothermic reaction with water, which liberates highly flammable methane gas. Improper handling can lead to fire or explosion. It is imperative to handle these materials in a controlled environment, away from water sources, and with appropriate personal protective equipment (PPE).
Key safety precautions include:
-
Always handle methanides in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.
-
Ensure a Class D fire extinguisher (for combustible metals) is readily available. Do NOT use water or carbon dioxide-based extinguishers.
-
Avoid creating dust when handling solid methanides.
-
Store methanides in a cool, dry place, away from incompatible materials such as acids and oxidizers.
Step-by-Step Disposal Protocol: Controlled Hydrolysis (Quenching)
The recommended method for the disposal of small quantities of this compound waste is controlled hydrolysis, also known as quenching. This process safely converts the reactive this compound into inert byproducts. The following protocol uses aluminum carbide (Al₄C₃) as a representative example.
Experimental Protocol: Quenching of Aluminum Carbide
-
Preparation:
-
In a chemical fume hood, prepare a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet. The gas outlet should be connected to a venting system or a bubbler to safely release the generated methane.
-
Place the flask in an ice-water bath to control the reaction temperature.
-
Charge the flask with the aluminum carbide waste to be treated. If the carbide is a solid, it can be suspended in an inert, high-boiling solvent like toluene to aid in stirring and heat dissipation.[1]
-
-
Quenching:
-
Slowly add a less reactive quenching agent, such as isopropanol, to the flask from the dropping funnel with vigorous stirring.[1] The slow addition is crucial to control the rate of reaction and prevent a dangerous buildup of heat and methane gas.
-
Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added.[1]
-
After the reaction with the isopropanol-water mixture ceases, slowly add water to ensure the complete hydrolysis of any remaining this compound.[1]
-
-
Completion and Post-Quenching:
-
Once the addition of water no longer produces any visible reaction (e.g., gas evolution), remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for several hours to ensure the reaction is complete.[1]
-
Disposal of Reaction Byproducts
The quenching process results in two primary byproducts that require proper disposal: methane gas and an aluminum hydroxide slurry.
1. Methane Gas: The methane gas produced during the hydrolysis reaction must be safely vented. In a laboratory setting, this is typically achieved by directing the gas flow from the reaction vessel to the fume hood's exhaust system or through a bubbler filled with a non-reactive liquid. For larger-scale operations, consultation with an environmental health and safety (EHS) professional is recommended to ensure compliance with air quality regulations.
2. Aluminum Hydroxide Slurry: The resulting slurry contains aluminum hydroxide, which is generally considered a non-hazardous waste.[2][3] However, it is crucial to neutralize the slurry before disposal.
Neutralization and Disposal Protocol for Aluminum Hydroxide Slurry:
-
pH Measurement: Carefully measure the pH of the aluminum hydroxide slurry.
-
Neutralization: While stirring, slowly add a dilute acid (e.g., 1M hydrochloric acid) or base as needed to adjust the pH to a neutral range, typically between 5.5 and 9.5.[4] This neutralization should be performed in a well-ventilated area, as it may generate some heat.
-
Disposal: Once the pH is within the acceptable range, the neutralized slurry can typically be disposed of down the drain with copious amounts of water (at least 20 parts water to 1 part neutralized solution), in accordance with local wastewater regulations.[4] Always consult your institution's EHS guidelines for specific disposal requirements.
Quantitative Data for Disposal Procedures
For clarity and ease of comparison, the following table summarizes key quantitative parameters for the disposal of methanides.
| Parameter | Value/Range | Notes |
| Quenching Reaction Temperature | 0 °C (initial) | Use an ice-water bath to control the exothermic reaction. |
| Initial Quenching Agent | Isopropanol | Reacts less vigorously with methanides than water. |
| Final pH for Hydroxide Slurry | 5.5 - 9.5 | Required for compliant drain disposal in many jurisdictions.[4] |
| Water Dilution for Final Disposal | ≥ 20:1 (Water:Slurry) | Flush the drain with a large volume of water.[4] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance in the research environment.
References
Personal protective equipment for handling Methanide
A Critical Note on "Methanide"
It is imperative to understand that "this compound" refers to a class of chemical compounds, not a single, specific substance. Methanides are carbides that react with water to produce methane. Prominent examples include aluminum carbide (Al₄C₃) and beryllium carbide (Be₂C). The physical, chemical, and toxicological properties of different methanides can vary dramatically.
Therefore, a one-size-fits-all personal protective equipment (PPE) and handling protocol for "this compound" does not exist and would be dangerously misleading. The specific safety precautions are entirely dependent on the particular this compound compound being used. For instance, handling the highly toxic beryllium carbide requires significantly more stringent controls than handling aluminum carbide.
This guide will provide a general framework for assessing the risks and selecting appropriate PPE and handling procedures when working with any this compound. However, you must consult the Safety Data Sheet (SDS) for the specific this compound compound you are using to determine the precise requirements.
General Hazard Assessment and Control
A thorough risk assessment is the first step before handling any this compound. The primary hazards to consider are:
-
Reactivity with Water: Methanides react exothermically with water, including moisture in the air and on skin, to produce methane gas. Methane is highly flammable and can form explosive mixtures with air. This reaction can also generate significant heat, posing a thermal hazard.
-
Inhalation Toxicity: Dust or aerosols of this compound compounds can be toxic if inhaled. The toxicity varies greatly between different methanides.
-
Dermal Contact: Some methanides can cause skin irritation or be absorbed through the skin.
-
Ingestion Toxicity: Accidental ingestion can be toxic.
The hierarchy of controls should always be followed to mitigate these risks:
-
Elimination/Substitution: If possible, use a less hazardous alternative.
-
Engineering Controls: Use the chemical within a certified fume hood or glove box to control dust and gas release. Ensure adequate ventilation.
-
Administrative Controls: Develop and strictly follow standard operating procedures (SOPs). Limit the quantity of the chemical used and the duration of exposure. Ensure all personnel are properly trained.
-
Personal Protective Equipment (PPE): Use appropriate PPE as a last line of defense.
Personal Protective Equipment (PPE) Selection Framework
The following table summarizes the general types of PPE to be considered when working with methanides. Consult the specific SDS for the compound to select the correct type and material for each piece of equipment.
| PPE Category | General Recommendations |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or spattering. |
| Hand Protection | Chemically resistant gloves are required. The specific glove material (e.g., nitrile, neoprene) must be selected based on its resistance to the specific this compound and any solvents being used. Consult the SDS and glove manufacturer's data. |
| Body Protection | A flame-resistant lab coat is essential due to the flammability of methane. For highly toxic methanides or when handling large quantities, a chemically resistant apron or coveralls may be necessary. |
| Respiratory Protection | A NIOSH-approved respirator may be required, especially when working with fine powders or if engineering controls are insufficient to maintain exposure below permissible limits. The type of respirator (e.g., N95, half-mask with specific cartridges, full-face) will be specified in the SDS. |
Operational Plan: Handling a Generic this compound Powder
This is a generalized workflow. Adapt this procedure based on the specific this compound's SDS.
Caption: General workflow for handling this compound powders.
Logical Relationship: Hierarchy of Controls
This diagram illustrates the prioritized approach to mitigating risks when working with hazardous chemicals like methanides.
Caption: Prioritizing safety measures for this compound handling.
Disclaimer: This information is intended as a general guide and is not a substitute for a thorough review of the Safety Data Sheet (SDS) for the specific this compound compound being used, nor for proper training and adherence to your institution's safety protocols. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department with any questions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
